molecular formula C24H20IP B1587220 Tetraphenylphosphonium iodide CAS No. 2065-67-0

Tetraphenylphosphonium iodide

Cat. No.: B1587220
CAS No.: 2065-67-0
M. Wt: 466.3 g/mol
InChI Key: AEFPPQGZJFTXDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylphosphonium iodide is a useful research compound. Its molecular formula is C24H20IP and its molecular weight is 466.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetraphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPPQGZJFTXDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942851
Record name Tetraphenylphosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065-67-0
Record name Tetraphenylphosphonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylphosphonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenylphosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenylphosphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetraphenylphosphonium Iodide from Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraphenylphosphonium (B101447) iodide from triphenylphosphine (B44618). The primary focus of this document is a robust, high-yield method utilizing a nickel-catalyzed cross-coupling reaction between triphenylphosphine and iodobenzene (B50100). This approach is favored for its efficiency and applicability to aryl halides.

Reaction Overview

The synthesis of tetraphenylphosphonium iodide from triphenylphosphine is achieved through a quaternization reaction. While the direct reaction of triphenylphosphine with unactivated aryl halides is challenging, the use of a nickel catalyst facilitates this transformation, leading to the formation of the desired tetraarylphosphonium salt in high yields.

The overall chemical transformation is as follows:

PPh₃ + C₆H₅I → [P(C₆H₅)₄]⁺I⁻

Triphenylphosphine + Iodobenzene → this compound

This reaction is typically carried out at elevated temperatures in a suitable solvent, with a catalytic amount of a nickel(II) salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nickel-catalyzed synthesis of this compound. The data is based on established methodologies for the synthesis of tetraarylphosphonium salts.[1][2]

ParameterValueNotes
Reactants
Triphenylphosphine1.0 equivalent
Iodobenzene1.0 equivalent
Catalyst
Nickel(II) Bromide (NiBr₂) or Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)~5 mol%A readily available nickel(II) salt is effective.[1]
Solvent Ethylene (B1197577) GlycolA high-boiling, polar solvent suitable for this reaction.[1]
Reaction Temperature Elevated temperatures (typically >150 °C)The exact temperature may vary depending on the specific nickel catalyst and substrate.
Reaction Time Several hoursReaction progress should be monitored.
Yield 63-99%High yields are reported for this type of transformation.[1]
Product Melting Point 338-340 °C[3]
Product Molecular Weight 466.29 g/mol [3]

Experimental Protocol

This section provides a detailed methodology for the nickel-catalyzed synthesis of this compound from triphenylphosphine and iodobenzene.[1]

Materials:

  • Triphenylphosphine (PPh₃)

  • Iodobenzene (C₆H₅I)

  • Nickel(II) Bromide (NiBr₂) or Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)

  • Ethylene Glycol

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

  • Thick-walled, screw-capped reaction tube

  • Magnetic stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: In a thick-walled, screw-capped reaction tube equipped with a magnetic stir bar, combine triphenylphosphine (1.0 eq), iodobenzene (1.0 eq), and the nickel(II) catalyst (e.g., NiBr₂, ~5 mol%).

  • Solvent Addition: Add ethylene glycol to the reaction tube to dissolve the reactants. The concentration should be sufficient to ensure proper mixing.

  • Inert Atmosphere (Optional but Recommended): For best results and to prevent potential side reactions, it is recommended to degas the reaction mixture and perform the reaction under an inert atmosphere of nitrogen or argon.

  • Reaction: Securely seal the reaction tube and place it in a preheated heating mantle or oil bath. Heat the reaction mixture to a temperature typically in the range of 150-200 °C with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product, being a salt, is often insoluble in the reaction mixture upon cooling or can be precipitated by the addition of a non-polar solvent such as diethyl ether.

    • Induce precipitation by adding a sufficient volume of diethyl ether to the cooled reaction mixture and stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid product with several portions of diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the purified this compound under vacuum to obtain a crystalline solid.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Melting Point Determination: Compare the observed melting point with the literature value (338-340 °C).[3]

  • NMR Spectroscopy: ¹H and ³¹P NMR spectroscopy can confirm the structure of the tetraphenylphosphonium cation.

  • Mass Spectrometry: To confirm the mass of the cation.

Visualizations

Reaction Pathway

The following diagram illustrates the nickel-catalyzed synthesis of this compound from triphenylphosphine and iodobenzene.

Synthesis_Pathway TPP Triphenylphosphine (PPh₃) Product This compound ([P(C₆H₅)₄]⁺I⁻) TPP->Product + Iodo Iodobenzene (C₆H₅I) Iodo->Product + Catalyst Ni(II) Catalyst Catalyst->Product Ethylene Glycol, Δ Experimental_Workflow A 1. Combine Reactants & Catalyst (PPh₃, C₆H₅I, Ni(II)) B 2. Add Ethylene Glycol A->B C 3. Heat Reaction Mixture (Sealed Tube) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate with Diethyl Ether D->E F 6. Filter and Wash Solid E->F G 7. Dry Product under Vacuum F->G

References

An In-depth Technical Guide to the Mechanism of Tetraphenylphosphonium Iodide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation of tetraphenylphosphonium (B101447) iodide, a quaternary phosphonium (B103445) salt with applications in organic synthesis and as a phase-transfer catalyst. The content delves into the core mechanistic details, presents quantitative data, and offers detailed experimental protocols.

Introduction

Tetraphenylphosphonium iodide ([(C₆H₅)₄P]⁺I⁻) is a salt consisting of a tetraphenylphosphonium cation and an iodide anion. The formation of this and similar tetraarylphosphonium salts from the reaction of a triarylphosphine with an aryl halide is a process of significant interest in synthetic chemistry. Unlike the straightforward quaternization of triphenylphosphine (B44618) with alkyl halides, the reaction with aryl halides such as iodobenzene (B50100) is more challenging due to the lower reactivity of the C(sp²)–X bond towards nucleophilic attack. Consequently, the synthesis typically necessitates the use of a transition metal catalyst, most commonly nickel-based complexes.

Core Mechanism: Nickel-Catalyzed Quaternization

The formation of this compound from triphenylphosphine and iodobenzene is not a simple bimolecular nucleophilic substitution (SₙAr) reaction. Instead, it proceeds efficiently via a nickel-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with nickel cycling between its Ni(0) and Ni(II) oxidation states.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of iodobenzene to a coordinatively unsaturated Ni(0) species, which is typically ligated by triphenylphosphine molecules. This step involves the cleavage of the carbon-iodine bond and the formation of a square planar Ni(II) intermediate.

  • Ligand Exchange/Coordination: A molecule of triphenylphosphine coordinates to the Ni(II) complex.

  • Reductive Elimination: The final step is the reductive elimination from the Ni(II) complex to form the tetraphenylphosphonium cation and regenerate the active Ni(0) catalyst. The iodide anion from the initial oxidative addition step serves as the counterion to the phosphonium cation.

This catalytic approach allows the reaction to proceed under milder conditions and with higher efficiency than uncatalyzed methods, which would require harsh conditions and often result in low yields.

Catalytic Cycle of this compound Formation

Catalytic Cycle of this compound Formation Ni0 Ni(0)L_n Intermediate1 Oxidative Addition Intermediate (Ph-Ni(II)(I)L_n) Ni0->Intermediate1 + Ph-I Iodo Iodobenzene (Ph-I) PPh3_1 Triphenylphosphine (PPh₃) Intermediate2 Phosphine Adduct (Ph-Ni(II)(I)(PPh₃)L_n) Intermediate1->Intermediate2 + PPh₃ Intermediate2:s->Ni0:w Reductive Elimination Product Tetraphenylphosphonium Iodide ([PPh₄]⁺I⁻) Intermediate2->Product

Caption: A simplified catalytic cycle for the nickel-catalyzed formation of this compound.

Quantitative Data

The nickel-catalyzed synthesis of tetraarylphosphonium salts has been shown to be highly efficient. While specific kinetic data for the formation of this compound is not extensively reported, the yields for analogous reactions are generally high.

CatalystAryl HalideSolventTemperature (°C)Time (h)Yield (%)Reference
NiCl₂ChlorobenzeneEthylene (B1197577) Glycol1502495[1]
NiBr₂BromobenzeneEthylene Glycol1501292[1]
NiBr₂/ZnCl₂BromobenzeneNone160-260-~90Patent CN101775036B

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on general procedures for nickel-catalyzed phosphonium salt formation. Researchers should note that optimization of reaction conditions may be necessary.

Synthesis of this compound

Materials:

  • Triphenylphosphine (PPh₃)

  • Iodobenzene (PhI)

  • Nickel(II) bromide (NiBr₂)

  • Ethylene glycol

  • Diethyl ether

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add triphenylphosphine (1.0 eq) and nickel(II) bromide (0.05 eq).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous ethylene glycol as the solvent.

  • Add iodobenzene (1.1 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 150 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/diethyl ether.

  • Dry the purified this compound under vacuum to obtain a white to off-white crystalline solid.

Characterization:

The final product should be characterized by:

  • Melting Point: Expected to be around 338-340 °C.

  • NMR Spectroscopy:

    • ¹H NMR: Multiplets in the aromatic region (approx. 7.6-8.0 ppm).

    • ³¹P NMR: A single peak characteristic of the phosphonium salt.

  • Mass Spectrometry: To confirm the mass of the tetraphenylphosphonium cation.

Experimental Workflow for this compound Synthesis

Experimental Workflow start Start reactants Combine PPh₃, NiBr₂, and Ethylene Glycol in a flask start->reactants inert Evacuate and backfill with inert gas reactants->inert add_iodobenzene Add Iodobenzene inert->add_iodobenzene heat Heat to 150°C with stirring add_iodobenzene->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Pour into water to precipitate product cool->precipitate filter Filter and wash with water and ether precipitate->filter purify Recrystallize from suitable solvent filter->purify dry Dry under vacuum purify->dry characterize Characterize product (MP, NMR, MS) dry->characterize end End characterize->end

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The formation of this compound from triphenylphosphine and iodobenzene is a prime example of a nickel-catalyzed cross-coupling reaction. This method provides an efficient route to this valuable quaternary phosphonium salt, overcoming the inherent low reactivity of aryl halides in traditional quaternization reactions. Understanding the catalytic cycle and having access to a reliable experimental protocol are crucial for researchers and professionals in the fields of organic synthesis and drug development who may utilize this compound in their work. Further research could focus on elucidating the precise kinetics of this reaction and exploring more sustainable and cost-effective catalytic systems.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of tetraphenylphosphonium (B101447) iodide ((C₆H₅)₄PI), a compound of significant interest in various chemical and pharmaceutical research areas. This document outlines the crystallographic data, experimental protocols for structure determination, and the logical workflow involved in such an analysis.

Introduction

Tetraphenylphosphonium iodide is an organic salt composed of a bulky tetraphenylphosphonium cation and an iodide anion. The spatial arrangement of these ions in the solid state dictates many of its physical and chemical properties, which are crucial for applications in synthesis, catalysis, and materials science. Understanding the crystal structure is fundamental for rational drug design and development where specific molecular conformations and intermolecular interactions are key. This guide summarizes the essential data and methodologies for the crystallographic analysis of this compound.

Recent studies, particularly the work on flexible single-crystal fibers of this compound for stimulated Raman scattering, have highlighted its distinct crystal structure.[1] This work provides the foundational crystallographic data for the compound.

Crystallographic Data

The definitive crystal structure of this compound has been determined, and the corresponding crystallographic data are available. This information is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for detailed analysis. The key quantitative parameters from the structural analysis are summarized below.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₂₄H₂₀IP
Formula Weight466.29 g/mol
Crystal SystemData to be obtained from CCDC/publication
Space GroupData to be obtained from CCDC/publication
Unit Cell Dimensions
a (Å)Data to be obtained from CCDC/publication
b (Å)Data to be obtained from CCDC/publication
c (Å)Data to be obtained from CCDC/publication
α (°)Data to be obtained from CCDC/publication
β (°)Data to be obtained from CCDC/publication
γ (°)Data to be obtained from CCDC/publication
Volume (ų)Data to be obtained from CCDC/publication
Z (Formula units/cell)Data to be obtained from CCDC/publication
Data Collection
Diffractometere.g., Bruker APEX-II CCD
Radiation (Å)e.g., Mo Kα (λ = 0.71073)
Temperature (K)e.g., 293(2) K
Refinement
Final R indices [I>2σ(I)]Data to be obtained from CCDC/publication
wR2 (all data)Data to be obtained from CCDC/publication

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
P-CAverage value to be obtained from CCDC/publication
C-C (phenyl)Average value to be obtained from CCDC/publication
C-P-CAverage value to be obtained from CCDC/publication

Note: The specific crystallographic data should be retrieved from the publication by Chen et al. (2025) or the corresponding CCDC deposition file.

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • Synthesis: this compound can be synthesized via the reaction of tetraphenylphosphonium chloride with potassium iodide in a suitable solvent, followed by purification.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a solvent such as N,N-dimethylformamide (DMF).[1] The process involves dissolving the compound in the solvent at a slightly elevated temperature and allowing the solvent to evaporate slowly at room temperature over several days. The quality of the crystals is crucial, and they should be visually inspected for clarity and lack of defects before mounting.

The following protocol outlines the general procedure for data collection and structure determination.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature, often cooled with liquid nitrogen to reduce thermal vibrations. The diffractometer rotates the crystal through a series of orientations, and for each orientation, a diffraction pattern is recorded.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This step involves indexing the reflections and integrating their intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. The initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Workflow and Logical Relationships

The overall process of crystal structure analysis can be visualized as a logical workflow, from the initial synthesis of the compound to the final validation and deposition of the structural data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination cluster_output Final Output synthesis Synthesis of (C₆H₅)₄PI purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation cif_file CIF File Generation validation->cif_file deposition Deposition (e.g., CCDC) cif_file->deposition

Experimental Workflow for Crystal Structure Analysis

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its solid-state arrangement, which is essential for understanding its properties and potential applications. The data presented in this guide, combined with the detailed experimental protocols, offer a solid foundation for researchers and professionals working with this compound. For complete and detailed crystallographic information, accessing the full research articles and the Cambridge Crystallographic Data Centre is recommended.

References

Spectroscopic Characterization of Tetraphenylphosphonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic techniques used to characterize tetraphenylphosphonium (B101447) iodide. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical methodologies and data interpretation for this compound.

Introduction

Tetraphenylphosphonium iodide ([TPP]I) is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis and as a phase-transfer catalyst. Its bulky, lipophilic cation also makes it a valuable tool in bioenergetics and membrane potential studies. Accurate and comprehensive characterization of this compound is crucial for its effective application and for quality control in research and development. This document outlines the standard spectroscopic methods for the elucidation and verification of the structure and purity of this compound.

A logical workflow for the comprehensive spectroscopic characterization of an organic salt like this compound is essential for a systematic and efficient analysis. The process begins with fundamental techniques that provide broad structural information and progresses to more detailed methods for unambiguous identification.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Molecular Weight and Fragmentation cluster_3 Final Confirmation UV_Vis UV-Vis Spectroscopy (Electronic Transitions) NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) UV_Vis->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Raman Raman Spectroscopy (Vibrational Modes) NMR->Raman MassSpec Mass Spectrometry (Molecular Ion & Fragmentation) Raman->MassSpec Confirmation Data Correlation & Final Structure Confirmation MassSpec->Confirmation

Caption: Logical workflow for the spectroscopic characterization of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.94 - 7.66Multiplet-Phenyl protons
¹³C135.8Doublet3.0para-Carbon
134.5Doublet10.3ortho-Carbon
130.9Doublet12.9meta-Carbon
117.5Doublet89.5ipso-Carbon

Note: ¹³C NMR data is based on the closely related tetraphenylphosphonium chloride and serves as a reliable reference.

Table 2: Vibrational Spectroscopy Data (FTIR and Raman)
TechniqueWavenumber (cm⁻¹)Assignment
FTIR~3050Aromatic C-H stretch
~1585C=C stretch in phenyl ring
~1480, 1435Phenyl ring vibrations
~1100P-C stretch
~720, 690C-H out-of-plane bend
Raman3076.6C-H stretching vibrations
1585.5Phenyl ring C=C stretching
1004.8Phenyl ring breathing mode
Table 3: Mass Spectrometry Data
Techniquem/zIon
ESI-MS339.13[M-I]⁺ (Tetraphenylphosphonium cation)
Table 4: UV-Vis Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Notes
Ethanol (B145695)< 400-No significant absorption in the visible range.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Spectra are acquired on a Bruker Avance III HD 400 (400 MHz) spectrometer, or an equivalent instrument.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (zg30) is used.

    • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is used.

    • Temperature: The experiment is conducted at room temperature (298 K).

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied manually.

3.1.2 ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

  • Instrumentation: The experiment is performed on the same 400 MHz spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (zgpg30) is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 240 ppm is employed.

  • Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The resulting spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are ground together to a fine powder using an agate mortar and pestle.

    • The mixture is then transferred to a pellet-forming die.

    • A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

  • Instrumentation: A PerkinElmer Spectrum Two or a similar FTIR spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of a pure KBr pellet is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid, powdered this compound is placed on a glass microscope slide.

  • Instrumentation: A Renishaw inVia Raman microscope or a similar instrument equipped with a 532 nm diode laser is used for analysis.

  • Acquisition Parameters:

    • Laser Power: A low laser power (e.g., 1-5 mW) is used to avoid sample degradation.

    • Objective: A 50x or 100x objective is used to focus the laser onto the sample.

    • Spectral Range: 3200-200 cm⁻¹.

    • Acquisition Time: An exposure time of 10-30 seconds is typically used, with multiple accumulations to improve the signal quality.

  • Data Processing: The collected Raman scattering is dispersed by a grating and detected by a CCD camera. The resulting spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A Shimadzu UV-1800 or a comparable double-beam UV-Vis spectrophotometer is used.

  • Acquisition Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: A medium scan speed is selected.

    • Blank: The pure solvent is used as a blank to record the baseline.

  • Data Processing: The absorbance is plotted against the wavelength (nm).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted prior to infusion.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer is used.

  • Acquisition Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is selected to detect the tetraphenylphosphonium cation.

    • Capillary Voltage: Typically set between 3 and 4 kV.

    • Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.

    • Mass Range: A scan range of m/z 100-1000 is appropriate.

  • Data Processing: The mass spectrum is generated by plotting the relative ion intensity against the mass-to-charge ratio (m/z). The fragmentation of the tetraphenylphosphonium cation typically involves the loss of phenyl groups, although this is not always observed under soft ionization conditions like ESI. Common fragmentation pathways for phosphonium cations can involve P-C bond cleavage.

An In-depth Technical Guide to the Thermal Decomposition Pathway of Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) iodide (Ph₄PI) is a quaternary phosphonium (B103445) salt widely utilized in various chemical applications, including as a phase-transfer catalyst, an ionic liquid component, and a precursor in the synthesis of complex molecules. Understanding its thermal stability and decomposition pathway is crucial for its safe handling and for optimizing its performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal decomposition of tetraphenylphosphonium iodide, detailing the proposed reaction mechanism, key decomposition products, and relevant experimental methodologies for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that is initiated at elevated temperatures, generally above its melting point of 338-340°C. While the exact mechanism is not definitively established in the literature, the available evidence for analogous tetraarylphosphonium halides suggests a primary decomposition route involving the cleavage of a phosphorus-carbon bond.

The most plausible pathway involves the nucleophilic attack of the iodide anion on one of the phenyl groups attached to the phosphorus atom. This results in the formation of triphenylphosphine (B44618) and iodobenzene (B50100) as the initial major products. This step is believed to be the rate-determining step in the decomposition process.

Subsequent reactions at higher temperatures can lead to further breakdown of these primary products, potentially forming a complex mixture of hydrocarbons and phosphorus-containing compounds.

Key Decomposition Products

Based on studies of similar phosphonium salts, the expected primary products of the thermal decomposition of this compound are:

  • Triphenylphosphine (Ph₃P): A stable tertiary phosphine.

  • Iodobenzene (C₆H₅I): An organoiodine compound.

Secondary decomposition at higher temperatures could lead to the formation of:

  • Biphenyl

  • Benzene

  • Various polycyclic aromatic hydrocarbons (PAHs)

  • Phosphorus oxides (in the presence of oxygen)

Quantitative Data

The following table summarizes the available quantitative data for the thermal decomposition of tetraphenylphosphonium halides. It is important to note that specific data for the iodide salt is limited, and the values for the analogous bromide salt are provided as a close approximation.

ParameterValueSaltReference
Melting Point338-340 °CIodide[1]
Decomposition OnsetAbove melting pointIodideInferred
Reaction OrderPseudo-zeroth-orderBromide[2]
Activation Energy (Ea)204 ± 16 kJ mol⁻¹Bromide[2]

Experimental Protocols

The study of the thermal decomposition of this compound involves several key analytical techniques to determine its thermal stability, decomposition products, and reaction kinetics.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas such as nitrogen or argon to prevent oxidation).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • A microgram-scale sample of this compound is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific decomposition temperature (determined from TGA) in an inert atmosphere.

  • The decomposition products (pyrolysate) are swept by a carrier gas into a gas chromatograph (GC).

  • The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the column.

  • The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

  • The mass spectra are compared to a library of known compounds to identify the decomposition products.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition in real-time.

Methodology:

  • A sample of this compound is heated in a thermogravimetric analyzer (TGA) or a dedicated furnace.

  • The gases evolved from the sample are continuously transferred through a heated transfer line to a gas analyzer, typically a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

  • The analyzer provides real-time information on the composition of the evolved gases as a function of temperature.

Visualizations

Logical Workflow for Investigating Thermal Decomposition

G cluster_0 Experimental Analysis cluster_1 Data Interpretation and Modeling TGA Thermogravimetric Analysis (TGA) DecompositionTemp Determine Decomposition Temperature TGA->DecompositionTemp KineticAnalysis Kinetic Analysis (e.g., Coats-Redfern) TGA->KineticAnalysis PyGCMS Pyrolysis-GC-MS ProductIdentification Identify Decomposition Products PyGCMS->ProductIdentification EGA Evolved Gas Analysis (EGA) EGA->ProductIdentification DecompositionTemp->PyGCMS PathwayProposition Propose Decomposition Pathway ProductIdentification->PathwayProposition KineticAnalysis->PathwayProposition

Caption: Workflow for the investigation of thermal decomposition.

Proposed Thermal Decomposition Pathway of this compound

G Ph4PI This compound (Ph₄PI) TransitionState Transition State Ph4PI->TransitionState Heat (Δ) Products Primary Products TransitionState->Products Triphenylphosphine Triphenylphosphine (Ph₃P) Products->Triphenylphosphine Iodobenzene Iodobenzene (C₆H₅I) Products->Iodobenzene SecondaryProducts Secondary Products (at higher temperatures) Triphenylphosphine->SecondaryProducts Iodobenzene->SecondaryProducts Biphenyl Biphenyl SecondaryProducts->Biphenyl Benzene Benzene SecondaryProducts->Benzene

Caption: Proposed decomposition pathway of Ph₄PI.

Conclusion

The thermal decomposition of this compound is a critical aspect to consider in its various applications. The primary decomposition pathway is believed to proceed via the formation of triphenylphosphine and iodobenzene. Further research employing techniques such as Pyrolysis-GC-MS and Evolved Gas Analysis is necessary to fully elucidate the complex series of reactions that occur at elevated temperatures and to identify all the resulting decomposition products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

References

Solubility Profile of Tetraphenylphosphonium Iodide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetraphenylphosphonium (B101447) iodide (TPPI) in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative information, comparative data from closely related analogs, and detailed experimental protocols to enable researchers to determine accurate solubility parameters for their specific applications.

Introduction to Tetraphenylphosphonium Iodide

This compound is a quaternary phosphonium (B103445) salt characterized by a central phosphorus atom bonded to four phenyl groups, with iodide as the counter-ion. Its chemical formula is [(C₆H₅)₄P]I. The bulky, lipophilic nature of the tetraphenylphosphonium cation generally confers solubility in a range of organic solvents, a critical property for its applications in organic synthesis as a phase-transfer catalyst, as a supporting electrolyte in electrochemistry, and in the preparation of other organic and organometallic compounds. Understanding its solubility is paramount for designing and optimizing these chemical processes.

Solubility Data

Qualitative Solubility of this compound

Existing literature and chemical supplier information describe the solubility of this compound in general terms. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound

SolventTypeQualitative Solubility Description
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble
MethanolPolar ProticSoluble
Glacial Acetic AcidPolar ProticSparingly Soluble
ChloroformNonpolarVery Slightly Soluble
WaterPolar ProticPractically Insoluble
Comparative Solubility of Tetraphenylphosphonium Analogs

To further inform the solubility profile of TPPI, the qualitative solubility of its chloride (TPPCl) and bromide (TPPBr) analogs are presented in Table 2. The similarity in the cation suggests that TPPI will exhibit a comparable trend, with a preference for polar organic solvents.

Table 2: Qualitative Solubility of Tetraphenylphosphonium Chloride and Bromide

SolventTypeTPPCl SolubilityTPPBr Solubility
WaterPolar ProticSoluble[1]Poorly Soluble[2]
MethanolPolar ProticSoluble[1]Soluble
EthanolPolar ProticSoluble[1][3]Soluble[4]
AcetonePolar AproticSoluble[1][3]Soluble
AcetonitrilePolar AproticSoluble[5]Soluble[2]
DichloromethaneNonpolar-Soluble[2]
Dimethylformamide (DMF)Polar AproticSoluble[5]Soluble[2]
BenzeneNonpolarInsoluble[1]Soluble[4]
TolueneNonpolarInsoluble[1]-
HexaneNonpolar-Poorly Soluble[2]

Note: A dash (-) indicates that no specific data was found in the searched literature for that solvent-compound pair.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following are detailed methodologies for three common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7][8]

Methodology:

  • Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The presence of undissolved solid at the end of this period confirms saturation.

  • Separation: Cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid by filtration or centrifugation. Ensure this is done at the equilibration temperature to prevent changes in solubility.

  • Evaporation: Transfer a precisely measured volume or mass of the clear saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

  • Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator).

  • Final Weighing: Dry the container with the solid residue to a constant weight in an oven at a temperature sufficient to remove all solvent but below the decomposition temperature of TPPI. Cool the container in a desiccator before each weighing.

  • Calculation: The solubility is calculated from the mass of the residue and the volume or mass of the solvent used.

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that possess a chromophore, such as the phenyl groups in this compound, and can be highly sensitive.

Methodology:

  • Determine Maximum Absorbance (λmax): Prepare a dilute solution of TPPI in the solvent of interest and scan its UV-Vis spectrum to identify the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of TPPI of known concentrations in the chosen solvent. Measure the absorbance of each standard at the determined λmax and plot a calibration curve of absorbance versus concentration.

  • Prepare Saturated Solution: Follow the "Saturation" and "Equilibration" steps as described in the gravimetric method (Section 3.1).

  • Sample Preparation: After equilibration, carefully withdraw a sample of the supernatant. Filter or centrifuge to remove any undissolved solids.

  • Dilution: Accurately dilute a known volume of the saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of TPPI in that solvent at the given temperature.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds that may be difficult to analyze by other means.[9][10]

Methodology:

  • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength (if using a UV detector).

  • Calibration Curve: Prepare a series of standard solutions of TPPI with known concentrations in the mobile phase or a compatible solvent. Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.

  • Prepare Saturated Solution: Follow the "Saturation" and "Equilibration" steps as described in the gravimetric method (Section 3.1).

  • Sample Preparation: Withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any particulate matter.[9]

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.

  • Solubility Calculation: Calculate the solubility in the original saturated solution by applying the dilution factor.

Experimental Workflow Visualization

The general workflow for the experimental determination of solubility can be visualized as follows:

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Protocol cluster_spectroscopic Spectroscopic Protocol cluster_hplc HPLC Protocol prep_solute Weigh excess solute (TPPI) mix Combine solute and solvent in a sealed vessel prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle separate Separate supernatant (filtration/centrifugation) settle->separate analysis_choice Choose Analytical Method separate->analysis_choice gravimetric Gravimetric analysis_choice->gravimetric spectroscopic Spectroscopic analysis_choice->spectroscopic hplc HPLC analysis_choice->hplc grav_evap Evaporate solvent from a known volume of supernatant gravimetric->grav_evap spec_dilute Dilute supernatant spectroscopic->spec_dilute hplc_dilute Dilute filtered supernatant hplc->hplc_dilute grav_weigh Dry and weigh residue grav_evap->grav_weigh grav_calc Calculate solubility grav_weigh->grav_calc spec_measure Measure absorbance spec_dilute->spec_measure spec_calc Calculate solubility via calibration curve spec_measure->spec_calc hplc_inject Inject into HPLC hplc_dilute->hplc_inject hplc_calc Calculate solubility via calibration curve hplc_inject->hplc_calc

Caption: A flowchart illustrating the key stages for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse, qualitative information and data from analogous salts strongly suggest good solubility in polar organic solvents. For applications demanding precise solubility values, this guide provides detailed and robust experimental protocols for gravimetric, spectroscopic, and HPLC-based determination. The choice of method will depend on the available equipment, the required accuracy, and the specific properties of the solvent system under investigation. By following these methodologies, researchers and drug development professionals can confidently establish the solubility parameters necessary for their work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) iodide (TPPI) is a quaternary phosphonium (B103445) salt with the chemical formula [(C₆H₅)₄P]I. It is a versatile compound widely utilized in various fields of chemical research and industry, including organic synthesis, catalysis, and materials science. Its utility stems from the stability of the tetraphenylphosphonium cation and its ability to act as a phase-transfer catalyst and a precursor for ylides in the Wittig reaction. This technical guide provides a comprehensive overview of the physical and chemical properties of tetraphenylphosphonium iodide, detailed experimental protocols for its synthesis, purification, and characterization, and insights into its key applications.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a stable compound under normal laboratory conditions, though it is noted to be hygroscopic and light-sensitive.[2]

Data Presentation: Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₂₄H₂₀IP[3]
Molecular Weight 466.29 g/mol [3]
Appearance White to off-white crystalline powder[1][2]
Melting Point 338-340 °C[3]
Solubility Soluble in water, methanol, and N,N-dimethylformamide. Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform (B151607). Practically insoluble in diethyl ether.[1]
Crystal Structure Tetragonal

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylphosphine (B44618) with iodobenzene (B50100).

Materials:

  • Triphenylphosphine (Ph₃P)

  • Iodobenzene (PhI)

  • Toluene (B28343) (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

  • Add iodobenzene (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continue refluxing for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with small portions of cold toluene and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying crude this compound. Ethanol (B145695) is a commonly used solvent for this purpose.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystals of purified this compound will begin to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H NMR:

  • Weigh approximately 5-10 mg of dry, purified this compound.[4]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4][5]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][6]

  • Cap the NMR tube and ensure the solution height is adequate for the spectrometer (typically around 4-5 cm).[4][5]

Data Acquisition:

  • Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Typical Chemical Shifts (δ): The aromatic protons of the phenyl groups typically appear as a multiplet in the range of 7.6-8.0 ppm.

b) Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[7]

  • In an agate mortar, grind 1-2 mg of the dry this compound sample to a fine powder.[8][9]

  • Add approximately 100-200 mg of the dry KBr powder to the mortar.[8][9]

  • Gently grind the sample and KBr together to ensure a homogeneous mixture.[8][9]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Range: Typically 4000-400 cm⁻¹.

  • Key Vibrational Bands: Look for characteristic peaks corresponding to P-Ph stretching and bending, as well as C-H and C=C vibrations of the aromatic rings.

c) Raman Spectroscopy

Sample Preparation:

  • For crystalline powder samples, a small amount can be placed directly onto a microscope slide or packed into a capillary tube.

Data Acquisition:

  • Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

  • Objective: Use a microscope objective to focus the laser onto the sample.

  • Acquisition Parameters: Typical acquisition times range from seconds to minutes, with appropriate laser power to avoid sample degradation.

  • Key Raman Shifts: Expect strong signals corresponding to the vibrational modes of the tetraphenylphosphonium cation, particularly the symmetric vibrations of the phenyl rings.

Applications in Research and Development

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[10] The bulky, lipophilic tetraphenylphosphonium cation can transport anions from the aqueous phase to the organic phase, where the reaction occurs.

Experimental Protocol: Synthesis of Benzyl (B1604629) Cyanide

This protocol describes the nucleophilic substitution of benzyl chloride with sodium cyanide using this compound as a phase-transfer catalyst.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • This compound

  • Toluene

  • Water

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium cyanide (1.2 equivalents) in water.

  • Add a solution of benzyl chloride (1 equivalent) in toluene to the aqueous solution.

  • Add a catalytic amount of this compound (e.g., 5 mol%).

  • Heat the two-phase mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzyl cyanide.

  • The product can be further purified by vacuum distillation.

Wittig Reaction

Tetraphenylphosphonium salts are precursors to phosphorus ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

Experimental Protocol: Synthesis of Stilbene (B7821643)

This protocol outlines the synthesis of stilbene from benzaldehyde (B42025) using a Wittig reagent generated from benzyltriphenylphosphonium (B107652) iodide.

Materials:

  • Benzyltriphenylphosphonium iodide

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend benzyltriphenylphosphonium iodide (1 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (e.g., 50%) dropwise with vigorous stirring to generate the ylide (a color change is typically observed).

  • Add benzaldehyde (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Transfer the reaction mixture to a separatory funnel and add water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product contains stilbene and triphenylphosphine oxide. The stilbene can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Phase-Transfer Catalysis Workflow

PhaseTransferCatalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ + CN⁻ TPPI_aq [(C₆H₅)₄P]⁺ + I⁻ NaCN->TPPI_aq Anion Exchange TPPI_org [(C₆H₅)₄P]⁺CN⁻ TPPI_aq->TPPI_org Phase Transfer RCl R-Cl RCN R-CN RCl->RCN Product Formation TPPI_return [(C₆H₅)₄P]⁺Cl⁻ RCl->TPPI_return Catalyst Regeneration TPPI_org->RCl Nucleophilic Attack TPPI_return->TPPI_aq Return to Aqueous Phase

Caption: Generalized workflow of phase-transfer catalysis using this compound.

Wittig Reaction Mechanism

WittigReaction cluster_ylide_formation Ylide Formation cluster_alkene_formation Alkene Formation PhosphoniumSalt [(C₆H₅)₃P⁺-CH₂R]I⁻ Ylide (C₆H₅)₃P=CHR (Phosphorus Ylide) PhosphoniumSalt->Ylide Deprotonation Base Base (e.g., NaOH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl R'₂C=O (Aldehyde or Ketone) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene R'₂C=CHR (Alkene) Oxaphosphetane->Alkene Cycloreversion PhosphineOxide (C₆H₅)₃P=O Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

This compound is a valuable and versatile reagent in chemical synthesis and research. Its well-defined physical and chemical properties, coupled with its utility as a phase-transfer catalyst and a precursor in the Wittig reaction, make it an important tool for organic chemists. The experimental protocols provided in this guide offer a practical resource for the synthesis, purification, and characterization of this compound, enabling researchers and drug development professionals to effectively utilize it in their work. As with any chemical, appropriate safety precautions should be taken when handling this compound.

References

An In-depth Technical Guide to the Electrochemical Properties of Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of tetraphenylphosphonium (B101447) iodide (TPPI). The information is intended to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their work, particularly in applications where its electrochemical behavior is of primary importance.

Introduction

Tetraphenylphosphonium iodide is a quaternary phosphonium (B103445) salt composed of a central phosphorus atom bonded to four phenyl groups, with iodide as the counterion. Its solubility in various organic solvents makes it a valuable supporting electrolyte in electrochemical studies. Understanding its electrochemical stability, conductivity, and reactivity is crucial for its application in fields ranging from organic synthesis to materials science and drug delivery.

Electrochemical Stability

The electrochemical stability of a supporting electrolyte is defined by its electrochemical window, the range of potentials within which the electrolyte itself does not undergo oxidation or reduction. This window is critical as it dictates the range of electrochemical processes that can be studied or utilized without interference from the electrolyte.

Anodic Limit: Oxidation of the Iodide Anion

The anodic (positive) limit of the electrochemical window of this compound in non-aqueous solvents like acetonitrile (B52724) is determined by the oxidation of the iodide anion (I⁻). This process occurs in a two-step mechanism involving the formation of the triiodide ion (I₃⁻) as an intermediate, followed by its further oxidation to iodine (I₂).

The initial oxidation of iodide to triiodide is a key determinant of the anodic potential limit. In acetonitrile, the redox potential for the I⁻/I₃⁻ couple is approximately -0.34 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple[1].

Cathodic Limit: Reduction of the Tetraphenylphosphonium Cation
Chemical Stability

Beyond its electrochemical stability, the chemical stability of the tetraphenylphosphonium cation is also a key consideration. It is known to be susceptible to degradation under strongly alkaline conditions. The degradation pathway involves the nucleophilic attack of hydroxide (B78521) ions on the phosphorus center, leading to the formation of triphenylphosphine (B44618) oxide and benzene. This instability in the presence of strong bases should be considered when designing experiments.

Conductivity

The ability of this compound to conduct electricity in solution is fundamental to its role as a supporting electrolyte. This property is quantified by its molar and ionic conductivity.

While specific conductivity data for this compound in various solvents is not extensively tabulated in readily accessible literature, the conductivity of salts containing the tetraphenylphosphonium cation has been studied. For instance, the related compound tetraphenylphosphonium bis(trifluoromethanesulfonyl)imide exhibits good conductivity, indicating that the tetraphenylphosphonium cation can effectively facilitate charge transport in solution. The overall conductivity of a this compound solution will be a function of the ionic mobilities of both the tetraphenylphosphonium cation and the iodide anion in the specific solvent used.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₀IP
Molecular Weight 466.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 338-340 °C
Solubility Soluble in polar organic solvents such as acetonitrile and dimethylformamide.[2]

Experimental Protocols

Determination of the Electrochemical Window of a Supporting Electrolyte

This protocol outlines a general method for determining the electrochemical window of a supporting electrolyte, such as this compound, using cyclic voltammetry.

Objective: To determine the anodic and cathodic potential limits of a 0.1 M solution of this compound in acetonitrile.

Materials:

  • This compound (high purity)

  • Acetonitrile (anhydrous, electrochemical grade)

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/Ag⁺ or saturated calomel (B162337) electrode - SCE)

  • Counter electrode (e.g., platinum wire or mesh)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile under an inert atmosphere to minimize water and oxygen contamination.

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

  • Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Cyclic Voltammetry Setup:

    • Set the potentiostat to the cyclic voltammetry mode.

    • Define the initial and final vertex potentials to scan a wide range (e.g., from +2.0 V to -2.5 V vs. the reference electrode). The exact range may need to be adjusted based on preliminary scans.

    • Set a suitable scan rate (e.g., 100 mV/s).

  • Data Acquisition:

    • Initiate the cyclic voltammetry scan.

    • Record the current response as a function of the applied potential.

    • Perform multiple cycles to ensure the stability of the electrochemical system.

  • Determination of Potential Limits:

    • Anodic Limit: Examine the positive potential region of the voltammogram. The potential at which a sharp, irreversible increase in current is observed corresponds to the oxidation of the iodide anion. This potential is defined as the anodic limit.

    • Cathodic Limit: Examine the negative potential region of the voltammogram. The potential at which a sharp, irreversible increase in current is observed corresponds to the reduction of the tetraphenylphosphonium cation (or the solvent). This potential is defined as the cathodic limit.

  • Data Analysis: The electrochemical window is the potential range between the determined anodic and cathodic limits.

G Experimental Workflow: Determining the Electrochemical Window cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrolyte Prepare 0.1 M TPPI in Acetonitrile assemble_cell Assemble 3-Electrode Electrochemical Cell prep_electrolyte->assemble_cell deaerate Deaerate Solution with Inert Gas assemble_cell->deaerate setup_cv Set Up Cyclic Voltammetry Parameters deaerate->setup_cv run_cv Run Cyclic Voltammetry Scan setup_cv->run_cv record_data Record Current vs. Potential Data run_cv->record_data det_anodic Determine Anodic Limit (Iodide Oxidation) record_data->det_anodic det_cathodic Determine Cathodic Limit (Cation Reduction) record_data->det_cathodic define_window Define Electrochemical Window det_anodic->define_window det_cathodic->define_window Wittig_Reaction Generalized Wittig Reaction Pathway cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Carbonyl cluster_products Products Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH⁻-P⁺Ph₃ (Phosphonium Ylide) Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., BuLi) Betaine Betaine Intermediate Ylide->Betaine + Carbonyl Carbonyl R'₂C=O (Aldehyde or Ketone) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene R'₂C=CHR (Alkene) Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO Decomposition

References

Quantum Chemical Deep Dive into Tetraphenylphosphonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of tetraphenylphosphonium (B101447) iodide (TPPI), a compound of significant interest in various chemical and pharmaceutical applications. By leveraging computational chemistry, this document offers a detailed understanding of the structural, vibrational, and electronic characteristics of the tetraphenylphosphonium cation, which is central to the properties of TPPI. This guide is intended to serve as a comprehensive resource, presenting both theoretical data and detailed experimental methodologies.

Introduction

Tetraphenylphosphonium iodide is a quaternary phosphonium (B103445) salt composed of a central phosphorus atom bonded to four phenyl groups, forming the tetraphenylphosphonium cation ([PPh₄]⁺), and an iodide anion (I⁻). The [PPh₄]⁺ cation is known for its stability and is widely used as a phase-transfer catalyst, an ionic liquid component, and a precipitating agent in analytical chemistry.[1] A thorough understanding of its quantum chemical properties is crucial for optimizing its function in existing applications and for the rational design of new materials and drug delivery systems.

This guide presents a summary of key quantum chemical data derived from Density Functional Theory (DFT) calculations, offering insights into the molecule's geometry, vibrational modes, and electronic structure.

Computational Methodology

The quantum chemical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of many-body systems.[2][3][4] The specific level of theory employed for the calculations cited in this guide is the B3LYP functional combined with the 6-31G* basis set, a widely used and well-validated approach for organic and organometallic compounds.[2][3][5]

Geometry Optimization

The three-dimensional structure of the tetraphenylphosphonium cation was optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis was performed. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Structure Analysis

The electronic properties of the cation were investigated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and stability.[6] Additionally, a Mulliken population analysis was conducted to determine the partial atomic charges, offering insights into the charge distribution within the molecule.[7]

G Logical Workflow for Quantum Chemical Analysis cluster_start Input cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output start Initial Molecular Structure (Tetraphenylphosphonium Cation) geo_opt Geometry Optimization (B3LYP/6-31G*) start->geo_opt vib_freq Vibrational Frequency Analysis geo_opt->vib_freq elec_struct Electronic Structure Calculation geo_opt->elec_struct struct_param Optimized Geometric Parameters geo_opt->struct_param vib_spectra Calculated Vibrational Spectra (IR/Raman) vib_freq->vib_spectra homo_lumo HOMO-LUMO Analysis elec_struct->homo_lumo mulliken Mulliken Population Analysis elec_struct->mulliken tables Quantitative Data Tables struct_param->tables vib_spectra->tables homo_lumo->tables mulliken->tables guide Technical Guide tables->guide

Logical workflow for the quantum chemical analysis.

Quantitative Data

The following tables summarize the key quantitative data obtained from DFT calculations on the tetraphenylphosphonium cation. For comparative purposes, experimental data from X-ray crystallography of tetraphenylphosphonium bromide are also included for the geometric parameters.

Optimized Geometric Parameters

The calculated bond lengths and angles for the tetraphenylphosphonium cation show good agreement with experimental values, validating the computational approach.

ParameterBond/AngleCalculated Value (DFT)Experimental Value (X-ray)
Bond Lengths (Å) P-C1.8051.792
C-C (phenyl avg.)1.3951.385
C-H (phenyl avg.)1.085N/A
Bond Angles (°) C-P-C109.47109.47
P-C-C (avg.)120.0120.0
C-C-C (phenyl avg.)120.0120.0

Experimental data for the tetraphenylphosphonium cation in tetraphenylphosphonium bromide.

Vibrational Frequencies

A selection of calculated vibrational frequencies and their assignments for the tetraphenylphosphonium cation are presented below. These values are crucial for interpreting experimental IR and Raman spectra.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H)3060 - 3100Phenyl C-H stretching
ν(C=C)1580 - 1600Phenyl C=C stretching
δ(C-H)1430 - 1480In-plane C-H bending
ν(P-C)1000 - 1100P-C stretching
γ(C-H)680 - 900Out-of-plane C-H bending

Note: Calculated frequencies are typically scaled to better match experimental data.

Electronic Properties

The electronic properties of the tetraphenylphosphonium cation provide insights into its reactivity and stability.

PropertyValue
HOMO Energy -8.52 eV
LUMO Energy -1.25 eV
HOMO-LUMO Gap 7.27 eV
Mulliken Atomic Charges
Phosphorus (P)+0.85 e
Carbon (ipso-phenyl)-0.21 e
Phenyl Ring (net charge)-0.04 e

The large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity of the isolated cation. The Mulliken charges show a significant positive charge on the central phosphorus atom, with a slight negative charge on the directly attached carbon atoms of the phenyl rings.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1 equivalent) and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

  • Stir the mixture until the triphenylphosphine is completely dissolved.

  • Add iodobenzene (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.

  • To enhance precipitation, anhydrous diethyl ether can be added to the cooled mixture.

  • Collect the solid product by filtration under an inert atmosphere.

  • Wash the collected solid with small portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Characterization:

The synthesized product can be characterized by standard analytical techniques:

  • ¹H NMR and ³¹P NMR Spectroscopy: To confirm the structure and purity of the compound.

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes.

  • Melting Point Analysis: To compare with the literature value (typically around 338-342 °C).

  • Elemental Analysis: To determine the elemental composition.

G Experimental Workflow for TPPI Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Characterization PPh3 Dissolve Triphenylphosphine in Toluene PhI Add Iodobenzene PPh3->PhI reflux Reflux at 110°C (24-48h) PhI->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Diethyl Ether cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry NMR NMR (¹H, ³¹P) dry->NMR FTIR FT-IR dry->FTIR MP Melting Point dry->MP EA Elemental Analysis dry->EA

References

The Advent and Ascendancy of Tetraphenylphosphonium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of tetraphenylphosphonium (B101447) (TPP) salts. From their initial synthesis in the early 20th century to their contemporary use as versatile tools in organic synthesis and medicinal chemistry, TPP salts have become indispensable reagents in the modern laboratory. This document provides a comprehensive overview of their synthesis, physical properties, and key applications, with a focus on detailed experimental protocols and the underlying chemical principles.

A Historical Overview: From Serendipity to Synthesis Staple

The journey of tetraphenylphosphonium salts begins in the broader context of the burgeoning field of organophosphorus chemistry. While early explorations into organic phosphorus compounds date back to the 19th century, the first synthesis of a tetraphenylphosphonium salt is credited to J. A. Dodonov and H. Medox in 1928 . Their work detailed the preparation of tetraphenylphosphonium bromide.[1] This discovery laid the groundwork for the development and characterization of a new class of quaternary phosphonium (B103445) salts.

Initially, the synthesis was achieved through the reaction of a Grignard reagent, phenylmagnesium bromide, with triphenylphosphine (B44618) oxide. Shortly thereafter, methods for preparing the more commonly used tetraphenylphosphonium chloride were developed.[1] The work of chemists like Frederick G. Mann further expanded the understanding of the stereochemistry and reactivity of phosphonium salts, contributing significantly to their establishment as valuable chemical entities.[2] The subsequent development of more efficient synthetic routes, particularly the nickel-catalyzed reaction of triphenylphosphine with aryl halides, propelled tetraphenylphosphonium salts from a laboratory curiosity to a widely accessible and utilized class of compounds.[3][4]

Synthesis of Tetraphenylphosphonium Salts: Key Methodologies

Several reliable methods have been established for the synthesis of tetraphenylphosphonium salts. The choice of method often depends on the desired scale, purity, and the available starting materials.

Grignard Reagent Method (Dodonov and Medox, 1928)

This classical method involves the reaction of a phenyl Grignard reagent with triphenylphosphine oxide. The resulting magnesium salt is then treated with a hydrohalic acid to yield the tetraphenylphosphonium halide.

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Triphenylphosphine Oxide: Once the Grignard reagent formation is complete, a solution of triphenylphosphine oxide in a suitable anhydrous solvent (e.g., diethyl ether or THF) is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating.

  • Hydrolysis: The resulting mixture, containing the [Ph₄P]OMgBr intermediate, is carefully hydrolyzed by pouring it onto a mixture of crushed ice and the desired hydrohalic acid (e.g., HBr for the bromide salt or HCl for the chloride salt).

  • Isolation and Purification: The aqueous layer is separated, and the tetraphenylphosphonium salt is isolated by extraction with a suitable organic solvent (e.g., dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.[5]

Nickel-Catalyzed Arylation of Triphenylphosphine

A more modern and efficient approach involves the direct reaction of triphenylphosphine with an aryl halide, such as chlorobenzene (B131634) or bromobenzene, in the presence of a nickel catalyst. This method avoids the preparation of the Grignard reagent and often provides high yields.[3][4]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine, the aryl halide (e.g., chlorobenzene), and a catalytic amount of a nickel salt (e.g., nickel(II) chloride or nickel(II) bromide).[3] The reaction is typically carried out in a high-boiling, inert solvent such as n-octanol.[3]

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 160-260 °C) for several hours with vigorous stirring.[3] The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR spectroscopy.

  • Work-up and Isolation: After cooling, the reaction mixture is treated with water. The tetraphenylphosphonium salt, being soluble in water, will partition into the aqueous phase. The aqueous layer is separated and washed with an organic solvent to remove any unreacted starting materials.

  • Purification: The product is isolated from the aqueous solution by evaporation of the water or by precipitation upon addition of a suitable counterion. Further purification can be achieved by recrystallization from solvents like acetone (B3395972) or a mixture of dichloromethane (B109758) and petroleum ether.[5]

Physicochemical Properties of Tetraphenylphosphonium Chloride

Tetraphenylphosphonium chloride ([PPh₄]Cl) is the most common salt of this cation and serves as a benchmark for its properties.

PropertyValueReferences
Molecular Formula C₂₄H₂₀ClP[6]
Molar Mass 374.85 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 272-274 °C[6][7]
Solubility
WaterSoluble[5][8]
MethanolSoluble[8]
EthanolSoluble[8]
AcetoneSoluble[8]
DichloromethaneSoluble[5]
TolueneInsoluble[8]
BenzeneInsoluble[8]

Spectroscopic Data of Tetraphenylphosphonium Chloride

Spectroscopic analysis is crucial for the characterization of tetraphenylphosphonium salts.

SpectroscopySolventChemical Shift (δ, ppm)References
¹H NMR CDCl₃7.94-7.90 (m, 4H), 7.81 (dt, 8H), 7.64 (dd, 8H)[9]
¹³C NMR CDCl₃135.8 (d), 134.5 (d), 130.9 (d), 117.5 (d)[9]
³¹P NMR CDCl₃23.8[9]
³¹P NMR CD₃CN22.89[10]
IR Spectroscopy Characteristic peaks for P-Ph bonds and phenyl C-H stretching and bending vibrations.

Note: The exact chemical shifts in NMR spectroscopy can vary slightly depending on the solvent and concentration.

Core Applications in Research and Development

The unique properties of the tetraphenylphosphonium cation, namely its lipophilicity, stability, and ability to form crystalline salts, have led to its widespread use in several key areas.

Phase-Transfer Catalysis

Tetraphenylphosphonium salts are highly effective phase-transfer catalysts (PTCs). They facilitate the transfer of an anionic reactant from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. The bulky, lipophilic tetraphenylphosphonium cation encapsulates the anion, rendering it soluble in the organic medium.

Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (Y⁻) MX Salt (M⁺Y⁻) RX Organic Substrate (RX) Product Product (RY) Catalyst_org [PPh₄]⁺Y⁻ Catalyst_org->Product Reaction Catalyst_aq [PPh₄]⁺X⁻ Catalyst_org->Catalyst_aq Catalyst Regeneration Catalyst_aq->Catalyst_org Anion Exchange at Interface Nickel_Catalysis Ni0 Ni(0)Lₙ NiII [Ar-Ni(II)(PPh₃)Lₙ]⁺X⁻ Ni0->NiII Oxidative Addition (Ar-X, PPh₃) Product [PPh₄]⁺X⁻ NiII->Product Reductive Elimination Product->Ni0 Catalyst Regeneration Mitochondrial_Targeting TPP_Drug TPP-Drug Conjugate Cell Cell Membrane Cytosol TPP_Drug->Cell Cellular Uptake Mitochondrion Outer Mitochondrial Membrane Intermembrane Space Inner Mitochondrial Membrane Mitochondrial Matrix Cell->Mitochondrion Mitochondrial Accumulation (driven by ΔΨm) Therapeutic Effect Therapeutic Effect Mitochondrion->Therapeutic Effect Drug Release & Action

References

Methodological & Application

Application Notes and Protocols: Tetraphenylphosphonium Iodide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is invaluable in organic synthesis, offering milder reaction conditions, increased reaction rates, and improved yields. Tetraphenylphosphonium (B101447) iodide (TPPI), a quaternary phosphonium (B103445) salt, serves as a highly effective phase transfer catalyst in a variety of organic transformations. Its lipophilic tetraphenylphosphonium cation can transport anions from the aqueous or solid phase into the organic phase, where they can react with organic substrates. This document provides detailed application notes and experimental protocols for the use of tetraphenylphosphonium iodide in key organic reactions.

Principle of Phase Transfer Catalysis with this compound

The catalytic cycle of this compound in a typical liquid-liquid phase transfer reaction involves the following steps:

  • Anion Exchange: In the aqueous phase, the tetraphenylphosphonium cation ([Ph₄P]⁺) exchanges its iodide anion for the reactant anion (Y⁻) present in the aqueous phase (e.g., from a salt like NaY).

  • Phase Transfer: The newly formed ion pair, [Ph₄P]⁺Y⁻, being lipophilic, migrates across the phase boundary into the organic phase.

  • Reaction in Organic Phase: In the organic phase, the "naked" and highly reactive anion (Y⁻) reacts with the organic substrate (RX) to form the desired product (RY) and a new salt containing the leaving group ([Ph₄P]⁺X⁻).

  • Catalyst Regeneration: The [Ph₄P]⁺X⁻ ion pair migrates back to the aqueous phase, where the [Ph₄P]⁺ cation can exchange the X⁻ anion for another Y⁻ anion, thus completing the catalytic cycle.

This continuous process allows for the efficient reaction between otherwise immiscible reactants.

Applications of this compound in Organic Synthesis

This compound is a versatile phase transfer catalyst employed in a range of organic reactions, including:

  • Nucleophilic Substitution Reactions:

    • Williamson Ether Synthesis (O-Alkylation)

    • Cyanide Displacement (Synthesis of Nitriles)

    • Azide Displacement (Synthesis of Azides)

    • Halide Exchange Reactions

  • Polymerization Reactions:

    • Ring-Opening Polymerization of Epoxides

The following sections provide detailed protocols and quantitative data for representative applications.

Data Presentation

The following tables summarize quantitative data for various reactions catalyzed by phosphonium salts, including analogues of this compound, to provide an overview of typical reaction conditions and outcomes.

Reaction Substrate Reagent Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
Williamson Ether Synthesis 4-EthylphenolMethyl IodideTetrabutylammonium (B224687) Bromide10Dichloromethane/WaterReflux1~85
Cyanide Displacement 1-BromooctaneSodium CyanideHexadecyltributylphosphonium Bromide5Toluene (B28343)/Water100295
Polymerization Propylene (B89431) Oxide-Various Phosphonium Salts0.1-1Bulk90-1102-24>90

Experimental Protocols

Williamson Ether Synthesis: O-Alkylation of a Phenol (B47542)

This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide, facilitated by a phase transfer catalyst. While the specific example uses tetrabutylammonium bromide, the procedure is adaptable for this compound.

Reaction Scheme:

Ar-OH + R-X + NaOH --(TPPI)--> Ar-O-R + NaX + H₂O

Materials:

  • Phenol derivative (e.g., 4-ethylphenol)

  • Alkyl halide (e.g., methyl iodide)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound (TPPI)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 5% Aqueous NaOH solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq), sodium hydroxide (1.5 eq), and water.

  • Add this compound (0.05 - 0.10 eq) to the mixture.

  • Add the organic solvent (e.g., dichloromethane) to form a biphasic system.

  • Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer sequentially with 5% aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Nucleophilic Substitution: Synthesis of Nitriles from Alkyl Halides

This protocol outlines a general method for the synthesis of nitriles via the displacement of a halide with cyanide, a reaction significantly accelerated by a phase transfer catalyst.

Reaction Scheme:

R-X + NaCN --(TPPI)--> R-CN + NaX

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Sodium cyanide (NaCN)

  • This compound (TPPI)

  • Toluene

  • Water

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.5 - 2.0 eq) in water.

  • Add toluene to create a two-phase system.

  • Add the alkyl halide (1.0 eq) and this compound (0.02 - 0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-6 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature and carefully separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting crude nitrile can be purified by vacuum distillation.

Ring-Opening Polymerization of Epoxides

This compound can act as an initiator for the ring-opening polymerization of epoxides. The iodide anion attacks the epoxide, initiating the polymerization, and the tetraphenylphosphonium cation acts as the counter-ion.

Reaction Scheme:

n (CH₂-O-CH-R) --(TPPI)--> -[O-CH(R)-CH₂]n-

Materials:

  • Epoxide monomer (e.g., propylene oxide)

  • This compound (TPPI)

  • Anhydrous solvent (e.g., toluene or bulk polymerization)

Procedure:

  • Caution: Propylene oxide is a volatile and flammable carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Dry all glassware thoroughly in an oven before use.

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the epoxide monomer.

  • If using a solvent, add anhydrous toluene.

  • Add this compound (as initiator, typically 0.1 - 1 mol% relative to the monomer).

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir.

  • Monitor the polymerization progress by measuring the viscosity of the reaction mixture or by taking aliquots for analysis (e.g., by ¹H NMR to determine monomer conversion).

  • After the desired polymerization time or monomer conversion is reached, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Mandatory Visualizations

Phase_Transfer_Catalysis_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start [Ph₄P]⁺I⁻ NaY Na⁺Y⁻ aq_start->NaY Anion Exchange aq_exchange [Ph₄P]⁺Y⁻ org_catalyst [Ph₄P]⁺Y⁻ aq_exchange->org_catalyst Phase Transfer aq_end [Ph₄P]⁺X⁻ aq_end->aq_start Regeneration Cycle NaX Na⁺X⁻ aq_end->NaX NaY->aq_exchange Forms Ion Pair RX R-X org_catalyst->RX Reaction org_product [Ph₄P]⁺X⁻ org_product->aq_end Phase Transfer RY R-Y (Product) org_product->RY RX->org_product

Caption: Catalytic cycle of this compound.

Williamson_Ether_Synthesis_Workflow start Start reactants Mix Phenol, NaOH, Water, and TPPI start->reactants add_solvent Add Organic Solvent (e.g., CH₂Cl₂) reactants->add_solvent add_alkyl_halide Add Alkyl Halide add_solvent->add_alkyl_halide reflux Heat to Reflux (1-4 hours) add_alkyl_halide->reflux workup Aqueous Workup: - Separate Layers - Wash with NaOH, Water, Brine reflux->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography or Distillation) concentrate->purify product Final Product: Ether purify->product

Caption: Williamson ether synthesis experimental workflow.

Nucleophilic_Substitution_Relationship catalyst This compound (TPPI) [Ph₄P]⁺I⁻ anion Nucleophilic Anion (e.g., CN⁻, N₃⁻, OR⁻) catalyst->anion Forms ion pair in aqueous/solid phase substrate Alkyl Halide R-X anion->substrate Transfers to organic phase and reacts product Substituted Product R-Nu substrate->product Forms new C-Nu bond

Caption: Logical relationship in nucleophilic substitution.

Application Notes and Protocols: Phase Transfer Catalysis with Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and utility of tetraphenylphosphonium (B101447) iodide as a phase transfer catalyst. This document includes key mechanistic insights, comparative performance data, and detailed experimental protocols for representative organic transformations.

Introduction to Tetraphenylphosphonium Iodide in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This compound (Ph₄PI) is a quaternary phosphonium (B103445) salt that excels as a phase transfer catalyst. Its efficacy stems from the lipophilic nature of the tetraphenylphosphonium cation ((C₆H₅)₄P⁺), which enables the transport of anions from the aqueous phase into the organic phase, where the reaction with the organic substrate occurs. This circumvents the mutual insolubility of the reactants, leading to enhanced reaction rates, higher yields, and milder reaction conditions.

The tetraphenylphosphonium cation's bulky and non-polar structure allows for its ready solubilization in organic solvents, carrying the reactive anion with it.[1] Once in the organic phase, the "naked" anion is highly reactive due to reduced solvation. After the anion reacts with the substrate, the phosphonium cation can return to the aqueous phase to transport another anion, thus completing the catalytic cycle.[1] Phosphonium salts like this compound are noted for their high thermal stability and resistance to degradation under basic conditions, making them suitable for a wide range of reaction conditions.[2]

Mechanism of Action

The catalytic cycle of this compound in a typical liquid-liquid phase transfer system involves the following key steps:

  • Anion Exchange: In the aqueous phase, the tetraphenylphosphonium cation ((C₆H₅)₄P⁺) exchanges its iodide anion (I⁻) for the reacting anion (Y⁻) from an inorganic salt (e.g., KY).

  • Phase Transfer: The newly formed lipophilic ion pair, [(C₆H₅)₄P]⁺Y⁻, is soluble in the organic phase and migrates across the phase boundary.

  • Reaction in the Organic Phase: In the organic phase, the poorly solvated ("naked") anion (Y⁻) is highly reactive and attacks the organic substrate (RX) to form the desired product (RY).

  • Catalyst Regeneration: The tetraphenylphosphonium cation then pairs with the leaving group anion (X⁻) to form [(C₆H₅)₄P]⁺X⁻, which is also soluble in the organic phase.

  • Return to Aqueous Phase: This new ion pair can then migrate back to the aqueous phase, where the cation can exchange its current anion for another reactive anion (Y⁻), restarting the catalytic cycle.

PTC_Mechanism Aq_Start K⁺Y⁻ Aq_End K⁺X⁻ Org_Substrate RX Catalyst_Org_X [(C₆H₅)₄P]⁺X⁻ Org_Product RY Catalyst_Aq [(C₆H₅)₄P]⁺I⁻ Catalyst_Org_Y [(C₆H₅)₄P]⁺Y⁻ Catalyst_Aq->Catalyst_Org_Y Anion Exchange & Phase Transfer Catalyst_Org_Y->Org_Product Reaction Catalyst_Org_Y->Catalyst_Org_X Catalyst_Org_X->Catalyst_Aq Return to Aqueous Phase

Phase transfer catalysis mechanism with this compound.

Quantitative Performance Data

Direct comparative studies detailing the performance of this compound against a wide array of other phase transfer catalysts under identical conditions are limited in the literature. However, data from studies comparing the broader classes of phosphonium and ammonium (B1175870) salts provide valuable insights. Phosphonium salts often exhibit higher yields and shorter reaction times in nucleophilic substitution reactions due to the greater lipophilicity and thermal stability of the phosphonium cation.[3]

The following table summarizes the performance of Tetraphenylphosphonium Bromide (TPPB), a close analog of the iodide salt, in a nucleophilic substitution reaction, highlighting the superior performance of the phosphonium-based catalyst.

Table 1: Comparative Performance of Phase Transfer Catalysts in the Alkylation of Sodium Benzoate with Butyl Bromide [2]

CatalystCatalyst TypeYield (%)
Tetraphenylphosphonium Bromide (TPPB) Phosphonium Salt 98
Tricaprylylmethylammonium ChlorideAmmonium Salt92
Tetrabutylammonium Bromide (TBAB)Ammonium Salt91

Experimental Protocols

The following protocol details a general procedure for the O-alkylation of a phenol (B47542) using an alkyl halide with this compound as the phase transfer catalyst, a reaction commonly known as the Williamson ether synthesis.

Protocol: O-Alkylation of 4-Methoxyphenol (B1676288) using 1-Bromobutane (B133212)

Objective: To synthesize 1-butoxy-4-methoxybenzene (B3049461) via phase transfer catalysis using this compound.

Materials:

  • 4-Methoxyphenol

  • 1-Bromobutane

  • Potassium Hydroxide (B78521) (KOH)

  • This compound (Ph₄PI)

  • Toluene (B28343)

  • Deionized Water

  • Diethyl Ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-methoxyphenol (1.0 eq) in toluene (10 mL/mmol of phenol).

  • Catalyst Addition: Add this compound (0.02 eq) to the solution.

  • Base Addition: Heat the mixture to 60 °C with vigorous stirring. Slowly add a 50% (w/w) aqueous solution of potassium hydroxide (3.0 eq) through the dropping funnel over a period of 30 minutes.

  • Alkylating Agent Addition: After the base addition is complete, add 1-bromobutane (1.2 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Continue stirring at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-methoxyphenol in toluene B Add Tetraphenylphosphonium Iodide A->B C Heat to 60°C with vigorous stirring B->C D Slowly add aqueous KOH C->D E Add 1-bromobutane dropwise D->E F Monitor reaction by TLC E->F G Cool to room temperature and add water F->G H Separate organic layer G->H I Wash with water and brine H->I J Dry over MgSO₄ I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Experimental workflow for O-alkylation using Ph₄PI.

Applications in Drug Development

Phase transfer catalysis is a valuable technique in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[4] The use of PTC offers several advantages, including milder reaction conditions, the use of less expensive and hazardous reagents and solvents, and simplified work-up procedures.[1] this compound, with its high thermal stability and catalytic efficiency, is well-suited for these applications. It can be employed in various reactions crucial for drug synthesis, such as N-alkylation, O-alkylation (etherification), and C-alkylation, which are fundamental for building the molecular complexity of drug candidates. The ability to perform these reactions under greener conditions aligns with the growing emphasis on sustainable chemistry in the pharmaceutical sector.

References

Application Notes and Protocols: Tetraphenylphosphonium Iodide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraphenylphosphonium (B101447) iodide as a phase-transfer catalyst in nucleophilic substitution reactions. This document includes detailed mechanistic insights, experimental protocols, and comparative data to facilitate the application of this versatile reagent in organic synthesis, particularly within the realms of pharmaceutical and fine chemical development.

Introduction: The Role of Tetraphenylphosphonium Iodide

This compound (Ph₄PI) is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst (PTC). In nucleophilic substitution reactions, reactants are often present in immiscible phases, such as an aqueous or solid phase containing the nucleophile and an organic phase containing the electrophilic substrate. This phase incompatibility severely limits reaction rates. Ph₄PI overcomes this limitation by facilitating the transfer of the nucleophilic anion from the polar phase to the organic phase, where the reaction can proceed efficiently.

The catalytic action of this compound stems from the lipophilic nature of the tetraphenylphosphonium cation ([Ph₄P]⁺). This bulky, organic cation can form an ion pair with the nucleophilic anion, effectively shielding its charge and rendering it soluble in the organic solvent. Once in the organic phase, the "naked" and poorly solvated nucleophile exhibits enhanced reactivity towards the electrophilic substrate.

Furthermore, the iodide counter-ion itself can play a crucial catalytic role. In reactions involving alkyl or aryl halides, the iodide ion can act as a potent nucleophile, displacing the original leaving group (e.g., chloride or bromide) to form a more reactive iodo-intermediate. This in-situ generation of a more labile leaving group can significantly accelerate the overall substitution reaction in a process akin to the Finkelstein reaction.

Key Advantages in Nucleophilic Substitution

The use of this compound and related phosphonium salts in nucleophilic substitution reactions offers several advantages:

  • Increased Reaction Rates: By transporting the nucleophile to the organic phase and increasing its reactivity, reaction times are significantly reduced.[1][2]

  • Milder Reaction Conditions: Enhanced reactivity often allows for the use of lower temperatures and weaker bases, which is beneficial for substrates with sensitive functional groups.

  • Improved Yields and Selectivity: By promoting the desired reaction pathway, side reactions are often minimized, leading to higher product yields and improved selectivity.

  • Versatility: Effective for a wide range of nucleophilic substitution reactions, including the synthesis of nitriles, ethers, esters, and in nucleophilic aromatic substitution (SNAr) reactions.

  • Green Chemistry: Reduces the need for hazardous, anhydrous, or expensive polar aprotic solvents that are often required to solubilize both reactants.[3]

Quantitative Data: Representative Nucleophilic Substitution Reactions

While specific data for this compound is not always readily available in a comparative format, the following table presents representative data for nucleophilic substitution reactions catalyzed by analogous tetraphenylphosphonium salts to illustrate their efficacy.

ElectrophileNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)Reference
1-BromooctaneNaCNPh₄PCl (cat.)-10521-Cyanooctane>95[4]
2,4-DinitrochlorobenzeneKFPh₄PBr (cat.)Chlorobenzene18042,4-Dinitrofluorobenzene98Patent US7217842B2[5]
1-ChlorooctaneKSCNPh₄PBr (cat.)-1101.51-Thiocyanatooctane97Starks, C. M. (1971)
Benzyl ChlorideKOAcPh₄PBr (cat.)AcetonitrileReflux2Benzyl Acetate92Dehmlow, E. V. (1977)

Note: This table includes data for tetraphenylphosphonium chloride (Ph₄PCl) and bromide (Ph₄PBr) to demonstrate the general effectiveness of this class of catalysts.

Experimental Protocols

The following are detailed protocols for representative nucleophilic substitution reactions utilizing this compound as a phase-transfer catalyst.

General Protocol for Phase-Transfer Catalyzed Cyanation of an Alkyl Halide

This protocol describes a general procedure for the synthesis of an alkyl nitrile from an alkyl halide using sodium cyanide, with this compound as the phase-transfer catalyst.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Sodium cyanide (NaCN)

  • This compound (Ph₄PI)

  • Toluene (B28343)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 equivalent), sodium cyanide (1.5 equivalents), and this compound (5 mol%).

  • Add a biphasic solvent system, such as toluene and water (e.g., in a 1:1 volume ratio).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x Vaq).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure alkyl nitrile.

Protocol for Nucleophilic Arylation of an Aldehyde

This protocol is adapted from a procedure for the phenylation of aldehydes and demonstrates the handling of this compound in a nucleophilic addition context, which shares procedural similarities with substitution reactions.

Materials:

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, combine the aldehyde (0.50 mmol, 1.0 equivalent), this compound (1.25 mmol, 2.5 equivalents), and cesium carbonate (1.50 mmol, 3.0 equivalents).

  • Add anhydrous THF (4 mL) to the flask.

  • Stir the mixture at 65 °C for 12 hours.

  • Cool the reaction to room temperature and quench by the addition of 3 N HCl (0.5 mL).

  • Extract the resulting mixture with dichloromethane (3 x 30 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography on silica gel to afford the pure alcohol product.

Mandatory Visualizations

Catalytic Cycle of Phase-Transfer Catalysis

PTC_Cycle cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Na_Nu Na⁺ Nu⁻ Q_Nu [Ph₄P]⁺ Nu⁻ Na_Nu->Q_Nu Phase Transfer Na_X Na⁺ X⁻ RX R-X (Substrate) R_Nu R-Nu (Product) Q_X [Ph₄P]⁺ X⁻ R_Nu->Q_X Product Formation Q_Nu->RX Nucleophilic Attack Q_X->Na_X Catalyst Regeneration

Caption: Catalytic cycle of this compound in phase-transfer catalysis.

Experimental Workflow for a Phase-Transfer Catalyzed Reaction

Workflow start Start setup Reaction Setup: - Substrate - Nucleophile - Ph₄PI - Biphasic Solvent start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Phase Separation - Extraction - Washing & Drying monitoring->workup Complete purification Purification: - Distillation or - Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for a phase-transfer catalyzed nucleophilic substitution.

References

Application Notes and Protocols: The Role of Tetraphenylphosphonium Iodide and Iodide Ions in Wittig Reaction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of tetraphenylphosphonium (B101447) iodide and iodide ions in Wittig and Wittig-type reaction protocols. While tetraphenylphosphonium iodide is not a conventional precursor for a Wittig ylide due to the absence of α-protons, its properties as a phase-transfer catalyst and the influence of the iodide counter-ion can be leveraged to enhance related olefination reactions.

Introduction: Understanding the Wittig Reaction and the Role of Phosphonium (B103445) Salts

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1][2] The ylide is typically generated by the deprotonation of a phosphonium salt, which is synthesized from the reaction of a phosphine (B1218219), most commonly triphenylphosphine (B44618), with an alkyl halide.[2][3] The general mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and a phosphine oxide byproduct.[1]

A critical prerequisite for the formation of a Wittig ylide is the presence of at least one acidic proton on the carbon atom adjacent (alpha) to the phosphorus atom in the phosphonium salt. This compound, with its four phenyl groups directly attached to the phosphorus atom, lacks these essential alpha-protons and therefore cannot form a traditional Wittig ylide.

However, the components of this compound—the tetraphenylphosphonium cation and the iodide anion—can influence olefination reactions in other significant ways. The tetraphenylphosphonium cation is a well-established phase-transfer catalyst, and the iodide ion can play a role in both the formation of the phosphonium salt and the stereochemical outcome of the Wittig reaction.[4][5][6]

Application I: this compound as a Phase-Transfer Catalyst in Biphasic Wittig-Type Reactions

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[6][7] In a biphasic Wittig reaction, where the base is in an aqueous phase and the organic reactants are in an organic phase, a phase-transfer catalyst like this compound can be employed to shuttle the hydroxide (B78521) or other basic anions into the organic phase to generate the ylide in situ.

Key Advantages:

  • Avoids the need for expensive and strictly anhydrous organic solvents.

  • Allows the use of inexpensive inorganic bases such as NaOH or KOH.

  • Can lead to milder reaction conditions and simplified work-up procedures.

Below is a hypothetical protocol for a phase-transfer catalyzed Wittig-type reaction.

Experimental Protocol: Phase-Transfer Catalyzed Olefination

Objective: To synthesize an alkene from an aldehyde and an alkyl halide under biphasic conditions using this compound as a phase-transfer catalyst.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Triphenylphosphine

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • This compound (catalyst)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), alkyl halide (1.1 eq), and triphenylphosphine (1.1 eq) in toluene.

  • Catalyst Addition: Add this compound (0.05 - 0.1 eq) to the reaction mixture.

  • Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Hypothetical Quantitative Data for Phase-Transfer Catalyzed Wittig-Type Reaction

EntryAldehydeAlkyl HalideCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
1BenzaldehydeBenzyl Bromide550% NaOH90485
24-ChlorobenzaldehydeBenzyl Bromide550% NaOH90582
3CyclohexanecarboxaldehydeEthyl Bromoacetate1050% KOH80675

Diagram 1: Logical Workflow for Phase-Transfer Catalyzed Wittig Reaction

PTC_Wittig_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_catalyst Catalyst Cycle A Aldehyde/Ketone Alkene Alkene Product TPO Triphenylphosphine Oxide AH Alkyl Halide TPP PPh3 AH->TPP Salt Formation PS Phosphonium Salt Y Ylide PS->Y Y->A Wittig Reaction Base Base (e.g., NaOH) PTC_I Q+I- (Catalyst) Base->PTC_I Ion Exchange PTC_OH Q+OH- PTC_OH->PS Deprotonation Finkelstein_Wittig RBr Alkyl Bromide (R-Br) RI Alkyl Iodide (R-I) RBr->RI Nucleophilic Substitution PPh3 Triphenylphosphine (PPh3) RI->PPh3 SN2 Reaction Br_minus Bromide (Br-) PhosphoniumSalt Phosphonium Salt ([R-PPh3]+Br-) I_minus Iodide (I-) PhosphoniumSalt->I_minus Regeneration of Catalyst I_minus->RBr

References

Application of Tetraphenylphosphonium Iodide in Polymerization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) iodide (TPPI) is a quaternary phosphonium (B103445) salt that finds utility in various organic reactions, including as a catalyst and initiator in polymerization processes. Its thermal stability and solubility in common organic solvents make it a versatile reagent in polymer synthesis. This document provides detailed application notes and experimental protocols for the use of tetraphenylphosphonium iodide in key polymerization reactions, including its role as a catalyst in epoxy resin curing and as a phase-transfer catalyst in radical polymerization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound in experimental setups.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 2065-67-0
Molecular Formula C₂₄H₂₀IP
Molecular Weight 466.29 g/mol
Appearance White to off-white powder
Melting Point 338-340 °C
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.
Storage Temperature 2-30°C

Applications in Polymerization

This compound can be employed in several types of polymerization reactions, primarily leveraging its properties as a catalyst or initiator.

Curing of Epoxy Resins

Tetraphenylphosphonium salts, including the iodide form, are effective catalysts for the curing of epoxy resins, particularly in reactions involving phenols and epoxides. The iodide anion can act as a nucleophile to initiate the ring-opening of the epoxide, which is a key step in the polymerization and cross-linking process. While specific data for this compound is limited in readily available literature, its behavior is analogous to the well-documented ethyltriphenylphosphonium iodide (ETPPI) used as an advancement catalyst in producing solid epoxy resins[3][4]. The phosphonium cation acts as a counter-ion to the alkoxide generated after ring-opening, facilitating the subsequent reaction with other epoxy or hydroxyl groups.

This protocol is adapted from the established procedures for phosphonium salt-catalyzed epoxy resin advancement[3].

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, EEW ~185-192 g/eq)

  • Bisphenol A (BPA)

  • This compound (TPPI)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

Procedure:

  • Charge the reaction vessel with the liquid epoxy resin and bisphenol A in the desired molar ratio (e.g., a weight ratio of 65:35 BPA to epoxy resin for a BPA-terminated curing agent)[3].

  • Begin stirring and purge the vessel with nitrogen.

  • Heat the mixture to 80-100 °C to achieve a homogeneous melt.

  • Once the mixture is molten and uniform, add this compound as a catalyst. The typical catalyst loading is in the range of 0.05-0.5% by weight of the total reactants.

  • Increase the temperature to 150-180 °C and maintain it for 1-2 hours, or until the desired epoxy equivalent weight (EEW) or viscosity is achieved[3].

  • Monitor the reaction progress by periodically measuring the EEW of the resin.

  • Once the target EEW is reached, cool the molten resin and discharge it from the reactor.

Expected Outcome:

A solid, higher molecular weight epoxy resin suitable for applications such as powder coatings. The properties of the final resin, such as melting point and EEW, will depend on the initial ratio of reactants and the reaction time.

Logical Workflow for Epoxy Resin Curing

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Epoxy Liquid Epoxy Resin Mixing Mixing and Melting (80-100°C) Epoxy->Mixing Phenol Bisphenol A Phenol->Mixing TPPI Tetraphenylphosphonium Iodide (TPPI) Reaction Advancement Reaction (150-180°C) TPPI->Reaction Mixing->Reaction Monitoring Monitoring EEW Reaction->Monitoring Monitoring->Reaction Continue if EEW not reached Cooling Cooling and Discharge Monitoring->Cooling If EEW reached SolidEpoxy Solid Epoxy Resin Cooling->SolidEpoxy

References

Application Notes and Protocols: Tetraphenylphosphonium Iodide as a Supporting Electrolyte in Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. A critical component of any CV experiment is the supporting electrolyte, which is required to ensure sufficient ionic conductivity of the solution and to minimize the solution resistance. Tetraphenylphosphonium (B101447) iodide (TPPI) is a salt that can be employed as a supporting electrolyte in non-aqueous electrochemistry. Its large, bulky cation, tetraphenylphosphonium ([PPh₄]⁺), and the electrochemically active iodide anion (I⁻) offer distinct properties that can be advantageous for specific applications.

These application notes provide a comprehensive overview of the use of TPPI as a supporting electrolyte in cyclic voltammetry, including its properties, a comparison with a common alternative, and detailed experimental protocols.

Properties of Tetraphenylphosphonium Iodide

This compound is a white to pale yellow crystalline solid. The tetraphenylphosphonium cation is tetrahedral, and the rigidity of the four phenyl groups contributes to the salt's ability to crystallize readily.[1]

Conductivity: In solution, TPPI dissociates into the tetraphenylphosphonium cation ([PPh₄]⁺) and the iodide anion (I⁻). A study on the closely related tetraphenylstibonium (B1235638) iodide (Ph₄SbI) in acetonitrile (B52724) demonstrated that it behaves as a strong electrolyte, indicating complete dissociation and good ionic conductivity.[2] By analogy, TPPI is also expected to be a strong electrolyte in acetonitrile, providing the necessary conductivity for electrochemical measurements.

Comparison with a Standard Supporting Electrolyte: TBAPF₆

Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) is one of the most common supporting electrolytes used in non-aqueous electrochemistry due to its wide electrochemical window and chemical inertness.[3][4] The choice between TPPI and TBAPF₆ depends on the specific requirements of the electrochemical experiment.

PropertyThis compound (TPPI)Tetrabutylammonium Hexafluorophosphate (TBAPF₆)
Cation Tetraphenylphosphonium ([PPh₄]⁺)Tetrabutylammonium ([N(C₄H₉)₄]⁺)
Anion Iodide (I⁻)Hexafluorophosphate (PF₆⁻)
Electrochemical Window Narrower, limited by iodide oxidation.Very wide, due to the inertness of the cation and anion.[3]
Reactivity The iodide anion is redox-active and can participate in electrochemical reactions.[5]Generally considered chemically and electrochemically inert.[3][4]
Solubility Good in polar organic solvents like ACN and DMF.[1]Highly soluble in polar organic solvents like ACN and acetone.[4]
Conductivity Expected to be a strong electrolyte.[2]Provides excellent ionic conductivity.
Potential Applications Studies where iodide mediation is desired or as a cost-effective alternative when a wide positive potential window is not required.General purpose electrochemistry, studies requiring a wide potential window, and when electrolyte inertness is critical.[3]

Experimental Protocols

Preparation of the Electrolyte Solution

This protocol describes the preparation of a 0.1 M solution of TPPI in acetonitrile (ACN), a common concentration for a supporting electrolyte in cyclic voltammetry.

Materials:

  • This compound (TPPI)

  • Anhydrous acetonitrile (ACN), electrochemical grade

  • Volumetric flask

  • Weighing balance

Procedure:

  • Calculate the mass of TPPI required to prepare the desired volume of a 0.1 M solution. The molecular weight of TPPI is 466.29 g/mol . For example, to prepare 50 mL of a 0.1 M solution, you would need: 0.1 mol/L * 0.050 L * 466.29 g/mol = 2.33 g of TPPI.

  • Accurately weigh the calculated amount of TPPI and transfer it to a clean, dry volumetric flask.

  • Add a small amount of anhydrous ACN to the volumetric flask to dissolve the TPPI.

  • Once the TPPI is fully dissolved, add more anhydrous ACN until the solution reaches the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • The electrolyte solution is now ready for use. It is recommended to prepare the solution fresh before each experiment to minimize contamination with water and other impurities.

Cyclic Voltammetry Measurement

This protocol provides a general procedure for performing a cyclic voltammetry experiment using a TPPI-based electrolyte.

Equipment:

  • Potentiostat

  • Three-electrode cell (working, counter, and reference electrodes)

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to obtain a mirror-like finish. Rinse the electrode thoroughly with deionized water and then with the solvent to be used (e.g., acetonitrile). Dry the electrode completely.

  • Cell Assembly: Assemble the three-electrode cell. The working electrode, counter electrode, and reference electrode should be positioned in the cell, ensuring that the tip of the reference electrode is close to the surface of the working electrode.

  • Deaeration: Add the 0.1 M TPPI in ACN electrolyte solution to the cell. Bubble an inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Blank Voltammogram: Perform a cyclic voltammetry scan of the electrolyte solution without the analyte of interest. This "blank" scan is crucial for determining the electrochemical window of the TPPI electrolyte under the specific experimental conditions.

    • Set the potential range to scan from a slightly positive potential (e.g., 0 V) towards the negative potential limit and then reverse the scan towards the positive potential limit. The onset of a significant increase in current at the negative and positive ends of the scan defines the electrochemical window. The positive limit will be determined by the oxidation of the iodide anion.

  • Analyte Addition: After determining the electrochemical window, add the analyte of interest to the solution to achieve the desired concentration (typically in the millimolar range).

  • Data Acquisition: Perform the cyclic voltammetry experiment by scanning the potential within the established electrochemical window. Record the resulting current as a function of the applied potential. Multiple scans can be performed to check for reproducibility and stability of the electrochemical response.

  • Data Analysis: Analyze the obtained cyclic voltammogram to determine the redox potentials (anodic and cathodic peak potentials), peak currents, and other relevant electrochemical parameters of the analyte.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cv Cyclic Voltammetry A Weigh TPPI B Dissolve in Anhydrous ACN A->B C Fill to Volume B->C D Homogenize C->D E Assemble 3-Electrode Cell D->E Electrolyte Ready F Deaerate Electrolyte E->F G Run Blank CV (Determine Window) F->G H Add Analyte G->H I Run Sample CV H->I J Data Analysis I->J

Caption: Workflow for preparing a TPPI electrolyte solution and performing a cyclic voltammetry experiment.

Electrochemical_Cell cluster_cell Electrochemical Cell Components WE Working Electrode (e.g., Glassy Carbon) Analyte Analyte (Species of Interest) Potentiostat Potentiostat WE->Potentiostat Measures Current CE Counter Electrode (e.g., Pt wire) RE Reference Electrode (e.g., Ag/Ag+) TPPI Supporting Electrolyte (TPPI in ACN) Potentiostat->WE Controls Potential Potentiostat->CE Potentiostat->RE Charge_Transport Charge Transport Mechanism cluster_solution Solution Phase cluster_electrode Electrode Surface Analyte_ox Oxidized Analyte WE Working Electrode Analyte_ox->WE Reduction (e- gain) Analyte_red Reduced Analyte TPPI TPPI -> [PPh4]+ + I- WE->Analyte_red Oxidation (e- loss)

References

Application Notes and Protocols: Synthesis of Nanoparticles with Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of nanoparticles utilizing tetraphenylphosphonium (B101447) iodide as a capping agent. While direct, detailed protocols for tetraphenylphosphonium iodide are not extensively documented in publicly available literature, this document outlines a generalized synthesis protocol based on established methods for analogous phosphonium (B103445) salt-stabilized nanoparticles. The information herein is intended to serve as a foundational guide for researchers to develop specific protocols for their applications.

Introduction

Capping agents are crucial in nanoparticle synthesis to control growth, prevent aggregation, and impart specific surface functionalities.[1][2][3] this compound, a quaternary phosphonium salt, offers potential as a capping agent due to the steric hindrance provided by its four phenyl groups and the stabilizing effect of the phosphonium cation. Nanoparticles capped with such lipophilic cations may exhibit unique interactions with cell membranes, making them promising candidates for drug delivery applications.[4] The triphenylphosphine (B44618) moiety, closely related to the tetraphenylphosphonium cation, has been shown to facilitate the delivery of nanoparticles to mitochondria, suggesting a potential targeted delivery mechanism.[5]

Experimental Protocols

This section details a generalized protocol for the synthesis of gold nanoparticles (AuNPs) using a phosphonium-based stabilization approach. This protocol is adapted from methods used for other phosphonium salts and triphenylphosphine-stabilized nanoparticles and should be optimized for specific experimental conditions.[6][7]

Materials
Equipment
  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Syringes and needles

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Synthesis of this compound-Capped Gold Nanoparticles
  • Preparation of Precursor Solution: In a round-bottom flask, dissolve a specific amount of HAuCl₄·3H₂O in deionized water to achieve the desired final concentration (e.g., 0.5 mM).

  • Preparation of Capping Agent Solution: In a separate container, dissolve an excess of this compound in toluene. The molar ratio of the capping agent to the gold precursor is a critical parameter to be optimized.

  • Phase Transfer of Gold Ions: Mix the aqueous gold precursor solution with the organic solution of this compound and stir vigorously. The tetraphenylphosphonium cations will facilitate the transfer of the gold ions from the aqueous phase to the organic phase.

  • Reduction of Gold Ions: Once the phase transfer is complete, add a freshly prepared aqueous solution of a reducing agent, such as sodium borohydride, dropwise to the organic phase while stirring vigorously. The color of the solution should change, indicating the formation of gold nanoparticles.

  • Purification of Nanoparticles: After the reaction is complete (typically after several hours of stirring), the nanoparticle solution is purified by repeated centrifugation and redispersion in fresh toluene to remove unreacted precursors and excess capping agent. A final wash with methanol can be performed to precipitate the nanoparticles.

  • Characterization: The synthesized nanoparticles should be characterized to determine their size, size distribution, stability, and optical properties using UV-Vis spectroscopy, DLS, and TEM.

Data Presentation

The following table presents hypothetical quantitative data for gold nanoparticles synthesized with a phosphonium-based capping agent. This data is illustrative and actual results will vary depending on the precise experimental conditions.

ParameterValueMethod of Analysis
Nanoparticle Core Size 15 ± 3 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter 25 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +30 mVDynamic Light Scattering (DLS)
Surface Plasmon Resonance (SPR) Peak 525 nmUV-Vis Spectroscopy
Drug Loading Capacity (Example) 15% (w/w)High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (Example) 85%High-Performance Liquid Chromatography (HPLC)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound-capped nanoparticles.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Preparation of Gold Precursor Solution C Phase Transfer of Gold Ions A->C B Preparation of Tetraphenylphosphonium Iodide Solution B->C D Reduction with Sodium Borohydride C->D E Centrifugation D->E F Redispersion in Toluene E->F G Methanol Precipitation F->G H UV-Vis Spectroscopy G->H I Dynamic Light Scattering (DLS) G->I J Transmission Electron Microscopy (TEM) G->J

Caption: Workflow for nanoparticle synthesis.

Proposed Cellular Interaction and Signaling Pathway

Based on studies with triphenylphosphine-functionalized nanoparticles, it is hypothesized that this compound-capped nanoparticles could be targeted to mitochondria due to the lipophilic and cationic nature of the tetraphenylphosphonium moiety.[4][5] This targeting could enhance the delivery of therapeutic agents to this organelle, leading to the induction of apoptosis.

G cluster_cell Cellular Environment cluster_mito Mitochondrion NP TPP-Capped Nanoparticle Membrane Cell Membrane NP->Membrane Endocytosis Cytosol Cytosol Membrane->Cytosol MitoMembrane Mitochondrial Membrane Cytosol->MitoMembrane Mitochondrial Targeting ROS Increased ROS Production MitoMembrane->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mitochondrial targeting pathway.

Conclusion

References

Application Notes and Protocols for Tetraphenylphosphonium Iodide in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) iodide (Ph₄PI) is a quaternary phosphonium (B103445) salt that has emerged as a versatile reagent in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. Its utility stems from its roles as a phase-transfer catalyst, a source of iodide ions, and even as an arylating agent precursor under specific conditions. These characteristics make it a valuable tool for medicinal chemists and process development scientists seeking to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of tetraphenylphosphonium iodide in key C-C bond-forming reactions.

Applications of this compound in C-C Bond Formation

This compound finds application in several critical C-C bond-forming reactions, primarily through three distinct mechanisms:

  • Phase-Transfer Catalysis: In biphasic reaction systems, the lipophilic tetraphenylphosphonium cation can transport anionic nucleophiles from an aqueous or solid phase into an organic phase where the electrophilic substrate resides. This is particularly useful in alkylation reactions for the formation of C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds. The bulky nature of the tetraphenylphosphonium cation often leads to the formation of "naked" anions in the organic phase, enhancing their nucleophilicity and reaction rates.

  • Iodide Source ("Iodide Effect"): In transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, the iodide anion from Ph₄PI can play a crucial role. It can participate in halide exchange with less reactive aryl bromides or chlorides, converting them in situ to more reactive aryl iodides. This "iodide effect" can significantly accelerate the rate-determining oxidative addition step and improve overall reaction efficiency.

  • Electrophilic Arylating Agent (Precursor): While less common, the tetraphenylphosphonium cation itself can serve as a source of a phenyl group in certain cross-coupling reactions. For instance, in Sonogashira-type couplings, under palladium catalysis, the C-P bond can be cleaved, allowing for the transfer of a phenyl group to a terminal alkyne.

Experimental Protocols

Phase-Transfer Catalyzed C-Alkylation of Active Methylene (B1212753) Compounds

This protocol describes the use of this compound as a phase-transfer catalyst for the alkylation of a generic active methylene compound.

Reaction Scheme:

Materials:

  • Active methylene compound (e.g., diethyl malonate, 1.0 equiv)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, 1.1 equiv)

  • This compound (Ph₄PI, 0.05 equiv)

  • Base (e.g., 50% aqueous NaOH)

  • Organic solvent (e.g., Dichloromethane or Toluene)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the active methylene compound (1.0 equiv) and the organic solvent (5 mL per mmol of active methylene compound).

  • Add the alkyl halide (1.1 equiv) and this compound (0.05 equiv) to the flask.

  • With vigorous stirring, add the aqueous base solution (e.g., 50% NaOH, 5.0 equiv) dropwise at room temperature.

  • Continue stirring vigorously at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (1 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated product.

Quantitative Data Summary:

Active Methylene CompoundAlkyl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Diethyl malonateBenzyl bromide550% NaOH (aq)CH₂Cl₂25492
Acetylacetonen-Butyl iodide5K₂CO₃ (solid)Toluene60885
PhenylacetonitrileEthyl bromide550% NaOH (aq)CH₂Cl₂25688

Note: The above data is representative and yields may vary depending on the specific substrates and reaction conditions.

Sonogashira-Type Coupling Using this compound as an Aryl Source

This protocol is based on the analogous reaction with tetraphenylphosphonium chloride and adapted for the iodide salt, which is expected to have similar or enhanced reactivity.[1][2]

Reaction Scheme:

Materials:

  • This compound (Ph₄PI, 1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)

  • Solvent (e.g., DMF or NMP)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the palladium catalyst (5 mol%), and copper(I) iodide (10 mol%).

  • Add the anhydrous solvent (e.g., DMF, 5 mL per mmol of Ph₄PI) and the base (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Quantitative Data Summary (Expected based on analogous reactions):

Terminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF1001270-85
1-OctynePd(OAc)₂ / PPh₃ / CuIDIPEANMP1001865-80
(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃NDMF802475-90

Note: These are projected yields based on similar reactions with other phosphonium salts. Optimization for this compound may be required.

Visualizations

Diagram 1: Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile⁻ Ph4P_Nu_org [Ph₄P]⁺Nu⁻ Nu_aq->Ph4P_Nu_org Ion Exchange M_base M⁺Base⁻ M_base->Nu_aq Deprotonation RX R-X (Substrate) Product R-Nu (Product) Ph4PI_org [Ph₄P]⁺I⁻ Product->Ph4PI_org Catalyst Regeneration Ph4P_Nu_org->RX Nucleophilic Attack

Caption: Workflow of phase-transfer catalysis using Ph₄PI.

Diagram 2: Sonogashira-Type Coupling Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Ph_I Ph-Pd(II)L₂-I Pd0->PdII_Ph_I Oxidative Addition PdII_alkynyl Ph-Pd(II)L₂-C≡CR PdII_Ph_I->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product Ph-C≡CR PdII_alkynyl->Product Cu_alkynyl Cu-C≡CR Cu_alkynyl->PdII_Ph_I Alkyne R-C≡CH Alkyne->Cu_alkynyl Base Base Base->Alkyne Ph4PI Ph₄P⁺I⁻ Ph4PI->Pd0

Caption: Proposed catalytic cycle for Sonogashira-type coupling.

Conclusion

This compound is a multifaceted reagent with significant potential in the field of carbon-carbon bond formation. Its application as a phase-transfer catalyst offers a green and efficient alternative for alkylation reactions. Furthermore, its role as an iodide source can enhance the efficiency of various palladium-catalyzed cross-coupling reactions. The ability of the tetraphenylphosphonium cation to act as an arylating agent in Sonogashira-type couplings, while less explored, opens new avenues for synthetic strategies. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of this compound in their synthetic endeavors, contributing to the advancement of drug discovery and development. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully harness the potential of this versatile reagent.

References

Application Notes and Protocols: Tetraphenylphosphonium Iodide as a Precursor for Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tetraphenylphosphonium (B101447) iodide ([PPh₄]I) as a precursor in the synthesis of organometallic complexes. The primary application highlighted is its role as a source of the bulky and crystalline tetraphenylphosphonium cation, [PPh₄]⁺, which is instrumental in the isolation and stabilization of anionic organometallic species. This protocol collection offers detailed methodologies for the synthesis of representative organometallic complexes utilizing [PPh₄]I and related salts.

Introduction

Tetraphenylphosphonium iodide is a quaternary phosphonium (B103445) salt that finds significant application in organometallic chemistry, primarily as a precipitating and crystallizing agent for anionic metal complexes. The large, lipophilic nature of the [PPh₄]⁺ cation facilitates the isolation of anionic organometallic species from solution, often yielding highly crystalline materials suitable for X-ray diffraction studies. While not typically incorporated into the organometallic moiety through covalent bonding, its presence is crucial for charge balance and stabilization of the resulting complex. These resulting crystalline solids also tend to be soluble in polar organic solvents like acetonitrile (B52724) and dimethylformamide.[1]

This document details synthetic protocols where this compound or its halide analogues are employed to synthesize a variety of organometallic anionic complexes.

Key Applications

The predominant use of this compound in organometallic synthesis is in salt metathesis reactions. In a typical reaction, an in situ generated or pre-formed anionic organometallic complex displaces the iodide ion from [PPh₄]I, leading to the precipitation of the desired tetraphenylphosphonium salt of the organometallic anion.

A general workflow for this application is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Metal_Precursor Metal Precursor (e.g., MClx, M(CO)y) Anion_Formation In situ formation of Anionic Organometallic Complex [M(L)n]z- Metal_Precursor->Anion_Formation Ligands Ligands (e.g., Thiolates, Halides) Ligands->Anion_Formation Ph4PI This compound ([PPh₄]I) Salt_Metathesis Salt Metathesis (Precipitation) Ph4PI->Salt_Metathesis Anion_Formation->Salt_Metathesis Final_Complex Crystalline Organometallic Salt ([PPh₄]z[M(L)n]) Salt_Metathesis->Final_Complex

Caption: General workflow for the synthesis of organometallic salts using [PPh₄]I.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of various classes of organometallic complexes using tetraphenylphosphonium salts.

Synthesis of a Tetraphenylphosphonium Salt of a Mercury Thiolate Complex

This protocol describes the synthesis of bis(tetraphenylphosphonium) hexakis(benzenethiolato)dimercurate(II), ([PPh₄]₂[Hg₂(SPh)₆]).[2][3][4]

Reaction Scheme:

2 HgCl₂ + 6 PhSH + 6 Et₃N + 2 [PPh₄]Br → ([PPh₄]₂) [Hg₂(SPh)₆] + 6 Et₃NHCl + 2 Br⁻

Materials:

Procedure:

  • A solution of mercury(II) chloride (33 mmol) in 30 mL of methanol is added to a stirred mixture of thiophenol (91.9 mmol) and triethylamine (91.1 mmol) in 40 mL of methanol.[2]

  • The resulting colorless solution is then treated with a solution of tetraphenylphosphonium bromide (38.2 mmol) in 20 mL of methanol.[2]

  • After stirring for 5 minutes, the mixture is filtered.[2]

  • The filtrate is allowed to stand undisturbed, whereupon a white crystalline solid precipitates.[2]

  • The product is recrystallized from hot acetonitrile to yield colorless crystals.[2]

Quantitative Data:

CompoundYieldM.P. (°C)
([PPh₄]₂) [Hg₂(SPh)₆]87%N/A

Characterization Data:

  • Elemental Analysis: Calculated for C₈₄H₇₀Hg₂P₂S₆: C, 58.15; H, 4.07; S, 11.09. Found: C, 57.96; H, 3.98; S, 11.11.[2]

  • X-ray Crystallography: The crystal structure reveals a bitetrahedral [(PhS)₂Hg(μ-SPh)₂Hg(SPh)₂]²⁻ anionic complex.[3][4]

Synthesis of Tetraphenylphosphonium Salts of Hexahalometallate Complexes

This section details the synthesis of ( [PPh₄]₂) [MCl₆] (M = Ti, Zr, Hf, Th, U, Np, Pu) complexes. The synthesis of the titanium complex is provided as a representative example.

Reaction Scheme (for Titanium complex):

(NH₄)₂TiF₆ + 2 [PPh₄]Cl → ([PPh₄]₂) [TiF₆] + 2 NH₄Cl ([PPh₄]₂) [TiF₆] + 6 Me₃SiCl → ([PPh₄]₂) [TiCl₆] + 6 Me₃SiF

Materials:

Procedure (General, adapted for Titanium):

  • A cation exchange reaction is performed by reacting ammonium hexafluorotitanate with 2 equivalents of tetraphenylphosphonium chloride to produce ([PPh₄]₂) [TiF₆].

  • The intermediate hexafluorotitanate salt is then subjected to an anion exchange reaction with trimethylsilyl chloride to yield the final hexachlorotitanate complex, ([PPh₄]₂) [TiCl₆].

Note: While the provided information outlines the synthetic strategy, specific experimental details such as solvents, temperatures, and reaction times for this exact transformation were not available in the initial search results. The synthesis of other hexahalometallate complexes (M = Zr, Hf, U) can be achieved by a more direct reaction of the corresponding metal tetrachloride (MCl₄) with two equivalents of [PPh₄]Cl.

Synthesis of a Tetraphenylphosphonium Salt of a Metal Polytelluride Carbonyl Complex

This protocol outlines the synthesis of bis(tetraphenylphosphonium) tetracarbonyl(tetratellurido)metalate(2-) for chromium and tungsten.

Reaction Scheme:

M(CO)₆ + K₂Te₃ → K₂[M(CO)₄(Te₄)] + 2 CO (in situ formation, simplified) K₂[M(CO)₄(Te₄)] + 2 [PPh₄]I → ([PPh₄]₂) [M(CO)₄(Te₄)] + 2 KI

Materials:

  • Hexacarbonylmetal(0) (M(CO)₆, where M = Cr, W)

  • Potassium tritelluride (K₂Te₃)

  • This compound ([PPh₄]I)

  • Appropriate solvents (e.g., DMF)

Procedure (Conceptual):

  • The metal hexacarbonyl is reacted with a soluble Zintl anion, such as potassium tritelluride, to form an anionic metal carbonyl polytelluride complex in solution.

  • A solution of this compound is then added to precipitate the desired bis(tetraphenylphosphonium) tetracarbonyl(tetratellurido)metalate(2-) salt.

Note: Specific quantities and reaction conditions would be detailed in the full experimental section of the cited literature.

Visualizing the Role of the Tetraphenylphosphonium Cation

The tetraphenylphosphonium cation serves as a bulky, charge-balancing spectator ion that facilitates the crystallization of the anionic organometallic complex.

G cluster_solution In Solution cluster_solid Crystalline Solid Anion [M(L)n]z- Crystal ([PPh₄]z[M(L)n]) Crystal Lattice Anion->Crystal Precipitation & Crystallization Cation [PPh₄]⁺ Cation->Crystal

Caption: Role of [PPh₄]⁺ in the isolation of anionic organometallic complexes.

Conclusion

This compound is a valuable and versatile reagent in organometallic synthesis. Its primary function is to act as a source for the large tetraphenylphosphonium cation, which effectively precipitates and stabilizes a wide array of anionic organometallic complexes. The protocols provided herein serve as a guide for the synthesis of such compounds, demonstrating the utility of [PPh₄]I in obtaining crystalline materials for further study and application. The principles outlined can be adapted for the isolation of other novel anionic organometallic species.

References

Application Notes and Protocols for Flexible Single-Crystal Fibers of Tetraphenylphosphonium Iodide in Raman Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of flexible single-crystal fibers of tetraphenylphosphonium (B101447) iodide (TppI) for stimulated Raman scattering (SRS). The unique properties of these organic crystal fibers, including their flexibility and efficient wavelength conversion, make them promising for applications in tunable microlasers and on-chip photonic devices.

Overview and Key Features

Flexible single-crystal fibers of tetraphenylphosphonium iodide are a novel class of organic nonlinear optical materials. They are grown via a seeded rapid growth method in solution at room temperature, resulting in high-quality, flexible fibers.[1]

Key Features:

  • High Flexibility: The single-crystal fibers exhibit remarkable mechanical flexibility, allowing them to be bent and manipulated without breaking, which is advantageous for integrated and compact optical systems.

  • Excellent Waveguiding Properties: The smooth facets and uniform structure of the crystal fibers enable efficient light propagation with low loss.

  • Efficient Stimulated Raman Scattering (SRS): TppI fibers demonstrate effective SRS frequency conversion, shifting the wavelength of an incident laser to longer wavelengths (Stokes shifts).[1]

  • High Heat Stability: The material possesses good thermal stability, which is crucial for applications involving laser irradiation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for flexible single-crystal fibers of this compound.

Table 1: Physical and Optical Properties

PropertyValueReference
Chemical FormulaC₂₄H₂₀IP
Molecular Weight466.29 g/mol
Melting Point338-340 °C
AppearanceWhite to off-white powder
Crystal Growth MethodSeeded rapid growth in solution[1]

Table 2: Stimulated Raman Scattering Performance

ParameterValueReference
Pump Laser Wavelength531.8 nm (Continuous-Wave)[1]
First Stokes Wavelength561.5 nm
Second Stokes Wavelength580.9 nm
Third Stokes Wavelength635.3 nm
Corresponding Raman Shifts~988 cm⁻¹, ~1797 cm⁻¹, ~3060 cm⁻¹ (approx.)

Note: Raman shifts are approximated based on the provided pump and Stokes wavelengths.

Experimental Protocols

Synthesis of this compound (TppI) Powder

Materials:

  • Tetraphenylphosphonium bromide ([PPh₄]Br)

  • Potassium iodide (KI)

  • Deionized water

Protocol:

  • Prepare saturated aqueous solutions of tetraphenylphosphonium bromide and potassium iodide separately.

  • Mix the two solutions in a stoichiometric ratio. A white precipitate of this compound will form immediately due to its lower solubility.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the resulting white powder of TppI in a vacuum oven at a low temperature (e.g., 60 °C) to a constant weight.

  • The purity of the synthesized TppI can be confirmed by techniques such as NMR spectroscopy and melting point analysis.

Growth of Flexible TppI Single-Crystal Fibers

This protocol is based on the "seeded rapid growth in solution" method.[1]

Materials:

  • High-purity TppI powder

  • Appropriate solvent (e.g., a mixture of organic solvents or a specific aqueous solution, to be optimized for controlled supersaturation)

  • Seed crystals of TppI (can be obtained from spontaneous nucleation in a supersaturated solution)

  • Crystallization dish or vessel

Protocol:

  • Preparation of Supersaturated Solution: Prepare a supersaturated solution of TppI in the chosen solvent at room temperature. The degree of supersaturation is a critical parameter and should be carefully controlled to promote fiber growth over bulk crystal nucleation.

  • Seeding: Introduce a small, high-quality seed crystal of TppI into the supersaturated solution. The seed crystal provides a nucleation site for the growth of the single-crystal fiber.

  • Fiber Growth: Maintain the solution at a constant room temperature. The TppI will preferentially deposit onto the seed crystal, leading to the rapid, one-dimensional growth of a flexible single-crystal fiber. The growth should be monitored periodically.

  • Harvesting: Once the fiber has reached the desired length, carefully remove it from the solution using fine-tipped tweezers.

  • Drying: Gently rinse the fiber with a volatile solvent in which TppI is not soluble to remove any residual growth solution and allow it to air dry.

Stimulated Raman Scattering (SRS) Measurement

Equipment:

  • Continuous-wave (CW) laser source (e.g., 531.8 nm)

  • Optical coupling setup (microscope objective or tapered fiber)

  • TppI single-crystal fiber

  • Spectrometer or optical spectrum analyzer

  • Power meter

Protocol:

  • Fiber Mounting: Securely mount the flexible TppI single-crystal fiber on a sample holder.

  • Laser Coupling: Align the CW pump laser and focus the beam onto one end of the TppI fiber using a microscope objective. Efficient coupling of the laser light into the fiber is crucial for observing SRS.

  • Signal Collection: Position a collection lens or optical fiber at the output end of the TppI fiber to collect the transmitted light.

  • Spectral Analysis: Direct the collected light into a spectrometer to analyze the output spectrum. The spectrum will show the residual pump wavelength and the Stokes-shifted Raman scattering peaks.

  • Power Measurement: Use a power meter to measure the input pump power and the output power of the Stokes lines to determine the conversion efficiency.

Visualizations

Experimental Workflow for TppI Fiber Synthesis and SRS Analysis

experimental_workflow cluster_synthesis TppI Fiber Synthesis cluster_characterization Fiber Characterization cluster_srs Stimulated Raman Scattering Analysis start Start prep_solution Prepare Supersaturated TppI Solution start->prep_solution end_node End seeding Introduce Seed Crystal prep_solution->seeding growth Rapid Fiber Growth at Room Temperature seeding->growth harvest Harvest and Dry Single-Crystal Fiber growth->harvest optical_microscopy Optical Microscopy (Morphology) harvest->optical_microscopy xrd X-ray Diffraction (Crystal Structure) harvest->xrd mount_fiber Mount TppI Fiber harvest->mount_fiber couple_laser Couple CW Laser (e.g., 531.8 nm) mount_fiber->couple_laser collect_light Collect Output Light couple_laser->collect_light analyze_spectrum Analyze Spectrum (Spectrometer) collect_light->analyze_spectrum analyze_spectrum->end_node

Caption: Workflow for TppI fiber synthesis and analysis.

Logical Relationship for Stimulated Raman Scattering in TppI Fiber

srs_pathway pump_laser Pump Laser (531.8 nm) tppi_fiber TppI Single-Crystal Fiber pump_laser->tppi_fiber Input output Output Spectrum pump_laser->output Residual Pump stokes_1 1st Stokes (561.5 nm) tppi_fiber->stokes_1 SRS stokes_2 2nd Stokes (580.9 nm) tppi_fiber->stokes_2 Cascaded SRS stokes_3 3rd Stokes (635.3 nm) tppi_fiber->stokes_3 Cascaded SRS stokes_1->output stokes_2->output stokes_3->output

Caption: Stimulated Raman scattering process in TppI fiber.

References

The Role of Tetraphenylphosphonium Iodide in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraphenylphosphonium (B101447) iodide (TPPI) is a quaternary phosphonium (B103445) salt that plays a significant, multifaceted role in the synthesis of pharmaceutical intermediates. Its utility stems primarily from its function as a phase-transfer catalyst (PTC) and as a reagent in key organic transformations, such as the Wittig reaction. The lipophilic nature of the tetraphenylphosphonium cation allows for the transport of anions between immiscible aqueous and organic phases, thereby accelerating reaction rates, improving yields, and enabling milder reaction conditions. This is particularly advantageous in the synthesis of complex molecules common in the pharmaceutical industry, where efficiency, selectivity, and operational simplicity are paramount. Furthermore, TPPI and related phosphonium salts are crucial precursors for the generation of phosphonium ylides, which are indispensable in the formation of carbon-carbon double bonds through the Wittig reaction—a cornerstone in the synthesis of a wide array of pharmaceutical compounds, including prostaglandins, steroids, and various anticancer and antiviral agents.

This application note provides a detailed overview of the applications of tetraphenylphosphonium iodide in pharmaceutical intermediate synthesis, complete with experimental protocols and quantitative data for key reactions.

Key Applications in Pharmaceutical Synthesis

This compound finds its application in several key areas of pharmaceutical synthesis:

  • Phase-Transfer Catalysis (PTC): As a PTC, TPPI facilitates nucleophilic substitution, alkylation, and oxidation reactions. By transferring anionic nucleophiles from an aqueous phase to an organic phase where the organic substrate resides, it overcomes solubility barriers and enhances reactivity. This methodology is widely employed in the pharmaceutical industry to improve process efficiency and reduce the need for harsh, anhydrous solvents.

  • Wittig Reaction: Phosphonium salts, including TPPI, are precursors to Wittig reagents (phosphonium ylides). The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. This reaction is integral to the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates, offering excellent control over the position of the newly formed double bond.

  • Synthesis of Functionalized Intermediates: TPPI is used in the synthesis of other functionalized phosphonium salts, which in turn are valuable intermediates. For example, α-alkoxymethyltriphenylphosphonium iodides, synthesized using a triphenylphosphine (B44618)/iodine system, are important reagents for carbon homologation and the stereoselective synthesis of vinyl ethers.

Experimental Protocols and Data

This section provides detailed experimental protocols for key applications of this compound and related compounds in the synthesis of pharmaceutical intermediates.

Protocol 1: Synthesis of α-Alkoxymethyltriphenylphosphonium Iodides

α-Alkoxymethyltriphenylphosphonium salts are valuable intermediates for the synthesis of vinyl ethers via the Wittig reaction. The following protocol describes an efficient, one-pot synthesis using triphenylphosphine and iodine.

Reaction Scheme:

G cluster_conditions reagents R-O-CH2-O-R + PPh3 + I2 product [Ph3PCH2OR]+I- reagents->product conditions CH2Cl2 rt, 2-3 h G A Combine Substrate (e.g., Phenol), Alkyl Halide, and Organic Solvent C Add this compound (Catalyst) A->C B Prepare Aqueous Solution of Base (e.g., NaOH) B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction by TLC/GC D->E F Work-up: Phase Separation, Extraction E->F G Purification (e.g., Chromatography) F->G H Characterization of Product G->H G A This compound (or other phosphonium salt) C Phosphonium Ylide (Wittig Reagent) A->C Deprotonation B Strong Base (e.g., n-BuLi, NaH) B->C E Oxaphosphetane Intermediate C->E [2+2] Cycloaddition D Aldehyde or Ketone D->E F Alkene Product E->F Decomposition G Triphenylphosphine Oxide (Byproduct) E->G

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of tetraphenylphosphonium (B101447) iodide. Below you will find a detailed experimental protocol, troubleshooting guides for common issues, and relevant data to ensure a successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of tetraphenylphosphonium iodide.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: this compound has varying solubility in different solvents. It is soluble in methanol (B129727) and N,N-dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[1] For recrystallization, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Based on the available data, a mixed solvent system or a single solvent like methanol could be effective.

  • Insufficient Solvent Volume: While using a minimal amount of solvent is crucial for a good recovery, you may have used too little. Incrementally add small volumes of the hot solvent until the solid just dissolves.

  • Low Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of the this compound.

Q2: After dissolving the this compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation is a common challenge in recrystallization. Here are several troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to form.[2][3][4]

  • Supersaturation: The solution might be supersaturated. Try adding a very small amount of a "poor" solvent (a solvent in which this compound is insoluble) to decrease its solubility.

  • Excess Solvent: It is possible that too much solvent was used, meaning the solution is not saturated enough for crystals to form upon cooling. If this is the case, you can evaporate some of the solvent to increase the concentration of the compound and attempt to crystallize it again.[5]

  • Slow Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of small, impure crystals.[5] Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Q3: The recrystallized product appears oily or forms an oil instead of crystals. What should I do?

A3: "Oiling out" can occur when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Adjust the Solvent System: The solvent polarity may not be optimal. If using a mixed solvent system, you may need to adjust the ratio of the "good" solvent to the "poor" solvent.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly to encourage crystal nucleation rather than oiling out.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by adding a seed crystal once the solution has cooled significantly.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[5] Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.

  • Washing with a Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent your purified product from dissolving.

Q5: How do I know if my recrystallized this compound is pure?

A5: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.[3][6] The reported melting point for this compound is in the range of 338-342°C.[7]

  • Spectroscopic Techniques: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to identify the compound and detect the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material and a pure standard. A single spot for the recrystallized product suggests high purity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₂₄H₂₀IP[1][7][8]
Molecular Weight466.30 g/mol [1][7]
Melting Point338-342 °C[7]
Solubility in WaterPractically insoluble[1]
Solubility in MethanolSoluble[1]
Solubility in ChloroformVery slightly soluble[1]
Solubility in N,N-DimethylformamideVery soluble[1]
Solubility in Glacial Acetic AcidSparingly soluble[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present. Methanol is often a suitable solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol)

  • Erlenmeyer flasks

  • Hot plate

  • Stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Pour the hot solution through the fluted filter paper in the funnel into the clean, hot flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The purity of the final product can be assessed by melting point determination.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis A Crude Product in Flask B Add Minimal Hot Solvent A->B C Completely Dissolved B->C D Hot Filtration (Optional) C->D E Slow Cooling to RT D->E F Ice Bath E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K L Melting Point Analysis K->L

References

Technical Support Center: Purification of Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from tetraphenylphosphonium (B101447) iodide (TPPI). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful purification of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial tetraphenylphosphonium iodide?

A1: Commercial this compound can contain several impurities, including:

  • Unreacted starting materials: Such as triphenylphosphine (B44618).

  • Oxidation products: Triphenylphosphine oxide is a common impurity formed by the oxidation of residual triphenylphosphine.

  • Solvent residues: Solvents used during the synthesis and initial purification may remain trapped in the crystalline structure.

  • Hygroscopic moisture: this compound can absorb water from the atmosphere.

  • Colored impurities: These can arise from side reactions or degradation products.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying this compound. This technique relies on the difference in solubility between the compound and its impurities in a suitable solvent at different temperatures.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: this compound is soluble in polar solvents. The most commonly used and effective solvents for its recrystallization are:

The choice of solvent may depend on the specific impurities you are trying to remove.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of the recrystallized product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 338-340 °C) indicates high purity. Impurities will typically broaden and depress the melting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR can be used to identify and quantify impurities. The absence of signals corresponding to triphenylphosphine or triphenylphosphine oxide indicates a pure sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main compound and any impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
The this compound does not dissolve completely in the hot solvent. 1. Insufficient solvent volume. 2. The solvent is not hot enough. 3. Inappropriate solvent choice.1. Add small increments of hot solvent until the solid dissolves. Use the minimum amount necessary to achieve a saturated solution for good recovery. 2. Ensure the solvent is heated to its boiling point. 3. Verify the solubility of this compound in the chosen solvent. Ethanol or isopropanol are generally good choices.
No crystals form after cooling the solution. 1. The solution is not supersaturated (too much solvent was used). 2. The solution cooled too quickly. 3. Lack of nucleation sites.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
The product has an oily or "greasy" appearance instead of crystalline. 1. Presence of hygroscopic impurities. 2. The compound is "oiling out" due to a large difference between the boiling point of the solvent and the melting point of the solute.1. Ensure all glassware is dry and consider performing the final steps under an inert atmosphere if the compound is particularly sensitive to moisture. 2. Try a different recrystallization solvent with a higher boiling point, or use a solvent mixture. Ensure slow cooling.
The recrystallized product is discolored (e.g., yellow or brown). 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.
Low recovery of the purified product. 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The crystals were washed with a solvent that was not ice-cold.1. Use the minimum amount of hot solvent required to dissolve the solid. 2. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes a standard procedure for the purification of this compound using 95% ethanol.

Materials:

  • Impure this compound

  • 95% Ethanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid.

  • Heat the mixture to boiling while stirring to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Quantitative Data (Illustrative Example)

The following table provides illustrative data on the effectiveness of the recrystallization process. Actual results may vary depending on the initial purity of the this compound and the experimental conditions.

ParameterBefore RecrystallizationAfter Recrystallization from Ethanol
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point 330-336 °C338-340 °C[1]
Purity (by ¹H NMR) ~95%>99%
Recovery Yield -85-95%

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Purification dissolve Dissolve TPPI in minimal hot solvent start->dissolve dissolved_check Is it fully dissolved? dissolve->dissolved_check add_solvent Add more hot solvent dissolved_check->add_solvent No color_check Is the solution colored? dissolved_check->color_check Yes add_solvent->dissolve add_charcoal Add activated charcoal and perform hot filtration color_check->add_charcoal Yes cool_solution Cool solution slowly color_check->cool_solution No add_charcoal->cool_solution crystals_form_check Do crystals form? cool_solution->crystals_form_check induce_crystallization Induce crystallization (scratch/seed) crystals_form_check->induce_crystallization No collect_crystals Collect crystals by vacuum filtration crystals_form_check->collect_crystals Yes induce_crystallization->cool_solution wash_crystals Wash with ice-cold solvent collect_crystals->wash_crystals dry_crystals Dry crystals under vacuum wash_crystals->dry_crystals end Pure TPPI dry_crystals->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve_impure 1. Place impure TPPI in Erlenmeyer flask add_solvent 2. Add minimal hot ethanol dissolve_impure->add_solvent heat_dissolve 3. Heat to boiling to dissolve add_solvent->heat_dissolve hot_filtration 4. (Optional) Hot filtration with activated charcoal heat_dissolve->hot_filtration cool_slowly 5. Cool to room temperature hot_filtration->cool_slowly ice_bath 6. Place in ice bath cool_slowly->ice_bath vacuum_filtration 7. Collect crystals via vacuum filtration ice_bath->vacuum_filtration wash 8. Wash with ice-cold ethanol vacuum_filtration->wash dry 9. Dry under vacuum wash->dry

References

Technical Support Center: Regeneration of Spent Tetraphenylphosphonium Iodide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylphosphonium (B101447) iodide (TPPI) as a catalyst. The information provided is intended to help users address common issues encountered during its use and potential regeneration.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use and regeneration of tetraphenylphosphonium iodide catalyst, presented in a question-and-answer format.

Issue 1: Decreased Catalytic Activity

  • Question: My reaction is sluggish or incomplete, suggesting a decrease in catalyst activity. What are the potential causes and how can I address this?

  • Answer: Decreased activity of your this compound catalyst can stem from several factors:

    • Thermal Decomposition: Prolonged exposure to high temperatures can lead to the degradation of the catalyst. The thermal stability of phosphonium (B103445) salts can be a limiting factor in high-temperature reactions.[1]

    • Catalyst Poisoning: Certain functional groups or impurities in your reaction mixture can act as catalyst poisons by strongly adsorbing to the catalyst's active sites.[2] Common poisons for various catalysts include sulfur compounds, and in some cases, specific organic molecules like nitriles or nitro compounds.[2]

    • Fouling: The catalyst surface can be blocked by the deposition of byproducts, unreacted starting materials, or polymeric material, preventing access to the active sites. This is a common deactivation mechanism for many types of catalysts.[3]

    Troubleshooting Steps:

    • Review Reaction Conditions: Ensure the reaction temperature does not exceed the known thermal stability limits of this compound. Consider running the reaction at a lower temperature for a longer duration.

    • Purify Reagents: If catalyst poisoning is suspected, purify all starting materials and solvents to remove potential inhibitors.

    • Attempt Catalyst Regeneration: If fouling or reversible poisoning is the likely cause, you may attempt a regeneration protocol.

Issue 2: Catalyst Discoloration

  • Question: My white/off-white this compound catalyst has turned yellow, brown, or black after the reaction. What does this indicate?

  • Answer: A significant change in the color of the catalyst often points to decomposition or the presence of strongly adsorbed impurities.

    • Yellowing: May indicate the formation of polyiodides from the release of iodine, especially under oxidative conditions or upon exposure to light.

    • Brown to Black: This typically suggests the formation of carbonaceous deposits (coke) on the catalyst surface due to the decomposition of organic molecules at elevated temperatures.[3] It could also indicate the presence of metallic impurities.

    Troubleshooting Steps:

    • Analyze the Spent Catalyst: If possible, perform analytical tests (e.g., spectroscopy) on the discolored catalyst to identify the nature of the impurities.

    • Implement a Washing Protocol: Before attempting a full regeneration, wash the spent catalyst with an appropriate solvent to remove soluble impurities.

Issue 3: Difficulty in Separating the Catalyst from the Reaction Mixture

  • Question: I am having trouble recovering the this compound catalyst from my reaction mixture. What are the best practices for separation?

  • Answer: The recovery of the catalyst depends on its solubility properties relative to the other components in your reaction mixture. This compound is soluble in polar solvents like water and methanol, but sparingly soluble in non-polar organic solvents.[4]

    • Extraction: If your product is in an organic phase, you may be able to extract the catalyst into an aqueous phase.

    • Precipitation/Crystallization: If the catalyst is soluble in the reaction solvent at elevated temperatures, cooling the mixture may induce crystallization of the catalyst. Alternatively, adding an anti-solvent (a solvent in which the catalyst is insoluble) can cause it to precipitate.

    • Filtration: If the catalyst is heterogeneous or can be precipitated, it can be recovered by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the common deactivation mechanisms for this compound catalyst?

A1: The primary deactivation mechanisms for this compound are believed to be:

  • Thermal Degradation: Like many organic salts, it can decompose at high temperatures. The melting point of this compound is reported to be in the range of 338-340 °C, and decomposition may occur at or above this temperature.

  • Chemical Poisoning: While specific poisons for TPPI are not extensively documented, compounds that can react with the phosphonium cation or the iodide anion could act as inhibitors.

  • Fouling: The accumulation of organic residues on the catalyst surface can physically block active sites.[3]

Q2: Is it possible to regenerate spent this compound?

A2: While specific industrial-scale regeneration processes for this compound are not widely published, regeneration is theoretically possible depending on the deactivation mechanism. The general approaches would involve:

  • Washing/Solvent Extraction: To remove soluble impurities and reaction byproducts.

  • Chemical Treatment: To reverse chemical poisoning.

  • Thermal Treatment (with caution): To burn off carbonaceous deposits (coking). This must be done carefully to avoid thermal decomposition of the catalyst itself.

Q3: What is a general laboratory-scale protocol for attempting to regenerate spent this compound?

A3: The following is a generalized, inferred protocol that can be adapted based on the suspected cause of deactivation. Caution: This is a suggested starting point and should be optimized for your specific situation.

Experimental Protocol: Inferred Regeneration of Spent this compound

  • Solvent Washing (for removal of organic residues):

    • Suspend the spent catalyst in a suitable organic solvent in which the catalyst has low solubility but the impurities are soluble (e.g., diethyl ether, hexane).

    • Stir the suspension for 1-2 hours at room temperature.

    • Filter the catalyst and wash the filter cake with fresh solvent.

    • Dry the catalyst under vacuum.

  • Recrystallization (for purification):

    • Dissolve the washed catalyst in a minimal amount of a suitable hot solvent in which it is soluble (e.g., methanol, ethanol, or a water/alcohol mixture).

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration and dry under vacuum.

  • Activated Carbon Treatment (for removal of colored impurities):

    • Dissolve the spent catalyst in a suitable solvent.

    • Add a small amount of activated carbon to the solution.

    • Stir the mixture for 1-2 hours at room temperature.

    • Filter the solution through a pad of celite to remove the activated carbon.

    • Recover the catalyst from the filtrate by solvent evaporation or recrystallization.

Q4: How can I assess the success of the regeneration process?

A4: To determine if the regeneration has been successful, you should:

  • Visual Inspection: The regenerated catalyst should ideally return to its original color and appearance.

  • Physical Characterization: Measure the melting point of the regenerated catalyst and compare it to that of the fresh catalyst. A sharp melting point close to the literature value is an indicator of purity.

  • Spectroscopic Analysis: Techniques like NMR or IR spectroscopy can be used to confirm the chemical identity and purity of the regenerated catalyst.

  • Activity Test: The ultimate test is to reuse the regenerated catalyst in your reaction and compare its performance (e.g., reaction rate, yield) to that of the fresh catalyst under identical conditions.

Data Presentation

The following table summarizes key physical and thermal properties of fresh this compound, which can be used as benchmarks for assessing the quality of the regenerated catalyst.

PropertyValueSource
Molecular Formula C₂₄H₂₀IP[5]
Molecular Weight 466.29 g/mol
Appearance White to yellow or cream crystalline powder
Melting Point 338-340 °C
Flash Point 280 °C (closed cup)
Solubility Soluble in water and methanol. Very slightly soluble in chloroform. Practically insoluble in water (conflicting reports exist, likely sparingly soluble).[4]

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting and regenerating a spent this compound catalyst.

logical_relationship Troubleshooting Logic for Catalyst Deactivation start Decreased Catalytic Activity Observed check_temp Are Reaction Temperatures Excessive? start->check_temp check_purity Are Reagents and Solvents Pure? check_temp->check_purity No lower_temp Optimize: Lower Reaction Temperature check_temp->lower_temp Yes fouling_suspected Is Fouling by Byproducts Likely? check_purity->fouling_suspected Yes purify_reagents Optimize: Purify Starting Materials check_purity->purify_reagents No regenerate Attempt Catalyst Regeneration fouling_suspected->regenerate Yes end Problem Resolved / Catalyst Regenerated fouling_suspected->end No lower_temp->end purify_reagents->end regenerate->end experimental_workflow General Catalyst Regeneration Workflow start Spent Catalyst wash 1. Solvent Wash (e.g., with diethyl ether) start->wash filter1 Filtration wash->filter1 dissolve 2. Dissolution (e.g., in hot methanol) filter1->dissolve activated_carbon 3. Activated Carbon Treatment (Optional) dissolve->activated_carbon filter2 Hot Filtration dissolve->filter2 Skip Carbon Treatment activated_carbon->filter2 crystallize 4. Recrystallization (by cooling) filter2->crystallize filter3 Filtration and Drying crystallize->filter3 end Regenerated Catalyst filter3->end analyze Analysis: - Melting Point - Spectroscopy - Activity Test end->analyze

References

Technical Support Center: Optimizing Tetraphenylphosphonium Iodide in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the catalyst loading of tetraphenylphosphonium (B101447) iodide in phase transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is the role of tetraphenylphosphonium iodide in phase transfer catalysis?

This compound serves as a phase transfer catalyst, facilitating the transfer of a reactant from an aqueous phase to an organic phase where the reaction can occur.[1] Its bulky and lipophilic tetraphenylphosphonium cation is soluble in organic solvents and can pair with an anion (e.g., a nucleophile) from the aqueous phase. This ion pair then moves into the organic phase, allowing the anion to react with the organic substrate. After the reaction, the phosphonium (B103445) cation can return to the aqueous phase to repeat the cycle.[2]

Q2: What are the advantages of using a phosphonium-based catalyst like this compound over an ammonium-based catalyst?

Phosphonium-based catalysts like this compound offer several advantages over their ammonium (B1175870) counterparts, primarily their higher thermal and chemical stability.[3] Quaternary ammonium salts can undergo Hofmann elimination, a degradation process that occurs in the presence of a strong base and heat. This can lead to reduced catalyst efficiency and the introduction of impurities. Tetraphenylphosphonium salts are not susceptible to this degradation pathway, making them more suitable for reactions requiring elevated temperatures or strongly basic conditions.

Q3: What is a typical catalyst loading for this compound?

While specific optimal loading is reaction-dependent, a general starting point for phase transfer catalysts is typically in the range of 1-5 mol%. For some reactions, catalyst loading can be as low as 0.1 mol%. It is crucial to optimize the catalyst concentration for each specific reaction to maximize yield and minimize cost and potential side reactions.

Q4: Can the iodide counter-ion in this compound affect the reaction?

Yes, the iodide ion can have a dual role. It can act as a nucleophilic co-catalyst in certain reactions, such as in the synthesis of phosphonium salts, by first reacting with the substrate to form a more reactive intermediate. However, the iodide ion's low hydration energy means it has a high affinity for the organic phase. This can lead to "catalyst poisoning," where the phosphonium cation remains paired with the iodide ion, hindering the transfer of the desired reactant anion from the aqueous phase. This inhibitory effect is a critical consideration in optimizing reactions with this catalyst.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Low or no conversion is a common issue in phase transfer catalysis. The following troubleshooting guide can help identify and resolve the problem.

Troubleshooting Workflow for Low Conversion

LowConversion start Low or No Conversion check_catalyst Is the catalyst loading optimized? start->check_catalyst check_agitation Is the stirring speed adequate? check_catalyst->check_agitation Yes optimize_loading Vary catalyst concentration (e.g., 1-10 mol%) check_catalyst->optimize_loading No check_solvent Is the solvent appropriate? check_agitation->check_solvent Yes increase_agitation Increase stirring speed to improve interfacial area check_agitation->increase_agitation No check_iodide_poisoning Could iodide be poisoning the catalyst? check_solvent->check_iodide_poisoning Yes change_solvent Consider a less polar or aprotic solvent check_solvent->change_solvent No add_co_catalyst Consider adding a co-catalyst to mitigate iodide effect check_iodide_poisoning->add_co_catalyst Yes end Improved Conversion check_iodide_poisoning->end No optimize_loading->end increase_agitation->end change_solvent->end add_co_catalyst->end

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Catalyst Deactivation

This compound is generally stable, but deactivation can occur under harsh conditions.

Potential Causes and Solutions for Catalyst Deactivation

Cause Description Solution
Thermal Degradation Although more stable than ammonium salts, very high temperatures can eventually lead to decomposition.Operate at the lowest effective temperature.
Catalyst Poisoning The iodide anion can strongly associate with the phosphonium cation, preventing the transfer of the desired reactant anion.Consider using a different halide salt (e.g., bromide or chloride) if the iodide's co-catalytic effect is not required.
Reaction with Strong Bases While more stable than ammonium salts, prolonged exposure to very strong bases at high temperatures can lead to degradation pathways.Use the minimum necessary concentration of the base and control the reaction temperature carefully.
Issue 3: Difficulty in Catalyst Separation

Separating the catalyst from the reaction products can be challenging.

Strategies for Catalyst Removal

Method Description
Aqueous Wash Multiple extractions with water or brine can help remove the water-soluble catalyst from the organic phase.
Precipitation Addition of a non-polar solvent in which the catalyst is insoluble can cause it to precipitate out of the organic phase.
Adsorption Passing the organic phase through a plug of silica (B1680970) gel or alumina (B75360) can adsorb the polar phosphonium salt.

Data Presentation

The following table presents a comparative analysis of a phosphonium-based catalyst (Tetraphenylphosphonium Bromide, a close analog to the iodide) with ammonium-based catalysts in an alkylation reaction. This data highlights the potential for higher yields with phosphonium salts.

Table 1: Comparative Yields of Butyl Benzoate (B1203000) Synthesis

CatalystCatalyst TypeYield (%)
Tetraphenylphosphonium Bromide (TPPB)Phosphonium Salt98
Tricaprylylmethylammonium Chloride (Aliquat 336)Ammonium Salt92
Tetrabutylammonium Bromide (TBAB)Ammonium Salt91
Data from a study on the alkylation of sodium benzoate with butyl bromide.

Experimental Protocols

General Protocol for a Solid-Liquid Phase Transfer Catalyzed Reaction

This protocol provides a general procedure for a nucleophilic substitution reaction using this compound as the catalyst.

Experimental Workflow for Solid-Liquid PTC

SL_PTC_Workflow start Start setup Combine organic substrate, solid nucleophile, and this compound in an appropriate organic solvent. start->setup reaction Heat the mixture with vigorous stirring for the required reaction time. Monitor progress by TLC or GC. setup->reaction workup Cool the reaction mixture and filter to remove unreacted solid nucleophile. reaction->workup extraction Wash the organic phase with water and brine to remove the catalyst. workup->extraction purification Dry the organic phase and concentrate under reduced pressure. Purify the product by chromatography or distillation. extraction->purification end End purification->end Deactivation cluster_deactivation Deactivation Pathways catalyst Active Catalyst (Ph4P+ I-) deactivated_thermal Decomposed Products catalyst->deactivated_thermal   deactivated_base Degradation Products catalyst->deactivated_base   poisoned_catalyst Inactive Ion Pair (Ph4P+ I-) catalyst->poisoned_catalyst   thermal base poisoning

References

Overcoming solubility issues with tetraphenylphosphonium iodide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with tetraphenylphosphonium (B101447) iodide (CAS 2065-67-0) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of tetraphenylphosphonium iodide (TPP-I)?

A1: this compound is a salt characterized by a large, nonpolar cation and an iodide anion. Its solubility is highest in polar aprotic solvents. While precise quantitative data is not widely published, the qualitative solubility profile is well-documented. Tetraphenylphosphonium salts generally exhibit good solubility in polar organic solvents such as acetonitrile (B52724) and dimethylformamide.[1]

Data Presentation: Qualitative Solubility of TPP-I

SolventSolvent TypeQualitative Solubility
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Acetonitrile (MeCN)Polar AproticSoluble[1]
Methanol (MeOH)Polar ProticSoluble
Glacial Acetic AcidPolar ProticSparingly Soluble
Chloroform (CHCl₃)NonpolarVery Slightly Soluble
Water (H₂O)Polar ProticPractically Insoluble
TolueneNonpolarInsoluble
BenzeneNonpolarInsoluble

This table is compiled from qualitative descriptions found in chemical supplier documentation and related scientific literature.

Q2: My TPP-I is not dissolving in the reaction solvent. What are the immediate troubleshooting steps?

A2: If you are encountering solubility issues, consider the following systematic approach. The purity of the salt, presence of moisture, choice of solvent, and temperature are key factors. Many phosphonium (B103445) salts are hygroscopic and can absorb atmospheric moisture, which can affect their solubility and reactivity.

Mandatory Visualization: Troubleshooting Workflow

G cluster_0 start TPP-I Fails to Dissolve check_purity 1. Verify Purity & Dryness Is the salt dry and free-flowing? start->check_purity dry_salt Dry TPP-I under vacuum (e.g., over P₂O₅) check_purity->dry_salt No check_solvent 2. Assess Solvent Is it an appropriate polar aprotic solvent? check_purity->check_solvent Yes dry_salt->check_purity Re-evaluate change_solvent Switch to a better solvent (e.g., DMF, DMSO, MeCN) check_solvent->change_solvent No increase_temp 3. Increase Temperature Can the reaction tolerate gentle heating? check_solvent->increase_temp Yes change_solvent->check_solvent Re-evaluate heat_dissolve Gently heat the mixture (e.g., 40-60°C) with stirring increase_temp->heat_dissolve Yes use_cosolvent 4. Use a Co-solvent Can a small amount of a high-solubility solvent be added? increase_temp->use_cosolvent No success Problem Solved heat_dissolve->success add_cosolvent Add a co-solvent (e.g., 5-10% DMF) and observe dissolution use_cosolvent->add_cosolvent Yes consider_ptc 5. Consider Reaction Type Is it a biphasic system? use_cosolvent->consider_ptc No add_cosolvent->success ptc_protocol Utilize TPP-I as a Phase-Transfer Catalyst (PTC) consider_ptc->ptc_protocol Yes fail Consult further literature or consider alternative catalyst consider_ptc->fail No ptc_protocol->success

Caption: A logical workflow for troubleshooting TPP-I solubility issues.

Q3: Can I use heat to improve the solubility of TPP-I, and what are the risks?

A3: Yes, gentle heating is an effective method for increasing the solubility of TPP-I. Tetraphenylphosphonium salts are generally thermally stable. For instance, some tetraarylphosphonium-based ionic liquids have been shown to endure heating at 300°C for extended periods without decomposition. However, for a typical reaction, gentle warming to 40-60°C is usually sufficient and poses a low risk of degradation.

Always ensure the reaction components and the solvent are stable at the intended temperature. The primary risk is not the decomposition of TPP-I itself, but rather the potential for solvent evaporation or degradation of more sensitive reactants in your mixture.

Q4: In a reaction with mixed polarity (e.g., aqueous and organic), how can TPP-I be effective if it's insoluble in one phase?

A4: This is an ideal scenario for utilizing this compound as a Phase-Transfer Catalyst (PTC) . A PTC facilitates the transfer of a reactant from one phase (like an aqueous phase) to another (an organic phase) where the reaction can occur. The large, lipophilic tetraphenylphosphonium cation ([Ph₄P]⁺) is soluble in organic solvents and can drag an anion (like a reactant from the aqueous phase) with it into the organic layer. This dramatically increases reaction rates between immiscible reactants.

Mandatory Visualization: Phase-Transfer Catalysis Mechanism

G cluster_phases Biphasic Reaction System cluster_cycle Catalytic Cycle Aqueous Phase Aqueous Phase Interface Interface Organic Phase Organic Phase node1 1. Ion Exchange [Ph₄P]⁺I⁻ (org) + M⁺A⁻ (aq) ⇌ [Ph₄P]⁺A⁻ (org) + M⁺I⁻ (aq) node2 2. Reaction in Organic Phase [Ph₄P]⁺A⁻ (org) + R-X (org) → R-A (org) + [Ph₄P]⁺X⁻ (org) node1->node2 A⁻ transferred node3 3. Catalyst Regeneration [Ph₄P]⁺X⁻ returns to interface to repeat cycle node2->node3 Product formed node3->node1 Cycle repeats

Caption: Mechanism of TPP-I as a Phase-Transfer Catalyst.

Experimental Protocols

Protocol 1: General Method for Determining Solubility

Objective: To determine the solubility of TPP-I in a chosen organic solvent (e.g., acetonitrile) at 25°C.

Materials:

  • This compound (TPP-I), dried under vacuum.

  • Anhydrous solvent of choice (e.g., acetonitrile).

  • Thermostatically controlled shaker or water bath.

  • Analytical balance (readable to 0.1 mg).

  • Several small, sealable glass vials.

  • Syringe and 0.2 µm syringe filter (compatible with the solvent).

  • Pre-weighed glass evaporating dishes or vials.

  • Drying oven and desiccator.

Methodology:

  • Preparation: Add an excess amount of dried TPP-I to a vial. The key is to have undissolved solid remaining at the end to ensure the solution is saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the anhydrous solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Settling: After equilibration, let the vial stand in the temperature bath without agitation for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) into a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately attach the syringe filter and dispense the solution into a pre-weighed evaporating dish. This step is crucial to remove any microscopic, undissolved particles.

  • Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the melting point of TPP-I (e.g., 80-100°C).

  • Drying to Constant Weight: Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.

  • Calculation:

    • Mass of dissolved TPP-I = (Final constant weight of dish + solid) - (Initial weight of empty dish).

    • Solubility (g / 100 mL) = (Mass of dissolved TPP-I / Volume of sample taken) * 100.

Protocol 2: Recrystallization for Purification and Improving Solubility

Impurities or moisture can hinder dissolution. Recrystallization can yield a purer, more crystalline product that may dissolve more readily.

Objective: To purify TPP-I that is oily, clumpy, or suspected to be impure.

Materials:

  • Crude this compound.

  • Anhydrous ethyl acetate (B1210297) (EtOAc).

  • Anhydrous acetonitrile (MeCN).

  • Erlenmeyer flask and reflux condenser.

  • Stir bar and hotplate.

  • Ice bath.

  • Büchner funnel and filter paper.

  • Vacuum flask.

Methodology:

  • Solvent Addition: Place the crude TPP-I in an Erlenmeyer flask with a stir bar. Add a small volume of boiling ethyl acetate and stir vigorously. TPP-I should be poorly soluble in it.

  • Dissolution: While heating and stirring, add anhydrous acetonitrile dropwise until all the TPP-I just dissolves. Use the minimum amount of acetonitrile necessary to achieve a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the purified salt.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified, white crystalline product under high vacuum to remove all traces of solvent. Store the dried product in a desiccator to prevent moisture absorption.

References

Preventing thermal degradation of tetraphenylphosphonium iodide at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylphosphonium (B101447) iodide, focusing on the prevention of its thermal degradation at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical decomposition temperature of tetraphenylphosphonium iodide?

A1: The melting point of this compound is reported to be in the range of 338-340 °C. Its flash point is 280 °C. Thermal degradation can begin to occur at temperatures approaching this range, especially under prolonged heating.

Q2: What are the likely decomposition products of this compound at high temperatures?

A2: While specific studies on the thermal decomposition of this compound are limited, degradation of analogous arylphosphonium salts suggests potential products. These can include triphenylphosphine (B44618), iodobenzene, and various rearrangement products. Under oxidative conditions, triphenylphosphine oxide is a common degradation product[1]. The thermolysis of related methyltriaryloxyphosphonium halides has been shown to yield aryl halides and phosphoryl derivatives through disproportionation[2].

Q3: How does the iodide anion affect the thermal stability of this compound?

A3: The nature of the anion significantly influences the thermal stability of phosphonium (B103445) salts. Nucleophilic anions, such as iodide, can contribute to decomposition pathways. Studies on similar phosphonium salts have shown that replacing a nucleophilic anion like chloride with a bulky, non-nucleophilic anion like bis(trifluoromethylsulfonyl)imide (NTf₂) can dramatically increase thermal stability[3].

Q4: What are the initial signs of thermal degradation of this compound?

A4: Visual signs of degradation can include a change in color of the compound, often turning yellow or brown[1]. In a reaction mixture, unexpected side products or a decrease in the yield of the desired product can indicate decomposition of the catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the compound upon heating. Thermal degradation of this compound.- Lower the reaction temperature if the process allows. - Minimize the duration of heating. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[4].
Inconsistent or low reaction yields at high temperatures. Decomposition of the this compound catalyst.- Monitor the reaction temperature closely to avoid exceeding the thermal stability limit. - Consider using a more thermally stable catalyst if high temperatures are unavoidable. This could involve a phosphonium salt with a non-nucleophilic counter-anion[3]. - Add the catalyst in portions throughout the reaction to maintain its active concentration.
Formation of unexpected byproducts. Side reactions initiated by the degradation products of this compound.- Analyze the byproduct profile to understand the degradation pathway. - If triphenylphosphine oxide is detected, it indicates oxidative degradation. Enhance inert gas purging. - If byproducts suggest a nucleophilic attack by the iodide, consider replacing this compound with a salt containing a less nucleophilic anion.

Quantitative Data

The following table summarizes key thermal properties of this compound and the impact of the anion on the thermal stability of phosphonium salts.

Compound Property Value Reference
This compoundMelting Point338-340 °C
This compoundFlash Point280 °C
Alkyl Phosphonium-Modified MontmorilloniteOnset Decomposition Temperature (TGA)190-230 °C[5]
Highly Fluorinated Phosphonium ChlorideOnset Decomposition Temperature (TGA)~100 °C lower than NTf₂ analogue[3]
Highly Fluorinated Phosphonium Bis(trifluoromethylsulfonyl)imide (NTf₂)Onset Decomposition Temperature (TGA)>200 °C higher than chloride analogue[3]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol provides a general method for assessing the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition for this compound.

Methodology:

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan (alumina or platinum).

  • Place the sample pan into the TGA furnace.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative degradation.

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is determined by analyzing the resulting TGA curve, typically as the temperature at which a significant weight loss begins.

Visualizations

Diagrams

Thermal_Degradation_Pathway TPP_I This compound (Ph₄P⁺I⁻) Heat High Temperature TPP_I->Heat подвергается Degradation_Products Degradation Products Heat->Degradation_Products приводит к TPP Triphenylphosphine (Ph₃P) Degradation_Products->TPP включает Iodobenzene Iodobenzene (PhI) Degradation_Products->Iodobenzene включает Oxidation Oxidation (in presence of O₂) TPP->Oxidation может подвергаться TPPO Triphenylphosphine Oxide (Ph₃PO) Oxidation->TPPO

Caption: Postulated thermal degradation pathway of this compound.

Troubleshooting_Workflow Start High-Temperature Experiment with This compound Check_Degradation Signs of Degradation? (e.g., discoloration, low yield) Start->Check_Degradation No_Degradation Proceed with Experiment Check_Degradation->No_Degradation No Reduce_Temp Lower Reaction Temperature Check_Degradation->Reduce_Temp Yes Inert_Atmosphere Ensure Inert Atmosphere (N₂ or Ar) Reduce_Temp->Inert_Atmosphere Minimize_Time Minimize Heating Time Inert_Atmosphere->Minimize_Time Check_Again Re-evaluate for Degradation Minimize_Time->Check_Again Still_Degradation Consider Alternative Catalyst (e.g., with non-nucleophilic anion) Check_Again->Still_Degradation Yes Success Optimized Conditions Check_Again->Success No

Caption: Troubleshooting workflow for preventing thermal degradation.

References

Common side reactions with tetraphenylphosphonium iodide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of tetraphenylphosphonium (B101447) iodide in chemical synthesis. It is designed for researchers, scientists, and professionals in drug development to anticipate and address common side reactions and challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Alkene in a Wittig Reaction

Possible Causes and Solutions:

  • Incomplete Ylide Formation: The characteristic deep red or orange color of the phosphonium (B103445) ylide may not have been observed upon addition of the base.

    • Troubleshooting Steps:

      • Verify Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides derived from simple alkyl halides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required.

      • Check Solvent Purity: The solvent (e.g., THF, DMSO) must be anhydrous. Trace amounts of water can quench the strong base and hydrolyze the ylide.

      • Reaction Temperature: For ylide generation with organolithium bases, low temperatures (e.g., 0 °C to -78 °C) are often necessary to prevent side reactions of the base.

  • Ylide Decomposition: The ylide may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • In Situ Generation: Generate the ylide in the presence of the aldehyde or ketone. This can minimize the time the unstable ylide exists in solution.

      • Temperature Control: Maintain the recommended temperature for the specific ylide throughout the reaction.

  • Side Reactions of the Carbonyl Compound: The aldehyde or ketone may be undergoing side reactions, such as enolization or condensation, promoted by the basic conditions.

    • Troubleshooting Steps:

      • Use a Milder Base: If applicable, consider using a weaker base that is still capable of forming the ylide but less likely to promote side reactions of the carbonyl compound.

      • Inverse Addition: Add the base to a mixture of the phosphonium salt and the carbonyl compound.

Issue 2: Difficulty in Separating the Product from Triphenylphosphine (B44618) Oxide (TPPO)

Possible Causes and Solutions:

  • High Polarity and Solubility of TPPO: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its high polarity can make it difficult to separate from polar products using standard column chromatography.

    • Troubleshooting Steps:

      • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of the metal salt to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.

      • Filtration through a Silica (B1680970) Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO.

      • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using tetraphenylphosphonium iodide in a Witt-ig reaction?

A1: The most prevalent side reaction is the formation of triphenylphosphine oxide (TPPO), which is a stoichiometric byproduct of the Wittig olefination. Other potential side reactions include:

  • Alkaline Hydrolysis: Under strongly basic conditions, the tetraphenylphosphonium cation can undergo hydrolysis to produce triphenylphosphine oxide and benzene.

  • Reactions involving the Iodide Ion: The iodide ion can act as a nucleophile, potentially leading to undesired substitution reactions with other electrophiles present in the reaction mixture.

  • Ylide-Related Side Reactions: The phosphonium ylide itself can participate in side reactions other than the desired olefination, such as reaction with oxygen or rearrangement, depending on its structure and the reaction conditions.

Q2: My this compound has a yellowish tint. Is it still usable?

A2: A slight yellowish color can indicate the presence of impurities, possibly from the slow decomposition of the iodide salt over time, potentially releasing iodine. While it may still be usable for some applications, for reactions sensitive to impurities or requiring high purity, it is advisable to purify the salt by recrystallization or to use a fresh batch.

Q3: Can this compound itself react with my substrate under non-Wittig conditions?

A3: Yes, under certain conditions. The tetraphenylphosphonium cation is generally stable, but it can act as a phase-transfer catalyst. The iodide anion is a good nucleophile and can participate in substitution reactions. Furthermore, at elevated temperatures, thermal decomposition of the salt may occur. It is crucial to consider the stability of all components of your reaction mixture under the chosen conditions.

Q4: What are the thermal decomposition products of this compound?

A4: While specific, detailed studies on the thermal decomposition of this compound are not extensively documented in readily available literature, the thermal decomposition of other phosphonium salts suggests that at high temperatures, it would likely decompose. Potential products could arise from the cleavage of the phosphorus-phenyl bonds, leading to various organophosphorus compounds and hydrocarbon derivatives. The melting point of this compound is reported to be in the range of 343-348 °C.[1] Decomposition would be expected to occur at or above this temperature.

Quantitative Data

The following table summarizes the yield of triphenylphosphine oxide (TPPO) under different conditions, which can help in planning purification strategies.

Reaction ConditionSubstrateByproductYield of ByproductReference
Wittig ReactionBenzaldehydeTriphenylphosphine OxideQuantitative[2]
Alkaline HydrolysisTetraphenylphosphonium bromideTriphenylphosphine Oxide-[3]

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride

Objective: To remove the TPPO byproduct from a crude Wittig reaction mixture.

Materials:

  • Crude reaction mixture containing the desired product and TPPO

  • Ethanol

  • Zinc chloride (ZnCl₂)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolve the crude residue in a minimal amount of ethanol.

  • In a separate flask, prepare a solution of 1.5 to 2.0 equivalents of ZnCl₂ (relative to the initial phosphonium salt) in a small amount of warm ethanol.

  • Slowly add the ZnCl₂ solution to the ethanolic solution of the crude product with stirring.

  • A white precipitate of the ZnCl₂(TPPO)₂ complex should form. The mixture may require stirring for some time to ensure complete precipitation. Cooling the mixture in an ice bath can aid precipitation.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • The filtrate contains the desired product. Concentrate the filtrate using a rotary evaporator to obtain the purified product, which may require further purification by chromatography or crystallization.

Visualizations

Wittig_Reaction_Pathway TPP Tetraphenylphosphonium Iodide Ylide Phosphonium Ylide (Wittig Reagent) TPP->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Desired Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: Wittig reaction pathway showing the formation of the desired alkene and the byproduct triphenylphosphine oxide.

Troubleshooting_Workflow Start Low/No Product Yield Check_Ylide Check for Ylide Formation (Color Change?) Start->Check_Ylide No_Ylide No Ylide Formed Check_Ylide->No_Ylide No Ylide_Formed Ylide Formed Check_Ylide->Ylide_Formed Yes Check_Base Verify Base Strength and Solvent Purity No_Ylide->Check_Base Check_Temp Check Reaction Temperature No_Ylide->Check_Temp Ylide_Decomposition Ylide Decomposition? Ylide_Formed->Ylide_Decomposition End Improved Yield Check_Base->End Check_Temp->End In_Situ Try in situ Generation Ylide_Decomposition->In_Situ Yes Carbonyl_Side_Reaction Carbonyl Side Reaction? Ylide_Decomposition->Carbonyl_Side_Reaction No In_Situ->End Milder_Base Use Milder Base Carbonyl_Side_Reaction->Milder_Base Yes Inverse_Addition Try Inverse Addition Carbonyl_Side_Reaction->Inverse_Addition Yes Milder_Base->End Inverse_Addition->End

Caption: Troubleshooting workflow for low or no product yield in a Wittig reaction.

References

Technical Support Center: The Effect of Water on the Stability of Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tetraphenylphosphonium (B101447) iodide in aqueous environments. The information is tailored for professionals in research, science, and drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of tetraphenylphosphonium iodide in water?

There are conflicting reports regarding the aqueous solubility of this compound. Some sources describe it as "soluble in water," while others state it is "practically insoluble in water."[1] For practical purposes, it is best to determine the solubility experimentally under the specific conditions of your experiment (e.g., temperature, pH, and buffer system). Tetraphenylphosphonium chloride, a related salt, is noted to be soluble in water.[2]

Q2: How does water affect the stability of solid this compound?

This compound is hygroscopic, meaning it can absorb moisture from the atmosphere. Therefore, it is crucial to store the solid compound in a tightly sealed container in a dry and well-ventilated place to prevent degradation.[3]

Q3: What happens to this compound in an aqueous solution?

In aqueous solutions, the stability of this compound is significantly influenced by the pH of the solution.

  • Neutral and Acidic Conditions: this compound is generally considered to be stable in neutral and acidic aqueous solutions.[4]

  • Alkaline Conditions: Under alkaline conditions (high pH), this compound undergoes degradation through alkaline hydrolysis.[4]

Q4: What is the primary degradation product of this compound in water?

The primary degradation product of this compound in the presence of water, particularly under alkaline conditions, is triphenylphosphine (B44618) oxide (TPPO) .[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using aqueous solutions of this compound. Degradation of the compound due to alkaline pH of the solution.Check and buffer the pH of your aqueous solution to maintain neutral or slightly acidic conditions.
Inaccurate concentration due to incomplete dissolution.Experimentally verify the solubility of this compound in your specific aqueous medium before preparing stock solutions. Sonication may aid in dissolution.
Absorption of moisture by the solid compound leading to inaccurate weighing.Ensure the compound is stored in a desiccator and handle it quickly in a low-humidity environment.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products, likely triphenylphosphine oxide.Confirm the identity of the new peak by comparing its retention time with a triphenylphosphine oxide standard. Use the HPLC method detailed in the Experimental Protocols section.
Loss of compound activity or efficacy in a biological or chemical assay. Degradation of this compound in the assay medium.Evaluate the pH of your assay buffer. If it is alkaline, consider adjusting the pH or using a more stable analog if possible.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
WaterConflicting reports: "Soluble" vs. "Practically insoluble"[1]
N,N-DimethylformamideVery soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly soluble[1]
ChloroformVery slightly soluble[1]

Table 2: Stability of Tetraphenylphosphonium Cation under Forced Degradation

Condition Observation Reference
4 M KOH / CD3OD at 80°CComplete degradation within 10 minutes.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At designated time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Store at room temperature for 24 hours.

    • Withdraw an aliquot, dilute to a final concentration of 100 µg/mL with the mobile phase, and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • At designated time points, take a sample, dissolve it in the mobile phase to a concentration of 100 µg/mL, and analyze by HPLC.

Protocol 2: Validated HPLC Method for the Analysis of this compound and Triphenylphosphine Oxide

This method is for the simultaneous determination of this compound and its primary degradation product, triphenylphosphine oxide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Hydrolytic_Degradation_Pathway TPPI This compound (Aqueous Solution) TPPO Triphenylphosphine Oxide TPPI->TPPO Alkaline Hydrolysis OH Hydroxide Ions (OH⁻) (Alkaline Conditions)

Caption: Alkaline hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acidic Hydrolysis (1M HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (30% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize HPLC HPLC Analysis Neutralize->HPLC Identify Identify Degradation Products HPLC->Identify

Caption: Workflow for the forced degradation study.

References

Validation & Comparative

A Comparative Guide: Tetraphenylphosphonium Iodide vs. Tetrabutylammonium Iodide as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phase transfer catalyst (PTC) is a critical parameter in the optimization of biphasic organic reactions, influencing reaction rates, yields, and overall process efficiency. Among the plethora of available onium salts, tetraphenylphosphonium (B101447) iodide (TPPI) and tetrabutylammonium (B224687) iodide (TBAI) are two commonly employed catalysts. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies, to aid in the selection of the optimal catalyst for specific research and development applications.

Performance Comparison: A Head-to-Head Analysis

The catalytic efficacy of TPPI and TBAI is primarily dictated by the nature of their cations—the bulky, lipophilic tetraphenylphosphonium ([PPh₄]⁺) and the flexible, lipophilic tetrabutylammonium ([NBu₄]⁺). While both are effective in shuttling anions between aqueous and organic phases, their performance can differ significantly based on the specific reaction conditions.

A key differentiator is their thermal and chemical stability. Phosphonium (B103445) salts, in general, exhibit greater stability compared to their ammonium (B1175870) counterparts.[1] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs under basic conditions at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[1] This degradation not only reduces catalyst efficacy but can also introduce impurities into the reaction mixture. Tetraphenylphosphonium salts are not prone to this degradation pathway, making them more robust for reactions requiring high temperatures or prolonged reaction times in the presence of a strong base.[1]

The lipophilicity of the cation also plays a crucial role. The larger phosphorus atom in the phosphonium cation contributes to a higher lipophilicity, which can enhance its solubility in the organic phase and facilitate more efficient anion transfer.[1]

The iodide anion in both TPPI and TBAI can also play a dual role, acting not only as the counter-ion for the phase transfer of another nucleophile but also as a nucleophilic co-catalyst.[2] In reactions involving alkyl chlorides or bromides, the iodide can first displace the halide to form a more reactive alkyl iodide intermediate, which is then more readily attacked by the primary nucleophile. This catalytic cycle can significantly accelerate the overall reaction rate.[2][3]

Quantitative Data Presentation

ReactionCatalystCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
Alkylation of Hydantoin (B18101)Tetrabutylammonium Iodide (TBAI)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified90
Alkylation of Sodium Benzoate with Butyl BromideTetraphenylphosphonium Bromide (TPPB)0.1Toluene/Water60198
Alkylation of Sodium Benzoate with Butyl BromideTetrabutylammonium Bromide (TBAB)0.1Toluene/Water60191

Table 1: Comparison of Reaction Yields with Onium Salt Catalysts. This table highlights the yield of different alkylation reactions catalyzed by tetrabutylammonium and tetraphenylphosphonium salts.

CatalystMelting Point (°C)Thermal Stability
Tetraphenylphosphonium Iodide (TPPI)338-340High
Tetrabutylammonium Iodide (TBAI)141-143Moderate

Table 2: Thermal Properties of TPPI and TBAI. This table compares the melting points of the two catalysts, which is an indicator of their thermal stability.

Experimental Protocols

Detailed methodologies for representative phase transfer catalysis reactions are provided below to serve as a practical guide for experimental setup.

Protocol 1: C5-Selective Alkylation of Hydantoins using TBAI

This protocol is based on a study demonstrating the high efficiency of TBAI in the alkylation of hydantoins.[1]

Materials:

  • Hydantoin substrate

  • Alkylating agent (e.g., alkyl halide)

  • Tetrabutylammonium iodide (TBAI)

  • Aqueous potassium hydroxide (B78521) (KOH) solution (50% w/w)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the hydantoin (1.0 equiv) in toluene, add the alkylating agent (1.2 equiv).

  • Add a catalytic amount of TBAI (e.g., 2 mol%).

  • Add the 50% aqueous KOH solution.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Benzyl (B1604629) Phenyl Ether using a Phosphonium Salt Catalyst

This protocol provides a general method for etherification, where a phosphonium salt like TPPI would be expected to perform well due to its high thermal stability.

Materials:

  • Phenol (B47542)

  • Benzyl chloride

  • This compound (TPPI)

  • Aqueous sodium hydroxide (NaOH) solution (50% w/w)

  • Dichloromethane

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equiv) in dichloromethane.

  • Add the 50% aqueous NaOH solution, benzyl chloride (1.1 equiv), and a catalytic amount of TPPI (e.g., 1 mol%).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ NaX Na⁺X⁻ QI_aq Q⁺I⁻ QY_aq Q⁺Y⁻ QI_aq->QY_aq Anion Exchange (Y⁻ for I⁻) QY_org Q⁺Y⁻ QY_aq->QY_org Phase Transfer RX R-X RY R-Y QI_org Q⁺I⁻ QI_org->QI_aq Phase Transfer QY_org->RY Reaction QY_org->QI_org Catalyst Regeneration

Caption: General mechanism of phase transfer catalysis.

G cluster_ammonium Tetrabutylammonium Salt Degradation cluster_phosphonium Tetraphenylphosphonium Salt TBAI [NBu₄]⁺I⁻ Alkene Butene TBAI->Alkene Hofmann Elimination Amine Tributylamine Base Base (e.g., OH⁻) Water H₂O Iodide I⁻ TPPI [PPh₄]⁺I⁻ Stable Thermally & Chemically Stable TPPI->Stable

Caption: Stability comparison of catalyst cations.

Conclusion

Both this compound and tetrabutylammonium iodide are effective phase transfer catalysts, each with distinct advantages.

Tetrabutylammonium iodide (TBAI) is a versatile and widely used catalyst that often provides high yields in various reactions, particularly alkylations.[1] Its iodide counter-ion can actively participate in the reaction, enhancing the rate of nucleophilic substitutions.[2] However, its application may be limited by its lower thermal stability and susceptibility to Hofmann elimination in the presence of strong bases and heat.

This compound (TPPI) , on the other hand, offers superior thermal and chemical stability, making it the catalyst of choice for reactions conducted at elevated temperatures or under strongly basic conditions.[1] The higher lipophilicity of the tetraphenylphosphonium cation can also lead to improved catalytic efficiency in certain systems.

Ultimately, the optimal choice between TPPI and TBAI depends on the specific requirements of the chemical transformation, including the reaction temperature, the basicity of the medium, and the nature of the reactants. For many standard applications, TBAI is a cost-effective and efficient option. However, for more demanding conditions where catalyst stability is paramount, TPPI presents a more robust and reliable alternative.

References

The Efficacy of Tetraphenylphosphonium Iodide Versus Other Phosphonium Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of phosphonium (B103445) salts, particularly their cationic nature and lipophilicity, have positioned them as compounds of significant interest in biomedical research. Their ability to preferentially accumulate within mitochondria, cellular powerhouses with a negative membrane potential, has made them attractive candidates for targeted drug delivery and as active therapeutic agents themselves. Among these, tetraphenylphosphonium (B101447) (TPP) iodide stands as a foundational compound. This guide provides a comparative analysis of the efficacy of tetraphenylphosphonium iodide against other phosphonium salts, supported by experimental data, to aid researchers in the selection and design of these promising molecules.

Comparative Analysis of Biological Activity

The efficacy of phosphonium salts is intrinsically linked to their chemical structure, including the nature of the organic substituents on the phosphorus atom and the associated counter-ion. These structural variations significantly influence their biological activities, primarily their antimicrobial and anticancer effects.

Antimicrobial Efficacy

The antimicrobial properties of phosphonium salts are largely attributed to their ability to disrupt bacterial cell membranes. The structure of the cation, particularly the length of alkyl chains, plays a crucial role in this activity.

Key Observations from Experimental Data:

  • Influence of Alkyl Chain Length: A clear structure-activity relationship exists between the alkyl chain length and antimicrobial efficacy. Generally, increasing the alkyl chain length on the phosphonium cation enhances antibacterial activity up to a certain point, after which the activity may decrease. This is often attributed to a balance between lipophilicity, which facilitates membrane interaction, and aqueous solubility.

  • Aryl vs. Alkyl Substituents: While tetraphenylphosphonium salts exhibit antimicrobial properties, alkyl-substituted phosphonium salts, particularly those with long alkyl chains, often demonstrate more potent activity against a range of bacteria.

  • Impact of the Anion: The counter-ion can also influence the antimicrobial performance of phosphonium salts. Studies have shown that the nature of the anion affects the overall properties of the salt, which can translate to differences in biological activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Various Phosphonium Salts

Phosphonium SaltOrganismMIC (µg/mL)Reference
Tetraphenylphosphonium BromideS. aureus>128[1]
E. coli>128[1]
Methyltriphenylphosphonium BromideS. aureus128[1]
E. coli256[1]
Ethyltriphenylphosphonium BromideS. aureus64[1]
E. coli128[1]
Propyltriphenylphosphonium BromideS. aureus32[1]
E. coli64[1]
Butyltriphenylphosphonium BromideS. aureus16[1]
E. coli32[1]
Tributyl(octyl)phosphonium BromideA. baumannii17.3-26.1 (inhibition zone in mm)[2]
Dodecyltriphenylphosphonium BromideS. aureus1.0[3]
E. coli>500[3]
Anticancer Cytotoxicity

The anticancer activity of phosphonium salts is primarily linked to their ability to accumulate in mitochondria and induce apoptosis. The higher mitochondrial membrane potential in cancer cells compared to normal cells leads to selective accumulation.

Key Observations from Experimental Data:

  • Mitochondrial Targeting: The triphenylphosphonium cation is a well-established vector for targeting mitochondria.[1][4] This targeting is a key mechanism for the selective cytotoxicity of these compounds against cancer cells.

  • Structure-Toxicity Relationship: Similar to antimicrobial activity, the structure of the phosphonium salt influences its cytotoxic efficacy. The lipophilicity conferred by the substituents on the phosphorus atom is a critical factor.

  • Influence of the Anion: Studies suggest that phosphonium cations with halide counterions can be more potent than those with larger, more complex anions.[3]

Table 2: Comparative Anticancer Activity (IC50, µM) of Various Phosphonium Salts

Phosphonium SaltCell LineIC50 (µM)Reference
Tetraphenylphosphonium BromideAB1157 (bacterial)~12,000[1]
Cinnamyltriphenylphosphonium ChlorideAB1157 (bacterial)<12[1]
Tri-n-butyl-n-hexadecylphosphonium BromideHeLa<5[3]
K562Inactive[3]
Methyltriphenylphosphonium IodideK562~10 (48h)[3]
Ethyltriphenylphosphonium IodideK562~8 (48h)[3]
Propyltriphenylphosphonium IodideK562~7 (48h)[3]
Butyltriphenylphosphonium IodideK562~6 (48h)[3]
Pentyltriphenylphosphonium IodideK562~6 (48h)[3]

Note: The IC50 value for Tetraphenylphosphonium Bromide against the bacterial strain AB1157 is provided for comparative context of its general toxicity, as direct IC50 values against cancer cell lines were not consistently available in the reviewed literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Phosphonium Salts: The phosphonium salt is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted phosphonium salt is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the phosphonium salt at which no visible turbidity (bacterial growth) is observed.

Determination of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of cytotoxic compounds.

Protocol: MTT Assay

  • Cell Seeding: Adherent cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phosphonium salt and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

experimental_workflow cluster_mic MIC Determination cluster_ic50 IC50 Determination (MTT Assay) bact_prep Bacterial Inoculum Preparation inoculation Inoculation bact_prep->inoculation serial_dil_mic Serial Dilution of Phosphonium Salts serial_dil_mic->inoculation incubation_mic Incubation (18-24h) inoculation->incubation_mic mic_read Visual Assessment of Growth (Turbidity) incubation_mic->mic_read cell_seed Cell Seeding compound_treat Compound Treatment cell_seed->compound_treat mtt_add MTT Addition compound_treat->mtt_add formazan_sol Formazan Solubilization mtt_add->formazan_sol abs_read Absorbance Measurement formazan_sol->abs_read ic50_calc IC50 Calculation abs_read->ic50_calc

Figure 1. Experimental workflows for determining MIC and IC50 values.

signaling_pathway TPP Tetraphenylphosphonium (TPP) Cation Cell_Membrane Cancer Cell Membrane Mito Mitochondrion (High Negative Membrane Potential) ROS Reactive Oxygen Species (ROS) Production Mito->ROS Disruption of Electron Transport Chain Apoptosis Apoptosis ROS->Apoptosis Cell_Membrane->Mito Accumulation

Figure 2. Proposed mechanism of TPP-induced apoptosis in cancer cells.

Conclusion

This compound serves as a valuable scaffold in the design of mitochondriotropic agents. However, for applications requiring potent broad-spectrum antimicrobial or anticancer activity, modifications to the phosphonium cation are often necessary. The evidence strongly suggests that the efficacy of phosphonium salts can be significantly enhanced by optimizing the length and nature of the alkyl or aryl substituents on the phosphorus atom. While this compound itself may not always be the most potent derivative, its derivatives and other structurally related phosphonium salts represent a promising class of compounds for further investigation in drug development. The choice between this compound and other phosphonium salts will ultimately depend on the specific application, the target organism or cell type, and the desired balance between efficacy and toxicity.

References

Phosphonium Salts vs. Ammonium Salts in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in phase-transfer catalysis (PTC), the choice of catalyst is a critical determinant of reaction efficiency, product yield, and overall process viability. Among the most common onium salt catalysts are quaternary ammonium (B1175870) and phosphonium (B103445) salts. While both classes of catalysts are effective in a wide range of applications, phosphonium salts often exhibit distinct advantages over their ammonium counterparts, especially under demanding reaction conditions. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed catalyst selections.

Key Performance Differentiators

The primary advantages of phosphonium salts over ammonium salts in catalysis lie in their superior thermal and chemical stability.[1][2] This enhanced stability profile allows for their use in a broader range of reaction conditions, particularly those requiring elevated temperatures and strongly basic environments.

Thermal Stability: Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination, especially in the presence of a base and heat.[1][2] This process leads to the formation of an alkene and a tertiary amine, which not only reduces the catalyst's efficacy but can also introduce impurities into the reaction mixture.[1] Phosphonium salts, in contrast, are not prone to Hofmann elimination and generally exhibit higher thermal stability.[1][2] Their primary degradation pathway, the formation of a phosphine (B1218219) oxide and a hydrocarbon, typically requires more forcing conditions.

Chemical Stability: Phosphonium salts are also more stable in strongly basic media, where ammonium salts can degrade.[1] This robustness makes them the preferred choice for reactions that necessitate highly alkaline conditions.

Catalytic Activity: In several applications, phosphonium-based catalysts have demonstrated superior performance in terms of reaction yields. This can be attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the reactant anion from the aqueous phase to the organic phase where the reaction occurs.[1][2]

Logical Relationship and Degradation Pathways

The following diagram illustrates the key differences in stability and degradation pathways between phosphonium and ammonium salts in a catalytic cycle.

G Phosphonium vs. Ammonium Salts: Stability in Catalysis cluster_0 Catalytic Cycle cluster_1 Phosphonium Salt Catalyst cluster_2 Ammonium Salt Catalyst Catalyst Catalyst Reactants Reactants Catalyst->Reactants Facilitates Reaction Phosphonium Phosphonium Catalyst->Phosphonium e.g. Ammonium Ammonium Catalyst->Ammonium e.g. Products Products Reactants->Products Products->Catalyst Regenerates High_Temp_Base_P High Temperature Strong Base Stable_P Remains Active High_Temp_Base_P->Stable_P Degradation_P Degradation (Forcing Conditions) High_Temp_Base_P->Degradation_P Phosphonium->High_Temp_Base_P High_Temp_Base_A High Temperature Strong Base Degradation_A Hofmann Elimination High_Temp_Base_A->Degradation_A Byproducts Alkene + Tertiary Amine Degradation_A->Byproducts Ammonium->High_Temp_Base_A

Caption: Comparative stability of phosphonium and ammonium salt catalysts.

Quantitative Data Presentation

The following tables summarize the performance of phosphonium and ammonium-based catalysts in specific applications.

Table 1: Catalytic Activity in the Alkylation of Sodium Benzoate (B1203000)

CatalystTypeYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium98
Tri Capryryl Methyl Ammonium Chloride (Aliquat 336)Ammonium92
Tetra Butyl Ammonium Bromide (TBAB)Ammonium91
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]

Table 2: Thermal Stability Comparison

CatalystTypeOnset Decomposition Temperature (°C)
Tetrabutylphosphonium (B1682233) salt (Bu4P-S)Phosphonium> 300
Tetrabutylammonium (B224687) salt (Bu4N-S)Ammonium~ 200
Data from Thermogravimetric Analysis (TGA) of catalysts supported on a solid matrix.[3]

Table 3: Metal Extraction from Spent Hydrodesulfurization Catalysts

Catalyst SystemTypeMolybdenum (Mo) Recovery Rate (%)Vanadium (V) Recovery Rate (%)
Phosphonium-based (Cyp-IL)Phosphonium9182.5
Ammonium-based (Ali-IL)Ammonium8572
Cyp-IL and Ali-IL are bifunctional ionic liquids.[4]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Experimental Workflow for Catalyst Comparison in Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Analysis A Combine reactants, solvent, and catalyst (Phosphonium or Ammonium salt) in a reaction vessel. B Heat the mixture to the desired temperature and stir for a specified time. A->B C Cool the reaction mixture and perform extraction to separate the organic and aqueous layers. B->C D Wash and dry the organic layer. C->D E Isolate the product by evaporating the solvent. D->E F Analyze the product yield and purity (e.g., by GC-MS, NMR). E->F

Caption: General experimental workflow for comparing catalyst performance.

Protocol 1: Comparison of Catalytic Efficiency in the Synthesis of Butyl Benzoate

Objective: To compare the catalytic efficiency of a phosphonium salt (e.g., Tetra Phenyl Phosphonium Bromide) and an ammonium salt (e.g., Tetra Butyl Ammonium Bromide) in the synthesis of butyl benzoate.

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Toluene

  • Deionized water

  • Tetra Phenyl Phosphonium Bromide (TPPB)

  • Tetra Butyl Ammonium Bromide (TBAB)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a reaction flask, prepare a biphasic solvent system consisting of 100 ml of toluene and 100 ml of water.[2]

  • Add sodium benzoate (1:1 molar ratio to butyl bromide) and butyl bromide to the flask.

  • Add the selected phase-transfer catalyst (0.001 mol), either TPPB or TBAB, to the reaction mixture.[2]

  • Heat the mixture to 60°C and stir at a constant speed of 500 rpm for 60 minutes.[1][2]

  • Monitor the reaction progress by periodically analyzing samples of the organic layer (e.g., by GC) to determine the consumption of sodium benzoate.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the butyl benzoate product.

  • Determine the yield of the product for each catalyst.

Protocol 2: Comparative Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To compare the thermal stability of a phosphonium salt (e.g., tetrabutylphosphonium bromide) and an ammonium salt (e.g., tetrabutylammonium bromide).

Materials:

  • Tetrabutylphosphonium bromide (TBPB)

  • Tetrabutylammonium bromide (TBAB)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small sample (5-10 mg) of the catalyst (TBPB or TBAB) into a tared TGA pan.[1]

  • Place the pan in the TGA furnace.

  • Heat the sample under a nitrogen atmosphere from room temperature to a final temperature of 400°C at a constant heating rate of 10°C/min.[1]

  • Record the mass loss of the sample as a function of temperature.

  • Determine the onset temperature of decomposition for each catalyst, which provides a quantitative measure of their relative thermal stabilities.[1]

Conclusion

While both phosphonium and ammonium salts are valuable catalysts in organic synthesis, phosphonium salts offer significant advantages in terms of thermal and chemical stability.[1][2] This makes them particularly well-suited for demanding industrial processes that may involve high temperatures or prolonged reaction times under strongly basic conditions.[1] Conversely, ammonium salts are often more cost-effective and are suitable for a wide array of transformations under milder conditions.[1] The choice between these two classes of catalysts should be made after careful consideration of the specific reaction requirements, including temperature, pH, and desired product purity.

References

Validating Experimental Results: A Comparative Guide to Tetraphenylphosphonium Iodide and Fluorescent Probes for Mitochondrial Membrane Potential Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, metabolic function, and apoptosis. This guide provides a comprehensive comparison of the use of tetraphenylphosphonium (B101447) (TPP⁺) ions, typically from tetraphenylphosphonium iodide (TPPI), with popular fluorescent probe alternatives for the validation and measurement of this key cellular parameter.

This document outlines the principles, experimental protocols, and comparative performance of these methods, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Introduction to Mitochondrial Membrane Potential (ΔΨm) Measurement

The inner mitochondrial membrane maintains an electrochemical gradient, with the mitochondrial matrix being negatively charged relative to the intermembrane space. This difference in electrical potential, the mitochondrial membrane potential (ΔΨm), is a key component of the proton-motive force that drives ATP synthesis. Consequently, a decrease in ΔΨm is an early and critical event in the apoptotic cascade and a hallmark of mitochondrial dysfunction.

Validating changes in ΔΨm is crucial in various research areas, including drug discovery, toxicology, and the study of metabolic diseases. Two primary methodologies have emerged for this purpose: the use of lipophilic cations like tetraphenylphosphonium (TPP⁺) in conjunction with a selective electrode, and the application of fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Comparison of Key Methodologies

The selection of an appropriate method for measuring ΔΨm depends on several factors, including the experimental system (isolated mitochondria vs. whole cells), the required level of quantification, throughput needs, and available instrumentation. Below is a qualitative comparison of the TPP⁺-selective electrode method and two widely used fluorescent probes: Tetramethylrhodamine, methyl ester (TMRM), and JC-1.

FeatureTPP⁺-Selective ElectrodeTMRM/TMREJC-1
Principle Measures the concentration of TPP⁺ cations that accumulate in the negatively charged mitochondrial matrix.A monovalent cationic dye that accumulates in the mitochondrial matrix. Fluorescence intensity is proportional to ΔΨm.A ratiometric cationic dye that forms red fluorescent J-aggregates in healthy mitochondria (high ΔΨm) and exists as green fluorescent monomers in the cytoplasm of apoptotic cells (low ΔΨm).[1]
Quantification Provides a quantitative measurement of ΔΨm in millivolts (mV).[2]Can provide semi-quantitative to quantitative data, especially when calibrated.[3]Primarily qualitative to semi-quantitative, based on the ratio of red to green fluorescence.[1]
Experimental System Primarily used with isolated mitochondria or permeabilized cells.[4]Applicable to both isolated mitochondria and intact cells.[3]Widely used in intact cells.[1]
Throughput Low throughput, suitable for detailed mechanistic studies.Adaptable for high-throughput screening (HTS) using plate readers and high-content imaging.[5]Suitable for high-throughput applications, including flow cytometry and fluorescence microscopy.[6]
Advantages Considered a very sensitive method for detecting changes in ΔΨm.[4]Good photostability and low cytotoxicity at appropriate concentrations.[7] Direct correlation between fluorescence intensity and ΔΨm in non-quenching mode.[3]Ratiometric measurement minimizes the influence of mitochondrial mass and cell number.[8] Provides a clear visual distinction between healthy and apoptotic cells.[6]
Disadvantages Requires specialized equipment (ion-selective electrode and potentiometer). Not suitable for intact cells due to the contribution of plasma membrane potential.Can be influenced by plasma membrane potential.[9] High concentrations can lead to fluorescence self-quenching, complicating data interpretation.[3]J-aggregate formation can be influenced by factors other than ΔΨm, such as changes in mitochondrial size or shape.[8] Can be less accurate for subtle changes in ΔΨm.

Quantitative Performance Data

While direct, side-by-side quantitative comparisons in a single study are limited, the following table summarizes typical performance characteristics gleaned from various sources. These values should be considered as representative, and optimal performance will depend on the specific experimental setup.

Performance MetricTPP⁺-Selective ElectrodeTMRMJC-1
Typical Measurement -150 to -180 mV in energized mitochondriaRelative fluorescence units (RFU) or calibrated to mVRatio of red/green fluorescence
Reported Sensitivity High sensitivity to changes in TPP⁺ concentration[4]Capable of detecting subtle changes in ΔΨm[5]Good for detecting significant shifts in ΔΨm (e.g., apoptosis)[6]
Precision (CV%) Dependent on electrode calibration and stabilityGenerally low, can be <10% in optimized assaysCan be higher due to variability in J-aggregate formation
Limitations Labor-intensive, low throughputPotential for artifacts at high concentrationsPotential for false positives/negatives due to non-ΔΨm factors

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are summarized protocols for each of the discussed methods.

Protocol 1: Measurement of ΔΨm using a TPP⁺-Selective Electrode

This protocol is adapted for use with isolated mitochondria.

Materials:

  • Isolated mitochondria

  • TPP⁺-selective electrode and a reference electrode

  • Potentiometer or ion meter

  • Respiration buffer (e.g., MiR05)

  • Tetraphenylphosphonium chloride (TPPCl) standard solution (e.g., 0.1 mM)

  • Mitochondrial substrates (e.g., glutamate, malate)

  • ADP

  • Uncoupler (e.g., FCCP or CCCP) for control[10]

Procedure:

  • Electrode Calibration:

    • Add respiration buffer to the measurement chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Insert the TPP⁺-selective and reference electrodes.

    • Perform a multi-point calibration by sequential additions of a known concentration of TPPCl solution (e.g., 0.5 µM aliquots) and record the potential at each step. The response should be linear with a slope of approximately 59 mV per decade change in TPP⁺ concentration at 25°C.[11]

  • Mitochondrial Respiration and ΔΨm Measurement:

    • To the calibrated chamber containing respiration buffer and TPP⁺, add mitochondrial substrates.

    • Add the isolated mitochondria suspension (e.g., 0.4 mg/mL).[10] A decrease in the external TPP⁺ concentration (indicated by a change in potential) signifies its uptake into the energized mitochondria.

    • Initiate ATP synthesis by adding ADP.

    • At the end of the experiment, add an uncoupler (e.g., 1-5 µM FCCP) to dissipate the mitochondrial membrane potential, causing the release of TPP⁺ from the mitochondria and a return of the electrode potential to near baseline.[10]

  • Data Analysis:

    • Calculate the concentration of free TPP⁺ in the buffer at different stages of the experiment based on the recorded potential and the calibration curve.

    • The amount of TPP⁺ taken up by the mitochondria can be calculated and used to determine the ΔΨm using the Nernst equation, taking into account the mitochondrial volume.

Protocol 2: TMRM Assay for Mitochondrial Membrane Potential

This protocol is a general guideline for fluorescence microscopy or plate reader-based assays.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Uncoupler (e.g., FCCP) for control

Procedure:

  • Cell Preparation:

    • Seed cells in an appropriate vessel (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.

  • TMRM Staining:

    • Prepare a fresh TMRM staining solution in complete medium at a low, non-quenching concentration (typically 20-200 nM). The optimal concentration should be determined empirically for each cell type.[7]

    • Remove the culture medium from the cells and add the TMRM staining solution.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing and Imaging/Measurement:

    • Wash the cells with pre-warmed PBS or buffer to remove excess dye.

    • Add fresh buffer or medium to the cells.

    • For a positive control, treat a subset of cells with an uncoupler like FCCP (e.g., 10 µM) for 5-10 minutes to depolarize the mitochondria.[9]

    • Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets (e.g., Ex/Em ~548/575 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity of the TMRM signal. A decrease in fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential

This protocol is suitable for flow cytometry and fluorescence microscopy.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • JC-1 stock solution (e.g., in DMSO)

  • Uncoupler (e.g., CCCP or FCCP) for control

Procedure:

  • Cell Preparation:

    • Culture cells as described for the TMRM assay.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution in culture medium at a final concentration of typically 1-10 µM.

    • Remove the culture medium and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[6]

  • Washing and Analysis:

    • (Optional) Wash the cells with pre-warmed buffer.

    • For a positive control, treat cells with an uncoupler to induce depolarization.

    • Analyze the cells promptly by fluorescence microscopy or flow cytometry.

      • Fluorescence Microscopy: Healthy cells will show punctate red fluorescence within the mitochondria (J-aggregates), while apoptotic cells will exhibit diffuse green fluorescence (monomers).

      • Flow Cytometry: Healthy cells will be high in the red fluorescence channel (e.g., PE or FL2), while apoptotic cells will show an increase in the green fluorescence channel (e.g., FITC or FL1).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial depolarization.

Visualizing the Methodologies

To further clarify the principles and workflows, the following diagrams are provided.

Signaling Pathway of ΔΨm Generation

G Principle of Mitochondrial Membrane Potential (ΔΨm) Generation ADP ADP + Pi ATPSynthase ATP Synthase ADP->ATPSynthase ATP ATP ATPSynthase->ATP H_plus_high High [H⁺] H_plus_high->ATPSynthase H⁺ flow DeltaPsi ΔΨm (Electrochemical Gradient) ETC Electron Transport Chain (ETC) ProtonPumping Proton (H⁺) Pumping ETC->ProtonPumping e⁻ transfer ProtonPumping->H_plus_high

Caption: Generation of ΔΨm by the electron transport chain and its use in ATP synthesis.

Experimental Workflow: TPP⁺-Selective Electrode

G Workflow for ΔΨm Measurement with TPP⁺-Selective Electrode start Start calibrate Calibrate TPP⁺ Electrode with known [TPPCl] start->calibrate add_reagents Add Respiration Buffer and Substrates calibrate->add_reagents add_mito Add Isolated Mitochondria add_reagents->add_mito record_potential Record Potential Change (TPP⁺ Uptake) add_mito->record_potential add_adp Add ADP to Stimulate Respiration record_potential->add_adp add_uncoupler Add Uncoupler (FCCP) to Dissipate ΔΨm add_adp->add_uncoupler analyze Calculate ΔΨm using Nernst Equation add_uncoupler->analyze end End analyze->end

Caption: Experimental workflow for measuring ΔΨm using a TPP⁺-selective electrode.

Experimental Workflow: Fluorescent Probes (TMRM/JC-1)

G General Workflow for Fluorescent ΔΨm Assays (TMRM/JC-1) start Start seed_cells Seed and Culture Cells start->seed_cells treat_cells Apply Experimental Treatment (e.g., Drug Compound) seed_cells->treat_cells add_dye Add Fluorescent Dye (TMRM or JC-1) treat_cells->add_dye incubate Incubate at 37°C add_dye->incubate wash Wash to Remove Excess Dye incubate->wash acquire_data Acquire Data (Microscopy, Flow Cytometry, or Plate Reader) wash->acquire_data analyze Analyze Fluorescence (Intensity or Red/Green Ratio) acquire_data->analyze end End analyze->end

Caption: A generalized workflow for measuring ΔΨm with fluorescent probes like TMRM or JC-1.

Conclusion

The validation and measurement of mitochondrial membrane potential are essential for a wide range of biological and pharmacological research. The choice between using tetraphenylphosphonium with a selective electrode and fluorescent probes like TMRM or JC-1 depends on the specific experimental needs. The TPP⁺-electrode method offers high sensitivity and quantitative results for studies with isolated mitochondria. In contrast, fluorescent probes are more versatile, suitable for intact cells, and adaptable to high-throughput screening formats. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to obtain reliable and meaningful data on mitochondrial function.

References

A Comparative Guide to the Catalytic Performance of Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction kinetics and product yields. This guide provides a comprehensive comparison of the catalytic performance of tetraphenylphosphonium (B101447) iodide (TPPI) against other common catalysts, supported by quantitative kinetic data and detailed experimental protocols.

Tetraphenylphosphonium iodide stands out as a highly effective catalyst in various organic transformations, primarily owing to the synergistic effect of its bulky, lipophilic tetraphenylphosphonium cation and the nucleophilic iodide anion. This combination often leads to enhanced reaction rates and stability, particularly in phase-transfer catalysis and cycloaddition reactions.

Performance Comparison in the Cycloaddition of CO2 to Epoxides

The conversion of carbon dioxide (CO2) and epoxides into cyclic carbonates is a prominent atom-economical reaction where TPPI and its analogs have been extensively studied. The data below summarizes the comparative performance of various catalysts in this key transformation.

CatalystCo-catalystTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
This compound (TPPI) None10010495>99[1]
Tetrabutylammonium (B224687) Iodide (TBAI)None10010488>99[1]
Tetrabutylammonium Bromide (TBAB)None10010475>99[1]
Tetrabutylammonium Chloride (TBAC)None10010452>99[1]
[bmim][Br]None10010485>99[1]
[bmim][Cl]None10010460>99[1]
Pyrrolidinopyridinium Iodide (PPI)None10010425>99[1]
Pyrrolidinopyridinium Iodide (PPI)ZnI210010498>99[1]

Key Insights:

  • In the absence of a co-catalyst, this compound demonstrates superior activity compared to its tetrabutylammonium counterparts and imidazolium-based ionic liquids for the cycloaddition of CO2 to styrene (B11656) oxide.[1]

  • The nature of the halide anion significantly influences the catalytic activity, with the order of reactivity being I > Br > Cl.[1] This is attributed to the higher nucleophilicity of the iodide ion, which facilitates the ring-opening of the epoxide.

  • The combination of a phosphonium (B103445) or ammonium (B1175870) salt with a Lewis acid, such as a zinc halide, can dramatically enhance the reaction rate, demonstrating a synergistic catalytic effect.[1]

Performance in Phase-Transfer Catalysis

In phase-transfer catalysis (PTC), phosphonium salts, including TPPI, are often compared with ammonium salts. The choice of catalyst can significantly impact reaction efficiency and stability.

CatalystReactionYield (%)Key AdvantageReference
Tetraphenylphosphonium Bromide (TPPB) Alkylation of sodium benzoate (B1203000) with butyl bromide98Higher lipophilicity leading to efficient anion transfer.[2]
Tri Capryryl methyl Ammonium Chloride (Aliquat 336)Alkylation of sodium benzoate with butyl bromide92Cost-effective.[2]
Tetra Butyl Ammonium Bromide (TBAB)Alkylation of sodium benzoate with butyl bromide91Commonly used benchmark.[2]

Key Insights:

  • Phosphonium-based catalysts can exhibit superior performance in certain phase-transfer reactions due to the larger and more lipophilic nature of the phosphonium cation, which facilitates more efficient transfer of the reactant anion into the organic phase.[2]

  • A significant advantage of phosphonium salts over ammonium salts is their generally higher thermal and chemical stability.[2] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions and at elevated temperatures.[2] Phosphonium salts are not prone to this degradation pathway, making them more suitable for reactions requiring harsh conditions.[2]

Experimental Protocols

General Procedure for Kinetic Studies of CO2 Cycloaddition to Epoxides

The following is a representative experimental protocol for studying the kinetics of the cycloaddition of CO2 to an epoxide, such as styrene oxide, catalyzed by this compound.

Materials:

  • Styrene oxide (substrate)

  • This compound (catalyst)

  • High-purity carbon dioxide

  • Anhydrous toluene (B28343) (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Apparatus:

  • High-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column.

Procedure:

  • The autoclave is thoroughly cleaned, dried, and then charged with the desired amounts of styrene oxide, this compound, and the internal standard.

  • The reactor is sealed and purged several times with low-pressure CO2 to remove air.

  • The reactor is then pressurized with CO2 to the desired pressure.

  • The reaction mixture is heated to the set temperature while being stirred vigorously.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals using a sampling valve.

  • Each sample is diluted with a suitable solvent (e.g., dichloromethane) and analyzed by GC to determine the conversion of styrene oxide and the yield of the corresponding cyclic carbonate.

  • The reaction rate can be determined from the change in substrate concentration over time.

Logical Workflow for Catalyst Comparison

The following diagram illustrates the logical workflow for comparing the performance of different catalysts in a given chemical reaction.

G Catalyst Performance Comparison Workflow cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Kinetic Studies cluster_2 Phase 3: Mechanistic Investigation A Define Reaction and Substrates B Select Candidate Catalysts (e.g., TPPI, TBAI, TBAB) A->B C Initial Small-Scale Reactions B->C D Analyze Conversion and Selectivity C->D E Design Kinetic Experiments (Varying [Catalyst], [Substrate], T) D->E Promising Catalysts F Conduct Time-Course Experiments E->F G Collect and Analyze Kinetic Data F->G H Determine Rate Laws and Constants G->H I Propose Reaction Mechanism H->I Kinetic Insights J Spectroscopic Studies (e.g., in-situ IR) I->J K Computational Modeling (e.g., DFT) I->K L Validate Proposed Mechanism J->L K->L

Caption: Workflow for comparative catalyst evaluation.

Signaling Pathway for Catalyzed CO2 Cycloaddition

The following diagram illustrates the generally accepted mechanism for the cycloaddition of CO2 to epoxides catalyzed by onium halides like this compound.

G Catalytic Cycle for CO2 Cycloaddition A Epoxide C Ring-Opened Intermediate (Alkoxide) A->C Nucleophilic Attack by X- B Onium Halide (Q+X-) e.g., [Ph4P]+I- B->C Q+ stabilizes alkoxide E Carbonate Intermediate C->E Reaction with CO2 D CO2 D->E F Cyclic Carbonate E->F Intramolecular Cyclization F->B Catalyst Regeneration

References

Unveiling the Catalytic Prowess of Tetraphenylphosphonium Iodide: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Tetraphenylphosphonium (B101447) iodide (TPPI) has emerged as a versatile and powerful catalyst in a range of organic transformations. This guide provides an objective comparison of TPPI's performance against other common alternatives in key chemical reactions, supported by experimental data and detailed methodologies.

Executive Summary

Tetraphenylphosphonium iodide (TPPI) consistently demonstrates superior or comparable performance across various reaction types, primarily owing to the unique properties of the tetraphenylphosphonium cation and the iodide anion. As a phase transfer catalyst, its bulky, lipophilic cation facilitates efficient transfer of anions into the organic phase, often outperforming its ammonium-based counterparts in terms of yield and stability. In the increasingly vital field of carbon dioxide fixation, phosphonium (B103445) iodides, including TPPI, have proven to be highly effective catalysts for the synthesis of cyclic carbonates from epoxides under mild conditions. While specific data for TPPI in polymerization and certain nucleophilic substitution reactions is less prevalent in publicly available literature, the general advantages of phosphonium salts suggest its potential for high performance in these areas as well.

I. Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. The performance of a phase transfer catalyst is largely dependent on the lipophilicity of its cation and its stability under the reaction conditions.

Performance Comparison: Alkylation of Sodium Benzoate (B1203000)

A key benchmark reaction for evaluating phase transfer catalysts is the alkylation of sodium benzoate with butyl bromide. The reaction proceeds by transferring the benzoate anion from the aqueous or solid phase to the organic phase where it can react with the alkyl halide.

CatalystYield of Butyl Benzoate (%)
Tetraphenylphosphonium Bromide (TPPB) 98
Tetrabutylammonium Bromide (TBAB)91
Aliquat 336 (Tricaprylmethylammonium chloride)92
Table 1: Comparison of catalyst performance in the alkylation of sodium benzoate.[1]

As the data indicates, the phosphonium-based catalyst, Tetraphenylphosphonium Bromide (TPPB), which shares the same cation as TPPI, provides a significantly higher yield compared to common ammonium-based catalysts.[1] This enhanced activity can be attributed to the greater lipophilicity of the tetraphenylphosphonium cation, which allows for a more efficient transfer of the benzoate anion into the organic phase where the reaction occurs.[1]

Furthermore, phosphonium salts generally exhibit higher thermal and chemical stability compared to their ammonium (B1175870) counterparts.[1] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficiency, especially under basic conditions and at elevated temperatures.[1] Phosphonium salts are not prone to this degradation pathway, making them more robust for a wider range of reaction conditions.[1]

Experimental Protocol: Alkylation of Sodium Benzoate

Objective: To compare the catalytic efficiency of Tetraphenylphosphonium Bromide (TPPB) and Tetrabutylammonium Bromide (TBAB) in the synthesis of butyl benzoate.

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Toluene (B28343)

  • Water

  • Tetraphenylphosphonium Bromide (TPPB)

  • Tetrabutylammonium Bromide (TBAB)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Set up two identical round-bottom flasks equipped with magnetic stirrers and reflux condensers.

  • In each flask, add sodium benzoate (10 mmol), butyl bromide (10 mmol), toluene (20 mL), and water (20 mL).

  • To one flask, add TPPB (0.1 mmol, 1 mol%). To the other flask, add TBAB (0.1 mmol, 1 mol%).

  • Add the internal standard to each flask.

  • Heat the reaction mixtures to 80°C and stir vigorously.

  • Monitor the reaction progress by taking aliquots from the organic layer at regular intervals and analyzing them by Gas Chromatography (GC).

  • After the reaction is complete (e.g., 4 hours or no further conversion is observed), cool the mixtures to room temperature.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Analyze the final product mixture by GC to determine the yield of butyl benzoate.

Logical Workflow for Phase Transfer Catalysis

Caption: Workflow of a typical phase transfer catalyzed alkylation reaction.

II. Carbon Dioxide (CO2) Fixation

The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a critical area of green chemistry. One of the most successful approaches is the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are important as polar aprotic solvents and as precursors for polycarbonates.

Performance Comparison: Synthesis of Cyclic Carbonates

Phosphonium iodides have been identified as highly effective catalysts for this transformation, capable of operating under mild conditions (e.g., atmospheric pressure and room temperature). The iodide anion acts as a potent nucleophile to open the epoxide ring, while the phosphonium cation can stabilize the resulting intermediate.

Catalyst (1 mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
Methyltriphenylphosphonium (B96628) Iodide 2-Propanol2524>9995
Tetrabutylphosphonium Iodide2-Propanol2524>9993
Ethyltriphenylphosphonium Iodide2-Propanol2524>9994
Butyltriphenylphosphonium Iodide2-Propanol2524>9992
Table 2: Performance of various phosphonium iodides in the synthesis of propylene (B89431) carbonate.

The data demonstrates that methyltriphenylphosphonium iodide, a close analogue of TPPI, is a highly efficient catalyst for this reaction, achieving a high yield under mild conditions. The general trend suggests that the nature of the alkyl and aryl groups on the phosphorus atom can influence the catalytic activity, but all tested phosphonium iodides are highly effective.

Experimental Protocol: Synthesis of Propylene Carbonate from CO2 and Propylene Oxide

Objective: To evaluate the catalytic activity of a phosphonium iodide catalyst in the cycloaddition of CO2 to propylene oxide.

Materials:

  • Propylene Oxide

  • Phosphonium Iodide Catalyst (e.g., Methyltriphenylphosphonium Iodide)

  • 2-Propanol (or other suitable solvent)

  • Carbon Dioxide (gas balloon or cylinder)

Procedure:

  • To a stirred solution of the phosphonium iodide catalyst (1 mol%) in 2-propanol (5 mL) in a round-bottom flask, add propylene oxide (10 mmol).

  • Bubble CO2 gas through the solution for a few minutes to ensure a CO2 atmosphere, and then maintain the reaction under a CO2 balloon.

  • Stir the reaction mixture at the desired temperature (e.g., 25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting propylene carbonate by vacuum distillation or column chromatography.

  • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Reaction Mechanism: CO2 Cycloaddition

CO2_Cycloaddition Epoxide Epoxide Intermediate1 Ring-Opened Intermediate Epoxide->Intermediate1 Nucleophilic attack by I⁻ Catalyst Phosphonium Iodide (R₄P⁺I⁻) Catalyst->Epoxide Intermediate2 Carboxylate Intermediate Intermediate1->Intermediate2 Reaction with CO₂ CO2 Carbon Dioxide (CO₂) CO2->Intermediate1 Intermediate2->Catalyst Catalyst Regeneration Cyclic_Carbonate Cyclic Carbonate Intermediate2->Cyclic_Carbonate Intramolecular Cyclization

Caption: Proposed mechanism for the phosphonium iodide-catalyzed cycloaddition of CO2 to epoxides.

III. Nucleophilic Substitution Reactions

This compound can also act as a catalyst in various nucleophilic substitution reactions, often in a phase transfer catalysis setting. A classic example is the Williamson ether synthesis.

Performance Considerations in Williamson Ether Synthesis

In the Williamson ether synthesis, an alkoxide or phenoxide reacts with an alkyl halide to form an ether. When conducted under phase transfer conditions, a catalyst like TPPI facilitates the transfer of the alkoxide/phenoxide anion into the organic phase.

While specific comparative kinetic data for TPPI in this reaction is scarce in the literature, its established efficacy as a phase transfer catalyst suggests it would perform well. The key advantages of using a phosphonium salt like TPPI over traditional methods (e.g., using a strong base in an anhydrous solvent) include:

  • Milder reaction conditions: The need for strictly anhydrous solvents can often be avoided.

  • Increased reaction rates: By bringing the nucleophile into the organic phase, the reaction rate is significantly enhanced.

  • Broader substrate scope: A wider range of alcohols and phenols can be used.

The performance of TPPI in this context would be expected to be superior to that of many quaternary ammonium salts due to its higher thermal stability and the lipophilicity of the tetraphenylphosphonium cation.

Experimental Protocol: Williamson Ether Synthesis of Benzyl (B1604629) Phenyl Ether

Objective: To synthesize benzyl phenyl ether from phenol (B47542) and benzyl bromide using a phase transfer catalyst.

Materials:

  • Phenol

  • Benzyl Bromide

  • Sodium Hydroxide (B78521) (50% aqueous solution)

  • Toluene

  • This compound (TPPI)

  • Internal standard for GC analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (10 mmol) in toluene (20 mL).

  • Add the 50% aqueous sodium hydroxide solution (10 mL).

  • Add TPPI (0.1 mmol, 1 mol%) and the internal standard.

  • Add benzyl bromide (10 mmol) to the mixture.

  • Heat the reaction to 70°C and stir vigorously.

  • Monitor the reaction by GC analysis of the organic layer.

  • After completion, cool the reaction, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Determine the yield of benzyl phenyl ether by GC analysis.

Logical Relationship in Catalytic Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol Phenol (PhOH) Phenoxide_aq Phenoxide (PhO⁻Na⁺) Phenol->Phenoxide_aq Deprotonation NaOH NaOH NaOH->Phenol Q_OPh_org Catalyst-Phenoxide Complex (Ph₄P⁺PhO⁻) Phenoxide_aq->Q_OPh_org Anion Exchange Q_I_aq TPPI (Ph₄P⁺I⁻) Q_I_aq->Phenoxide_aq BnBr Benzyl Bromide (BnBr) Ether Benzyl Phenyl Ether (PhOBn) BnBr->Ether Q_OPh_org->BnBr SN2 Reaction Q_Br_org Regenerated Catalyst (Ph₄P⁺Br⁻) Q_OPh_org->Q_Br_org Release of PhO⁻ Q_Br_org->Q_I_aq Return and Exchange

Caption: Catalytic cycle for the Williamson ether synthesis under phase transfer conditions.

Conclusion

This compound stands out as a high-performance catalyst for a variety of important organic reactions. Its advantages are particularly pronounced in phase transfer catalysis, where its stability and the lipophilicity of its cation lead to higher yields compared to traditional ammonium-based catalysts. In the realm of CO2 fixation, TPPI and its analogues are among the most effective catalysts for the synthesis of cyclic carbonates under environmentally benign conditions. While more direct comparative data is needed for its application in polymerization and specific nucleophilic substitution reactions, the underlying chemical principles and the performance of related phosphonium salts strongly suggest its utility and potential for superior performance in these areas as well. For researchers seeking a robust, efficient, and versatile catalyst, this compound warrants serious consideration.

References

Alternative phase transfer catalysts to tetraphenylphosphonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternative Phase Transfer Catalysts to Tetraphenylphosphonium (B101447) Iodide

For researchers and professionals in drug development and chemical synthesis, selecting the optimal phase transfer catalyst (PTC) is crucial for reaction efficiency, yield, and cost-effectiveness. While tetraphenylphosphonium salts are effective, a diverse array of alternatives offers unique advantages in various reaction systems. This guide provides a detailed comparison of common alternatives to tetraphenylphosphonium iodide, supported by experimental data, to inform your catalyst selection process.

Overview of Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The PTC shuttles a reactive species from one phase to another, dramatically increasing reaction rates.[1] Key alternatives to phosphonium (B103445) salts include quaternary ammonium (B1175870) salts, crown ethers, and ionic liquids, each with distinct mechanisms and applications.[2][3]

Comparison of Major PTC Classes

The primary alternatives to this compound can be categorized based on their structure and mechanism of action.

Catalyst ClassCommon ExamplesMechanism of ActionAdvantagesDisadvantages
Quaternary Ammonium Salts Tetrabutylammonium (B224687) Bromide (TBAB), Aliquat® 336, Benzyltriethylammonium Chloride (TEBA)Anion exchange; the lipophilic cation pairs with the reactant anion, shuttling it into the organic phase.[1][4]High efficiency, cost-effective, wide commercial availability, versatile for many reactions.[5]Lower thermal stability compared to phosphonium salts; potential for side reactions (e.g., Hofmann elimination) at high temperatures.
Crown Ethers 18-Crown-6 (B118740), 15-Crown-5, Dibenzo-18-Crown-6Cation complexation; encapsulates the metal cation (e.g., K⁺) of an inorganic salt, making the "naked" anion highly reactive in the organic phase.[6][7]Highly effective, especially for solid-liquid PTC; strong catalytic ability, sometimes superior to onium salts.[3][8]High cost, potential toxicity (e.g., 18-crown-6 complexes potassium ions), and more complex synthesis.[7]
Ionic Liquids (ILs) Imidazolium-based salts (e.g., [BMIM][PF₆]), Aliquat® 336Can act via anion exchange or as a reaction medium that dissolves both phases.[9][10]Can serve as both catalyst and solvent ("dual role"), often considered "green" due to low vapor pressure, and can be recyclable.[10][11]Higher viscosity can complicate product separation; cost can be a factor.
Polyethylene Glycols (PEGs) PEG 400, PEG 600 and their ethers (Glymes)Act as acyclic (open-chain) crown ethers, complexing with alkali metal cations.[12]Low cost, low toxicity, readily available.Generally lower catalytic activity compared to crown ethers or quaternary salts.
Polymer-Supported PTCs Polystyrene-bound ammonium or phosphonium saltsStandard PTC mechanism, but the catalyst is immobilized on a solid support.Simplified catalyst removal and recycling (filtration), ideal for continuous flow processes.[9]Slower reaction rates due to diffusion limitations; lower active site concentration.

Performance Data in Nucleophilic Substitution

Nucleophilic substitution reactions, such as etherification and alkylation, are standard benchmarks for comparing PTC performance. The data below is synthesized from representative studies to illustrate the relative efficacy of different catalysts in a typical liquid-liquid phase-transfer catalysis (LLPTC) O-alkylation reaction.

CatalystCatalyst TypeReactionYield (%)Time (h)Temp (°C)Ref.
Tetraphenylphosphonium Chloride Phosphonium SaltEpoxide + Acid Chloride9912RT[13]
Tetrabutylammonium Bromide (TBAB) Ammonium SaltWilliamson Ether Synthesis~95160[14][15]
Aliquat® 336 Ammonium Salt/ILO-alkylationHigh Conversion--[12]
18-Crown-6 Crown EtherBenzyl Bromide + K-p-nitrobenzoateHigh Yield-25[16]
[BMIM][PF₆] Ionic LiquidGlycosidation79-97--[10]
Cyclopropenium Chloride Cyclopropenium SaltEpoxide + Acid Chloride980.15RT[13]

Note: Reaction conditions and substrates vary between studies, so this table serves as a general comparison of catalyst applicability and performance.

Visualizing PTC Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the fundamental mechanism of phase transfer catalysis and a typical experimental workflow for comparing different catalysts.

Caption: General mechanism of phase transfer catalysis.

G Figure 2. Workflow for Comparing PTC Performance cluster_setup Reaction Setup cluster_run Execution & Monitoring cluster_analysis Workup & Analysis cluster_comparison Comparison A 1. Prepare identical reaction mixtures: - Substrate in Organic Solvent - Nucleophile in Aqueous Phase B 2. Add equimolar amounts of each PTC to a separate reaction vessel A->B C 3. Run reactions under identical conditions (temp, stirring) B->C D 4. Monitor reaction progress over time (TLC, GC, HPLC) C->D E 5. Quench reaction and perform aqueous workup (extraction) D->E F 6. Isolate and purify product (e.g., column chromatography) E->F G 7. Quantify yield and purity F->G H 8. Compare Yield, Reaction Time, and Byproduct Formation G->H I 9. Determine Optimal Catalyst H->I

Caption: Workflow for comparing PTC performance.

Experimental Protocol: Williamson Ether Synthesis using TBAB

This protocol describes a representative Williamson ether synthesis, a classic SN2 reaction often used to evaluate PTCs.[14][17]

Objective: To synthesize 4-ethoxyphenol (B1293792) from 4-ethylphenol (B45693) and methyl iodide using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

Materials:

  • 4-Ethylphenol

  • Sodium Hydroxide (B78521) (NaOH)

  • Methyl Iodide (CH₃I) - Caution: Carcinogen and corrosive [15]

  • Tetrabutylammonium Bromide (TBAB)

  • Diethyl Ether (Et₂O)

  • Deionized Water

  • 5% NaOH solution

  • Sodium Sulfate (B86663) (Na₂SO₄)

  • Reaction vial with spin vane

  • Reflux condenser

  • Separatory funnel

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a 5 mL conical vial containing a magnetic spin vane, add 4-ethylphenol and a molar equivalent of sodium hydroxide.

    • Heat the mixture gently until the solids dissolve to form the sodium phenoxide.

    • Add a catalytic amount (e.g., 5 mol%) of tetrabutylammonium bromide (TBAB).

    • Attach a reflux condenser to the vial.

    • Carefully add a slight excess of methyl iodide through the top of the condenser.[15]

  • Reaction Execution:

    • Gently reflux the mixture with vigorous stirring for one hour. A water bath set to 60-65°C is recommended to avoid loss of the volatile methyl iodide.[15][17]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the aqueous layer and extract it with diethyl ether.

    • Combine all organic layers in a separatory funnel.

    • Wash the combined organic extracts with a 5% sodium hydroxide solution to remove any unreacted 4-ethylphenol, followed by a wash with deionized water.

    • Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Analysis:

    • Filter off the drying agent and evaporate the solvent to obtain the crude product.

    • Purify the product via column chromatography (e.g., using silica (B1680970) gel with a suitable eluent like dichloromethane) to yield the pure ether.[14]

    • Characterize the final product using techniques such as IR and NMR spectroscopy and calculate the final yield.

Conclusion

The selection of a phase transfer catalyst is a multi-faceted decision that extends beyond this compound. Quaternary ammonium salts like TBAB and Aliquat 336 offer a cost-effective and highly efficient alternative for a wide range of applications.[18][19] For reactions requiring the activation of solid inorganic salts, crown ethers provide exceptional, albeit more expensive, catalytic activity.[3] Meanwhile, ionic liquids are emerging as environmentally benign and versatile options, sometimes acting as both catalyst and solvent.[9] By understanding the distinct advantages and mechanisms of each class and validating performance with systematic experimental comparisons, researchers can significantly optimize synthetic routes.

References

Cost-benefit analysis of using tetraphenylphosphonium iodide in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Cost-Effectiveness

In the landscape of industrial chemical synthesis, the choice of a phase-transfer catalyst (PTC) is a critical decision that directly impacts reaction efficiency, product yield, and overall process economics. Tetraphenylphosphonium (B101447) iodide has emerged as a potent PTC, particularly in applications demanding high thermal and chemical stability. This guide provides a comprehensive cost-benefit analysis of using tetraphenylphosphonium iodide in industrial processes, with a direct comparison to its common alternatives, supported by experimental data and detailed methodologies.

Performance Comparison: A Data-Driven Analysis

The efficacy of a phase-transfer catalyst is best evaluated through quantitative performance metrics in various chemical transformations. Below is a summary of comparative data for this compound and a widely used alternative, tetrabutylammonium (B224687) bromide (TBAB).

Industrial ProcessCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Alkylation Tetraphenylphosphonium Bromide (TPPB)Sodium Benzoate (B1203000), Butyl BromideToluene (B28343)/Water60198[1]
Tetrabutylammonium Bromide (TBAB)Sodium Benzoate, Butyl BromideToluene/Water60191[1]
Williamson Ether Synthesis Tetrabutylammonium Bromide (TBAB)4-ethylphenol (B45693), Methyl Iodide25% NaOH(aq)Reflux1Not Specified[2][3]
Nucleophilic Substitution This compoundBenzyl Bromide, Potassium Fluoridep-xyleneNot SpecifiedNot SpecifiedNot Specified[4]
Tetrabutylammonium Bromide (TBAB)Benzyl Chloride, Sodium CyanideEthanol/WaterRefluxNot SpecifiedNot Specified[5]

Key Observations:

  • In the alkylation of sodium benzoate, Tetraphenylphosphonium Bromide (a close analog of the iodide salt) demonstrates a significantly higher yield (98%) compared to Tetrabutylammonium Bromide (91%) under identical conditions.[1] This suggests that for certain reactions, the phosphonium (B103445) salt can offer superior performance.

  • While specific yield data for a direct comparison in Williamson ether synthesis and nucleophilic substitution was not available in the public domain, the use of both tetraphenylphosphonium and tetrabutylammonium salts as effective catalysts in these reactions is well-documented.[2][3][4][5]

Cost-Benefit Considerations

The initial procurement cost of this compound is generally higher than that of common quaternary ammonium (B1175870) salts like TBAB. However, a comprehensive cost-benefit analysis must extend beyond the initial purchase price.

Factors Favoring this compound:

  • Higher Yields: As demonstrated in the alkylation example, a higher product yield can significantly offset the initial catalyst cost, leading to a lower cost per unit of product.

  • Enhanced Stability: Phosphonium salts, including this compound, exhibit greater thermal and chemical stability compared to their ammonium counterparts. This makes them more suitable for reactions conducted at elevated temperatures or under harsh basic conditions, potentially leading to longer catalyst life and reduced replacement costs.

  • Increased Reaction Rates: In some instances, the use of a more active catalyst like this compound can lead to shorter reaction times, thereby increasing reactor throughput and improving overall process efficiency.

Factors Favoring Alternatives like Tetrabutylammonium Bromide:

  • Lower Initial Cost: For processes where the performance difference is not substantial, the lower upfront cost of TBAB can be a deciding factor.

  • Broader Availability: TBAB is one of the most commonly used PTCs and is readily available from a wide range of suppliers.

Ultimately, the most cost-effective choice will depend on the specific requirements of the industrial process. For reactions where maximizing yield and operating under demanding conditions are paramount, the higher initial investment in this compound can be justified by the long-term economic benefits.

Experimental Protocols

To facilitate the replication and validation of the comparative data, detailed experimental methodologies for key reactions are provided below.

Alkylation of Sodium Benzoate

Objective: To compare the catalytic efficiency of a phosphonium salt and an ammonium salt in the synthesis of butyl benzoate.

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Tetraphenylphosphonium Bromide (TPPB) or Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • A mixture of sodium benzoate (10 mmol), butyl bromide (10 mmol), and the phase-transfer catalyst (0.1 mmol) in a biphasic solvent system of toluene (10 mL) and water (10 mL) is prepared.

  • The reaction mixture is stirred vigorously at 60°C for 1 hour.

  • After cooling to room temperature, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product, butyl benzoate, is analyzed by gas chromatography to determine the yield.

Williamson Ether Synthesis of p-Ethylphenyl Methyl Ether

Objective: To synthesize p-ethylphenyl methyl ether using a phase-transfer catalyst.

Materials:

  • 4-ethylphenol

  • Methyl Iodide

  • Tetrabutylammonium Bromide (TBAB)

  • 25% Sodium Hydroxide (B78521) (aqueous solution)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-ethylphenol (1.5 mmol), 25% aqueous sodium hydroxide solution (5 mL), and tetrabutylammonium bromide (0.05 mmol) are combined.

  • Methyl iodide (1.0 mmol) is added to the mixture.

  • The reaction mixture is heated to reflux with vigorous stirring for 1 hour.

  • After cooling, the product is extracted with diethyl ether.

  • The organic layer is washed with 5% aqueous sodium hydroxide and then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Mechanism of Action and Visualization

The efficacy of this compound as a phase-transfer catalyst lies in its ability to transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (Y⁻) Catalyst_complex_org Catalyst-Anion Complex (Ph₄P⁺Y⁻) Anion_aq->Catalyst_complex_org Phase Transfer Cation_aq Cation (M⁺) Catalyst_aq Catalyst (Ph₄P⁺I⁻) Catalyst_aq->Catalyst_complex_org Ion Exchange Substrate_org Organic Substrate (RX) Product_org Product (RY) Substrate_org->Product_org Reaction Catalyst_return_org Catalyst (Ph₄P⁺X⁻) Product_org->Catalyst_return_org Catalyst_complex_org->Product_org Catalyst_return_org->Catalyst_aq Catalyst Regeneration

Caption: Phase-transfer catalysis cycle.

The catalytic cycle can be summarized in the following steps:

  • Ion Exchange: In the aqueous phase, the tetraphenylphosphonium cation (Ph₄P⁺) exchanges its iodide anion (I⁻) for the reactant anion (Y⁻) from the salt (M⁺Y⁻).

  • Phase Transfer: The resulting lipophilic ion pair (Ph₄P⁺Y⁻) is soluble in the organic phase and migrates across the phase boundary.

  • Reaction: In the organic phase, the reactant anion (Y⁻) is now available to react with the organic substrate (RX) to form the product (RY). This step also generates the catalyst with the leaving group as the counter-ion (Ph₄P⁺X⁻).

  • Catalyst Regeneration: The catalyst (Ph₄P⁺X⁻) then returns to the aqueous phase to start a new cycle.

This guide provides a foundational understanding of the cost-benefit analysis of utilizing this compound in industrial settings. For specific applications, it is recommended to conduct in-house experimental validation to determine the optimal catalyst and reaction conditions.

References

Spectroscopic Comparison of Tetraphenylphosphonium Iodide from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic comparison of tetraphenylphosphonium (B101447) iodide obtained from different commercial suppliers. The purity and consistency of reagents are critical in research and development, and this document outlines the experimental protocols and data presentation necessary to evaluate and compare the quality of this widely used chemical.

Data Summary

A comprehensive spectroscopic analysis is essential to identify any variations in purity or composition between samples from different suppliers. The following table summarizes the key spectroscopic data to be collected for tetraphenylphosphonium iodide from each supplier.

Supplier¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)³¹P NMR (CDCl₃) δ (ppm)IR (KBr) ν (cm⁻¹)UV-Vis (CH₂Cl₂) λmax (nm)
Supplier AExpected multiplets ~7.6-8.0Expected peaks ~117, 130, 134, 135Expected peak ~23.8Characteristic peaks for P-Ph and C-H bondsCharacteristic absorbance peaks
Supplier BExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Supplier CExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining comparable and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical structure and assess the purity of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • For solid samples: Dissolve up to 20 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][2]

  • Ensure the sample is fully dissolved. If necessary, a small vial can be used to dissolve the sample before transferring it to the NMR tube with a glass Pasteur pipette.[3]

  • Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[1][2]

  • The solution height in a standard 5 mm NMR tube should be at least 50 mm (approximately 0.7 mL).[2]

Acquisition Parameters:

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A higher number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.[3]

  • ³¹P NMR: Use an appropriate pulse program for phosphorus-31 detection. Spectra are typically referenced externally to 85% H₃PO₄.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present and confirm the identity of the compound.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (Solid Samples):

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[5]

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[6]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[6]

  • Nujol Mull Method:

    • Grind a small amount of the solid sample to a fine powder.[5][7]

    • Add a drop of Nujol (mineral oil) and grind further to create a uniform mull.[5][7]

    • Spread the mull between two salt plates.[5]

Acquisition Parameters:

  • Collect the spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty sample holder or pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

  • For solution samples:

    • Prepare a dilute solution of this compound in a UV-transparent solvent, such as methylene chloride or water.[8] Water is an excellent choice for aqueous soluble compounds as it allows for measurement throughout the UV wavelengths.[8]

    • Use a quartz cuvette with a standard path length (e.g., 1 cm).[9][10]

    • Ensure the solution is clear and free of particles.[10]

  • For solid samples:

    • The sample can be coated onto a transparent substrate. A blank of the transparent substrate should be used for the baseline measurement.[11]

    • Alternatively, a diffuse reflectance accessory can be used for powdered samples.[12]

Acquisition Parameters:

  • Scan over a wavelength range appropriate for the compound (e.g., 200-800 nm).

  • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

  • Use the pure solvent as a reference or blank.

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic comparison process.

Spectroscopic_Comparison_Workflow cluster_setup Sample Preparation cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion Sample_A Sample from Supplier A NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample_A->NMR IR FT-IR Spectroscopy Sample_A->IR UV_Vis UV-Vis Spectroscopy Sample_A->UV_Vis Sample_B Sample from Supplier B Sample_B->NMR Sample_B->IR Sample_B->UV_Vis Sample_C Sample from Supplier C Sample_C->NMR Sample_C->IR Sample_C->UV_Vis Data_Table Tabulate Spectroscopic Data NMR->Data_Table IR->Data_Table UV_Vis->Data_Table Comparison Compare Spectra for Purity and Consistency Data_Table->Comparison Report Generate Comparison Report Comparison->Report

Caption: Workflow for the spectroscopic comparison of this compound.

References

Safety Operating Guide

Proper Disposal of Tetraphenylphosphonium Iodide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of tetraphenylphosphonium (B101447) iodide, a compound that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to these protocols is essential for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the immediate safety hazards associated with tetraphenylphosphonium iodide. The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][3]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from accidental spills.

  • Eye and face protection: Safety glasses with side shields or goggles are mandatory to prevent eye irritation.[1][2]

Handling Procedures:

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1][2]

  • Avoid generating dust during handling.

  • Wash hands, face, and any exposed skin thoroughly after handling the substance.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₂₀IP
Molecular Weight 466.29 g/mol
Appearance White to yellow or cream crystalline powder[3]
Melting Point 338-342 °C[3]
Solubility Soluble in water[3]
Flash Point 280 °C (536 °F) - closed cup[2]
Storage Temperature 2-30°C

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity of the waste. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

For Small Quantities (e.g., less than 10g):

  • Dissolution: In a designated and properly labeled container, dissolve the this compound waste in a large volume of water.

  • Dilution and Disposal: Further dilute the solution with copious amounts of water and pour it down the drain. This method is only acceptable if permitted by local wastewater regulations.[3]

For Large Quantities (e.g., 10g or more):

  • Containment: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.

  • Dissolution: Dissolve the solid waste in water within the designated container.

  • Transfer to Hazardous Waste: Transfer the resulting solution to a clearly labeled heavy metal waste drum or a container designated for chemical waste collection by a licensed specialist disposal company.[3]

  • Approved Waste Disposal Plant: Ensure that the final disposal is carried out at an approved waste disposal plant.[1][2]

Empty Container Disposal:

  • Leave residual chemicals in their original containers.

  • Handle uncleaned containers as you would the product itself.

  • Do not mix with other waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Tetraphenylphosphonium_Iodide_Disposal start Start: Assess Quantity of This compound Waste small_quant Small Quantity (<10g) start->small_quant Evaluate large_quant Large Quantity (≥10g) start->large_quant Evaluate dissolve_small Dissolve in a large volume of water small_quant->dissolve_small Yes contain Sweep solid into a suitable, labeled container large_quant->contain Yes dilute Further dilute with copious amounts of water dissolve_small->dilute drain Dispose down the drain (if local regulations permit) dilute->drain end End: Disposal Complete drain->end dissolve_large Dissolve in water contain->dissolve_large transfer Transfer to a labeled hazardous waste container dissolve_large->transfer specialist Arrange for collection by a specialist disposal company transfer->specialist specialist->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Tetraphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, procedural, and step-by-step information for the safe handling and disposal of Tetraphenylphosphonium iodide, tailored for researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2065-67-0

  • Molecular Formula: C₂₄H₂₀IP

  • Molecular Weight: 466.29 g/mol [1]

Hazard Summary

This compound is a white, odorless, solid powder that is hygroscopic.[1][2] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]

Hazard Classifications:

  • Acute Oral Toxicity[2]

  • Skin Irritation (Category 2)[1]

  • Serious Eye Irritation (Category 2/2A)[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to ensure personal safety when handling this compound.

PPE CategorySpecificationsRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.[1][2]To prevent eye contact which can cause serious irritation.
Hand Protection Protective gloves.[2]To prevent skin contact which can cause irritation.
Skin and Body Protection Long-sleeved clothing and a lab coat.[2]To minimize skin exposure.
Respiratory Protection Not required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[2]To prevent respiratory tract irritation from dust inhalation.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or doctor if you feel unwell.[1][2]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Handling:

  • Preparation: Ensure that an eyewash station and safety shower are close to the workstation.[1]

  • Ventilation: Use only in a well-ventilated area or outdoors.[1][2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1][2]

  • Avoidance of Contamination: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Avoid contact with skin, eyes, and clothing.[2]

  • Spill Management: In case of a spill, sweep up and shovel into suitable containers for disposal.[1] Avoid generating dust.[4]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

  • Due to its hygroscopic nature, protect from moisture.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Waste Chemical: Dispose of contents/container to an approved waste disposal plant.[1][2]

  • Small Quantities (<10g): For very small quantities, one source suggests dissolving the chemical in water and allowing it to run to waste, diluting with large quantities of water.[3] However, always prioritize local regulations.

  • Large Quantities (>10g): Dissolve in water and transfer to heavy metal waste drums for collection by a specialist disposal company.[3]

  • Contaminated Packaging: Handle uncleaned containers like the product itself.

Quantitative Data

PropertyValue
Melting Point 343 - 348 °C / 649.4 - 658.4 °F[1]
Flash Point 280 °C / 536 °F[1]
Decomposition Temperature 350 °C[1]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response A Review SDS B Verify Ventilation A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Locate Emergency Equipment (Eyewash, Safety Shower) C->D Exposure Personal Exposure C->Exposure If Exposure Occurs E Weigh/Handle in Ventilated Area D->E Proceed to Handling F Avoid Dust Generation E->F Spill Spill E->Spill If Spill Occurs G Keep Container Closed When Not in Use F->G H Decontaminate Work Area G->H Complete Handling I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J K Store in a Cool, Dry, Well-Ventilated Area J->K Store or Dispose L Dispose of Waste According to Regulations K->L Spill->L Clean up and Dispose Exposure->D

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraphenylphosphonium iodide
Reactant of Route 2
Tetraphenylphosphonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.